Sodium Demethylcantharidate
説明
特性
Key on ui mechanism of action |
Cyclic AMP-dependent protein kinase (PKA) and Ca(2+)-calmodulin dependent protein kinase II (CaMKII)-mediated phosphorylation activate histamine synthesis in nerve endings, but the phosphatases deactivating it had not been studied. In this work we show that the protein phosphatase 2A (PP2A)/protein phosphatase 1 (PP1) inhibitor okadaic acid increases histamine synthesis up to twofold in rat cortical miniprisms containing histaminergic nerve endings. This effect was mimicked by the PP2A/PP1 inhibitor calyculin, but not by the inactive analog 1-norokadaone. Other phosphatase inhibitors like endothall (PP2A), cypermethrin and cyclosporin A (protein phosphatase 2B, PP2B) had much lower effects. The effects of okadaic acid appeared to be mediated by an activation of the histamine synthesizing enzyme, histidine decarboxylase. PKA-mediated activation of histamine synthesis decreased the EC(50) and maximal effects of okadaic acid. On the other hand, CaMKII-mediated activation of histamine synthesis decreased okadaic acid maximal effects, but it increased its EC(50). In conclusion, our results indicate that brain histamine synthesis is subjected to regulation by phosphatases PP2A and PP1, and perhaps also PP2B as well as by protein kinases. ... Protein phosphatase (PP) inhibitors and rat cerebellar glial cells in primary culture /were used/ to investigate the role of PP activity in the ability of glial cells to detoxify exogenously applied hydrogen peroxide (H2O2). The marine toxin okadaic acid (OKA), a potent PP1 and PP2A inhibitor, caused a concentration-dependent degeneration of astrocytes and increased the formation of hydroperoxide radicals significantly. Subtoxic exposures to OKA significantly potentiated toxicity by exogenous H2O2. The concentration of H2O2 that reduced by 50% the survival of astrocytes after 3 hr was estimated at 720+/-40 uM in the absence and 85+/-30 uM in the presence of the toxin. The PP inhibitors calyculin A and endothall also potentiated H2O2 toxicity in cerebellar astrocytes. OKA caused a time-dependent inhibition of both glial catalase and glutathione peroxidase, reducing by approximately 50% the activity of these enzymes after 3 hr, whereas other enzymatic activities remained unaffected. Also, OKA reduced the cellular content of total glutathione and elevated oxidized glutathione to about 25% of total glutathione. OKA-treated astrocytes cleared H2O2 from the incubation medium approximately two times more slowly than control cultures. Our results suggest a prominent role for PP activity in the antioxidant mechanisms protecting astrocytes against damage by H2O2. |
|---|---|
CAS番号 |
129-67-9 |
分子式 |
C8H10NaO5 |
分子量 |
209.15 g/mol |
IUPAC名 |
disodium;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate |
InChI |
InChI=1S/C8H10O5.Na/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;/h3-6H,1-2H2,(H,9,10)(H,11,12); |
InChIキー |
AJBVTFBMYKKILW-UHFFFAOYSA-N |
異性体SMILES |
C1C[C@H]2C(C([C@@H]1O2)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
正規SMILES |
C1CC2C(C(C1O2)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Color/Form |
Cyrstalline, white solid |
密度 |
1.431 |
melting_point |
Converted to anhydride at 90 °C Colorless crystals. MP: 144 °C /Endothall monohydrate/ |
他のCAS番号 |
129-67-9 |
物理的記述 |
The monohydrate is in the form of colorless crystals. Non corrosive. Used as a selective herbicide. Colorless crystals; [CAMEO] Formulated as granules or soluble concentrate; [EXTOXNET] |
ピクトグラム |
Acute Toxic; Irritant |
溶解性 |
In water, 1.0X10+5 mg/L at 20 °C Solubility at 20 °C, g/100 g: acetone 7.0, benzene 0.01, methanol 28 Solubility at 20 °C, g/kg: dioxane 76, diethyl ether 1, isopropanol 17 |
蒸気圧 |
1.57X10-10 mm Hg at 24 °C |
製品の起源 |
United States |
Foundational & Exploratory
The Discovery and Synthesis of Sodium Demethylcantharidate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium demethylcantharidate, a synthetic derivative of the naturally occurring terpenoid cantharidin, has emerged as a promising small molecule in oncology research. This technical guide provides a comprehensive overview of its discovery, chemical synthesis, and mechanisms of action. It details the historical context of its parent compound, cantharidin, and the subsequent development of less toxic analogues. This document outlines the key signaling pathways modulated by this compound and provides structured tables of quantitative data from relevant studies. Furthermore, it includes detailed experimental protocols for key assays and visualizations of the compound's mechanism of action to support further research and development.
Introduction: From Blister Beetles to Modern Therapeutics
The journey of this compound begins with its natural precursor, cantharidin, a toxic substance produced by blister beetles of the Meloidae family.[1] For centuries, preparations from these insects, colloquially known as "Spanish fly," were used in traditional medicine for various ailments.[1][2] The active compound, cantharidin, was first isolated in 1810 by the French chemist Pierre Robiquet.[1] While its vesicant properties were utilized for treating skin conditions like warts, its severe toxicity limited its systemic therapeutic potential.[2]
This toxicity spurred the development of synthetic analogues with improved safety profiles. Norcantharidin (B1212189), the demethylated form of cantharidin, was synthesized to reduce these toxic effects while retaining therapeutic activity.[3][4] this compound is the sodium salt of norcantharidin, developed to enhance solubility and bioavailability for potential clinical applications, particularly in cancer therapy.[4]
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the synthesis of its precursor, norcantharidin. The most common approach for synthesizing norcantharidin is through a Diels-Alder reaction.
Synthesis of Norcantharidin
The synthesis of norcantharidin, the direct precursor to this compound, is typically achieved via a Diels-Alder reaction between furan (B31954) and maleic anhydride (B1165640).[5] This cycloaddition reaction forms the characteristic 7-oxabicyclo[2.2.1]heptane skeleton.
Reaction Scheme:
-
Reactants: Furan and Maleic Anhydride
-
Reaction: Diels-Alder Cycloaddition
-
Product: exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
-
Subsequent Step: Catalytic hydrogenation of the double bond to yield norcantharidin.
A detailed protocol for a similar synthesis is described in the literature, providing a basis for laboratory synthesis.[6]
Formation of this compound
The final step involves the formation of the sodium salt. This is achieved by reacting norcantharidin with a sodium base, such as sodium hydroxide, in an aqueous solution. This reaction opens the anhydride ring to form the disodium (B8443419) salt of the corresponding dicarboxylic acid. For the monosodium salt, careful control of stoichiometry is required. A Chinese patent describes a preparation technology involving the extraction of cantharidin, purification, synthesis of sodium cantharidinate, and its subsequent purification.[7]
Mechanism of Action and Signaling Pathways
This compound exerts its primary anticancer effects through the inhibition of protein phosphatase 2A (PP2A).[6][8][9] PP2A is a crucial serine/threonine phosphatase that plays a vital role in regulating numerous cellular processes, including cell cycle progression and apoptosis.[8][9]
By inhibiting PP2A, this compound leads to the hyperphosphorylation of various substrate proteins, triggering a cascade of events that culminate in cancer cell death. The key downstream effects include:
-
Induction of Apoptosis: Inhibition of PP2A prevents the dephosphorylation of pro-apoptotic proteins, such as those in the Bcl-2 family, leading to the activation of the intrinsic apoptotic pathway.[1][8] This is characterized by the cleavage of caspase-9 and caspase-3.[1]
-
Cell Cycle Arrest: The compound disrupts the normal progression of the cell cycle by altering the phosphorylation state of cyclin-dependent kinases (CDKs) and their regulators.[8]
-
Induction of Endoplasmic Reticulum (ER) Stress: this compound has been shown to upregulate ER stress-related proteins, including p-IRE1, GRP78/BiP, CHOP, and caspase-12, leading to apoptosis.[1][10]
-
Inhibition of PI3K-Akt-mTOR Signaling Pathway: In breast cancer cells, a related compound, sodium cantharidate, has been shown to induce autophagy by inhibiting the PI3K-Akt-mTOR signaling pathway.[11]
Signaling Pathway Diagram
References
- 1. historyofderm.com [historyofderm.com]
- 2. Cantharidin revisited: a blistering defense of an ancient medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for Solubility and Bioavailability Enhancement and Toxicity Reduction of Norcantharidin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN101012230A - The preparation technology of sodium cantharidinate - Google Patents [patents.google.com]
- 8. Cantharidin - Wikipedia [en.wikipedia.org]
- 9. Overview of Cantharidin and its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound induces apoptosis in hepatocellular carcinoma cells via ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Norcantharidin Analogs: Synthesis and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Sodium Demethylcantharidate: A Technical Guide to its Function as a Protein Phosphatase 2A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Demethylcantharidate (SDC), a derivative of cantharidin (B1668268), has emerged as a compound of significant interest in oncological research. Its potent anti-tumor properties are largely attributed to its role as an inhibitor of Protein Phosphatase 2A (PP2A), a crucial serine/threonine phosphatase involved in a myriad of cellular processes.[1] This technical guide provides an in-depth overview of SDC's mechanism of action, its effects on key signaling pathways, and detailed experimental protocols for its investigation.
Core Mechanism: Inhibition of Protein Phosphatase 2A
Quantitative Data on PP2A Inhibition by Cantharidin Analogs
The following table summarizes the half-maximal inhibitory concentrations (IC50) of norcantharidin (B1212189) and other cantharidin analogs against Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). This data highlights the selectivity of these compounds for PP2A over PP1.
| Compound | PP1 IC50 (µM) | PP2A IC50 (µM) | Selectivity (PP1/PP2A) | Reference |
| Norcantharidin | 9.0 ± 1.4 | 3.0 ± 0.4 | 3-fold | [5] |
| Modified Norcantharidin 10 | 13 ± 5 | 7 ± 3 | ~1.9-fold | [6] |
| Modified Norcantharidin 16 | 18 ± 8 | 3.2 ± 0.4 | ~5.6-fold | [6] |
| Morphilino-substituted Norcantharidin | - | 2.8 ± 0.10 | - | [5] |
| Thiomorpholine-substituted Norcantharidin | 3.2 ± 0 | 5.1 ± 0.41 | 0.6-fold | [5] |
Downstream Signaling Pathways Modulated by SDC
Inhibition of PP2A by SDC leads to the hyperphosphorylation of numerous downstream substrates, thereby modulating critical signaling pathways involved in cancer cell survival and proliferation. The two primary pathways affected are the PI3K/Akt and MAPK/ERK pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key regulator of cell survival, growth, and proliferation. PP2A is known to directly dephosphorylate and inactivate Akt.[7][8] By inhibiting PP2A, SDC prevents the dephosphorylation of Akt, leading to its sustained activation. This, paradoxically for an anti-cancer agent, can promote pro-survival signals. However, the complex interplay of signaling networks means that sustained Akt activation can also trigger feedback mechanisms and crosstalk with other pathways that ultimately contribute to apoptosis.[9]
Caption: SDC inhibits PP2A, leading to increased Akt phosphorylation and altered cell survival and apoptosis.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is crucial for cell proliferation, differentiation, and survival. PP2A can dephosphorylate and inactivate key components of this pathway, including MEK and ERK.[10][11] Inhibition of PP2A by cantharidin has been shown to lead to the activation of ERK, JNK, and p38 MAPKs.[12][13] This sustained activation of MAPK pathways, especially the pro-apoptotic JNK pathway, is a significant contributor to the cytotoxic effects of cantharidin derivatives.[13]
Caption: SDC-mediated PP2A inhibition leads to hyperactivation of the MAPK/ERK pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
PP2A Activity Assay
This protocol is for determining the in vitro inhibitory activity of SDC on PP2A.
Caption: Workflow for determining the IC50 of SDC against PP2A.
Materials:
-
Purified or recombinant PP2A enzyme
-
Serine/Threonine Phosphatase Substrate (e.g., K-R-pT-I-R-R)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 0.1 mM EDTA)
-
Malachite Green Reagent
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of SDC in the assay buffer.
-
In a 96-well plate, add the PP2A enzyme to each well.
-
Add the SDC dilutions (or vehicle control) to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 30°C to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding the phosphopeptide substrate to each well.
-
Incubate for a specific time (e.g., 10-30 minutes) at 30°C.
-
Stop the reaction by adding the Malachite Green reagent.
-
Measure the absorbance at a wavelength of 620-650 nm using a plate reader.
-
Calculate the percentage of PP2A inhibition for each SDC concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the SDC concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT/SRB)
This protocol measures the effect of SDC on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) solution
-
Solubilization solution (for MTT) or 10 mM Tris base (for SRB)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of SDC (and a vehicle control) and incubate for 24, 48, or 72 hours.
-
For MTT assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
-
For SRB assay:
-
Fix the cells with a suitable fixative (e.g., trichloroacetic acid).
-
Stain the cells with SRB solution.
-
Wash and dry the plate.
-
Solubilize the bound dye with Tris base.
-
Measure the absorbance at 565 nm.
-
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Western Blot Analysis for Phosphorylated Proteins
This protocol is used to assess the effect of SDC on the phosphorylation status of proteins in the PI3K/Akt and MAPK/ERK pathways.
Caption: Workflow for Western blot analysis of phosphorylated proteins.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with SDC for the desired time and concentrations.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Tumor Xenograft Model
This protocol describes the evaluation of the anti-tumor efficacy of SDC in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
This compound
-
Vehicle control (e.g., saline)
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer SDC (e.g., via intraperitoneal injection) or vehicle control to the respective groups according to a predetermined schedule.
-
Measure the tumor volume with calipers regularly (e.g., every 2-3 days).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).
Conclusion
This compound is a potent anti-cancer agent that exerts its effects primarily through the inhibition of Protein Phosphatase 2A. This inhibition leads to the dysregulation of key signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, ultimately inducing apoptosis in cancer cells. The experimental protocols detailed in this guide provide a framework for the continued investigation of SDC and its derivatives as potential cancer therapeutics. Further research is warranted to fully elucidate the intricate molecular mechanisms underlying its activity and to establish its clinical utility.
References
- 1. Targeting PP2A for cancer therapeutic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Altering phosphorylation in cancer through PP2A modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Heterocyclic substituted cantharidin and norcantharidin analogues--synthesis, protein phosphatase (1 and 2A) inhibition, and anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modified norcantharidins; synthesis, protein phosphatases 1 and 2A inhibition, and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactome | Dephosphorylation of AKT by PP2A [reactome.org]
- 8. Phosphorylation of PP2Ac by PKC is a key regulatory step in the PP2A-switch-dependent AKT dephosphorylation that leads to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of serine/threonine phosphatase PP2A enhances cancer chemotherapy by blocking DNA damage induced defense mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Actions of PP2A on the MAP kinase pathway and apoptosis are mediated by distinct regulatory subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cantharidin, a potent and selective PP2A inhibitor, induces an oxidative stress‐independent growth inhibition of pancreatic cancer cells through G2/M cell‐cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cantharidin, a potent and selective PP2A inhibitor, induces an oxidative stress-independent growth inhibition of pancreatic cancer cells through G2/M cell-cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Sodium Demethylcantharidate-Induced Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium demethylcantharidate (SDC), a derivative of cantharidin, has demonstrated significant anticancer activity across various malignancies.[1][2] Its therapeutic potential is largely attributed to its ability to induce programmed cell death, or apoptosis, in cancer cells. This technical guide provides an in-depth analysis of the molecular mechanisms underlying SDC-induced apoptosis, with a primary focus on its effects in hepatocellular carcinoma (HCC), as well as insights into its activity in breast and pancreatic cancers. We consolidate quantitative data, present detailed experimental methodologies, and visualize the core signaling pathways to offer a comprehensive resource for the scientific community. The primary mechanism involves the induction of endoplasmic reticulum (ER) stress, which triggers the unfolded protein response (UPR) and subsequently activates the intrinsic apoptotic pathway.[1][2][3] Key molecular events include the modulation of Bcl-2 family proteins, the release of mitochondrial cytochrome c, and the activation of the caspase cascade.[1][2]
Core Mechanisms of this compound-Induced Apoptosis
This compound employs a multi-faceted approach to trigger apoptosis in cancer cells, primarily by inducing severe endoplasmic reticulum (ER) stress. This initial insult activates a cascade of signaling events that converge on the mitochondria-mediated intrinsic apoptotic pathway.
Induction of Endoplasmic Reticulum (ER) Stress
The central mechanism of SDC's pro-apoptotic action is the induction of ER stress.[1][3] The ER is critical for protein folding, and when its function is disturbed by agents like SDC, an accumulation of unfolded or misfolded proteins occurs. This condition triggers the Unfolded Protein Response (UPR), a cellular mechanism designed to restore ER homeostasis. However, under prolonged or severe stress induced by SDC, the UPR shifts from a pro-survival to a pro-apoptotic response.[1]
Key proteins involved in the SDC-induced ER stress pathway include:
-
GRP78/BiP (Glucose-Regulated Protein 78/Binding Immunoglobulin Protein): An ER chaperone that acts as a master regulator of the UPR. Its upregulation is a hallmark of ER stress.[1][2]
-
p-IRE1 (phosphorylated Inositol-Requiring Enzyme 1): An ER transmembrane protein that, upon activation, initiates the splicing of X-box binding protein 1 (XBP1) mRNA.[1][2]
-
XBP1s (spliced X-box Binding Protein 1): A potent transcription factor that upregulates genes involved in ER-associated degradation and protein folding.[1]
-
CHOP (C/EBP Homologous Protein): Also known as GADD153, this pro-apoptotic transcription factor is strongly induced during terminal ER stress. CHOP plays a crucial role by downregulating the anti-apoptotic protein Bcl-2.[1]
-
Caspase-12: An initiator caspase associated with ER stress-mediated apoptosis.[1][2]
Treatment of hepatocellular carcinoma (HCC) cells (SMMC-7721 and Bel-7402) with SDC leads to a significant, dose-dependent upregulation of these ER stress markers.[1][3]
Activation of the Intrinsic (Mitochondrial) Apoptotic Pathway
The ER stress initiated by SDC directly feeds into the intrinsic apoptotic pathway. The transcription factor CHOP actively suppresses the expression of Bcl-2, a key anti-apoptotic protein.[1] This action, combined with an increase in the pro-apoptotic protein Bax, shifts the Bax/Bcl-2 ratio in favor of apoptosis.[1][2]
This altered balance leads to:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio promotes the formation of pores in the mitochondrial membrane.[2]
-
Cytochrome c Release: Cytochrome c is released from the mitochondrial intermembrane space into the cytosol.[1][2]
-
Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor 1), leading to the formation of the apoptosome.[1][2]
Caspase Activation Cascade
The apoptosome serves as a platform for the activation of initiator caspases.[4]
-
Caspase-9: The apoptosome recruits and activates pro-caspase-9.[1][2]
-
Caspase-3: Activated caspase-9 then cleaves and activates executioner caspases, most notably caspase-3.[1][2]
Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, including PARP (Poly (ADP-ribose) polymerase), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[5][6] SDC treatment results in a dose-dependent increase in the levels of cleaved caspase-9 and cleaved caspase-3 in HCC cells.[1][2]
Involvement of Other Signaling Pathways
While ER stress is the principal mechanism in HCC, studies in other cancers suggest SDC's effects on additional pathways:
-
PI3K/Akt/mTOR Pathway: In breast cancer cells, sodium cantharidate (a related compound) has been shown to induce apoptosis by inhibiting the pro-survival PI3K/Akt/mTOR signaling pathway.[7][8]
-
p53 Activation: In pancreatic cancer cells, sodium cantharidate can activate the p53 tumor suppressor pathway, leading to increased expression of pro-apoptotic targets like Bax and subsequent cell death.[5][7]
Quantitative Data Summary
The pro-apoptotic effect of this compound is dose-dependent. The following tables summarize key quantitative findings from studies on hepatocellular carcinoma cell lines.
Table 1: Apoptosis Rates in HCC Cells Treated with this compound for 24 Hours
| Cell Line | SDC Concentration (µM) | Total Apoptotic Cells (%) (Mean ± SD) |
| SMMC-7721 | 0 (Control) | 5.2 ± 1.1 |
| 9 | 12.5 ± 1.5 | |
| 18 | 21.3 ± 2.0 | |
| 36 | 35.8 ± 2.6 | |
| Bel-7402 | 0 (Control) | 4.8 ± 0.9 |
| 9 | 10.1 ± 1.3 | |
| 18 | 18.9 ± 1.8 | |
| 36 | 28.4 ± 2.2 | |
| Data derived from flow cytometry analysis using Annexin V/PI staining.[1][2] *P<0.05 vs. control. |
Table 2: Summary of Key Protein Expression Changes in HCC Cells Post-SDC Treatment
| Protein | Pathway/Function | Effect of SDC Treatment |
| GRP78/BiP | ER Stress (UPR Master Regulator) | Dose-dependent increase |
| p-IRE1 | ER Stress (UPR Sensor) | Dose-dependent increase |
| XBP1s | ER Stress (UPR Transcription Factor) | Dose-dependent increase |
| CHOP | ER Stress (Pro-apoptotic Factor) | Dose-dependent increase |
| Caspase-12 | ER Stress (Initiator Caspase) | Dose-dependent increase |
| Bcl-2 | Anti-apoptotic | Dose-dependent decrease |
| Bax | Pro-apoptotic | Dose-dependent increase |
| Cleaved Caspase-9 | Intrinsic Pathway (Initiator) | Dose-dependent increase |
| Cleaved Caspase-3 | Executioner Caspase | Dose-dependent increase |
| Observations are based on Western blot analyses.[1][2][3] |
Visualized Signaling Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate the key molecular pathways and experimental processes involved in the study of this compound.
Caption: SDC-induced ER stress apoptosis pathway.
Caption: Experimental workflow for apoptosis assessment.
Caption: SDC's inhibitory role in the PI3K/Akt/mTOR pathway.
Detailed Experimental Protocols
The following are standardized protocols for key experiments used to evaluate the effects of this compound on cancer cell apoptosis.
Protocol 1: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This protocol is used to quantify the percentage of apoptotic cells via flow cytometry.
Materials:
-
Hepatocellular carcinoma cells (e.g., SMMC-7721, Bel-7402)
-
6-well tissue culture plates
-
This compound (SDC) stock solution
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow Cytometer (e.g., BD Accuri™ C6 Plus)
Methodology:
-
Cell Plating: Seed cells in 6-well plates at a density that will achieve 70-80% confluency after 24 hours. Incubate at 37°C in a 5% CO₂ atmosphere.[1][2]
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of SDC (e.g., 0, 9, 18, 36 µM). A "0 µM" well serves as the vehicle control. Incubate for the desired time period (e.g., 24 hours).[1][2]
-
Cell Harvesting: Carefully collect the culture medium (which contains floating/dead cells). Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with their corresponding collected medium.
-
Cell Collection: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.[9]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of specific proteins involved in apoptosis.
Materials:
-
Treated cell pellets from Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent HRP substrate
-
Imaging System (e.g., BIO-RAD ChemiDoc)
Methodology:
-
Protein Extraction: Lyse the harvested cell pellets with ice-cold RIPA buffer. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein lysate.[1][2]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
Electrophoresis: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[1]
-
Blocking: Block the membrane with blocking buffer for 1-2 hours at room temperature to prevent non-specific antibody binding.[1]
-
Antibody Incubation: Incubate the membrane with specific primary antibodies overnight at 4°C with gentle agitation. The next day, wash the membrane three times with TBST and then incubate with the corresponding HRP-conjugated secondary antibody for 1.5 hours at room temperature.[1]
-
Detection: After final washes with TBST, incubate the membrane with a chemiluminescent HRP substrate. Visualize the protein bands using a digital imaging system.[1] Use a loading control like β-actin or GAPDH to ensure equal protein loading.
Protocol 3: In Vivo Tumor Xenograft Model
This protocol is used to evaluate the anticancer efficacy of SDC in a living organism.
Materials:
-
4-6 week old male BALB/c nude mice
-
SMMC-7721 human HCC cells
-
Matrigel (optional)
-
This compound
-
Normal saline (vehicle)
-
Calipers for tumor measurement
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of SMMC-7721 cells (e.g., 1 x 10⁷ cells in 100 µL PBS or medium) into the flank of each nude mouse.[1]
-
Tumor Growth: Allow tumors to grow until they reach a palpable volume (e.g., ~70 mm³), which may take approximately one week.[1]
-
Randomization and Treatment: Randomize the mice into a vehicle control group and a treatment group (n=6 per group). Administer SDC (e.g., 4.3 mg/kg dissolved in normal saline) via intraperitoneal injection every other day. The control group receives an equal volume of normal saline.[1]
-
Monitoring: Monitor the mice every other day for body weight and general health. Measure tumor dimensions (length and width) with a caliper and calculate the tumor volume using the formula: (Length × Width²)/2.[1]
-
Endpoint: At the end of the study period (e.g., after 2-3 weeks), humanely euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., Western blotting or immunohistochemistry) to confirm the in vivo mechanism of action.[1]
References
- 1. This compound induces apoptosis in hepatocellular carcinoma cells via ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. This compound induces apoptosis in hepatocellular carcinoma cells via ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
- 5. Sodium cantharidinate, a novel anti-pancreatic cancer agent that activates functional p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of disodium cantharidinate on dendritic cells of patients with bladder carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sodium cantharidate promotes autophagy in breast cancer cells by inhibiting the PI3K–Akt–mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis Protocols | USF Health [health.usf.edu]
The Role of Sodium Demethylcantharidate in Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanisms by which Sodium Demethylcantharidate (SDC), a derivative of the terpenoid cantharidin (B1668268), induces cell cycle arrest in cancer cells. The document details the core signaling pathways, presents quantitative data from relevant studies, and offers comprehensive experimental protocols for researchers investigating the therapeutic potential of this compound.
Core Mechanism of Action: G2/M Phase Arrest
This compound, like its parent compound cantharidin, exerts its primary anti-proliferative effect by inducing cell cycle arrest, predominantly at the G2/M transition.[1][2][3][4] This prevents cancer cells from entering mitosis, thereby inhibiting cell division and proliferation. The central mechanism for this action is the potent and selective inhibition of Protein Phosphatase 2A (PP2A), a key serine/threonine phosphatase that regulates numerous cellular processes.[2]
By inhibiting PP2A, SDC disrupts the delicate balance of phosphorylation required for cell cycle progression. This leads to the hyperphosphorylation of downstream targets, ultimately halting the cell's progression into mitosis. The key molecular events involve the modulation of the Cyclin B1/CDK1 complex and the upregulation of cyclin-dependent kinase inhibitors.
Signaling Pathway of SDC-Induced G2/M Arrest
The transition from the G2 to the M phase is critically dependent on the activation of the Cyclin B1/CDK1 (also known as Cdc2) complex. SDC's inhibition of PP2A directly impacts this checkpoint. The sequence of events is as follows:
-
Inhibition of PP2A: SDC binds to and inhibits the catalytic subunit of PP2A.
-
Suppression of CDK1 Activity: The Cyclin B1/CDK1 complex is kept inactive during the G2 phase by inhibitory phosphorylation. The phosphatase Cdc25C is responsible for dephosphorylating and activating CDK1, a crucial step for mitotic entry. PP2A inhibition by SDC leads to the downregulation of active CDK1.[5][1]
-
Upregulation of p21: The tumor suppressor protein p21 (also known as Waf1/Cip1) is a potent cyclin-dependent kinase inhibitor. Studies on cantharidin show a marked increase in p21 expression following treatment.[5][1] p21 further strengthens the G2/M block by directly inhibiting the activity of the Cyclin B1/CDK1 complex.
-
Cell Cycle Arrest: The dual effect of decreased CDK1 activity and increased p21-mediated inhibition results in a robust arrest of the cell cycle at the G2/M checkpoint, preventing the cell from dividing.
Quantitative Analysis of SDC's Effects
The following tables summarize quantitative data from studies on cantharidin, which serves as a proxy for the effects of its derivative, this compound. These values highlight the potent anti-proliferative and cell cycle-modulating effects of this class of compounds.
Table 1: IC50 Values of Cantharidin in Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of cell viability.
| Cell Line | Cancer Type | IC50 (µM) after 36h | Citation |
| Hep 3B | Hepatocellular Carcinoma | 2.2 | [6] |
| T-24 | Bladder Carcinoma | 4.8 | [6] |
| HT-29 | Colon Adenocarcinoma | 10.5 | [6] |
| PC-3 | Prostate Adenocarcinoma | 16.2 | [6] |
| DU-145 | Prostate Carcinoma | 19.8 | [6] |
Table 2: Effect of Cantharidin on Cell Cycle Distribution
Flow cytometry analysis reveals a significant, dose-dependent accumulation of cells in the G2/M phase following treatment.
| Cell Line | Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase | Citation |
| SGC-7901 | Control (0 µM) | - | - | 14.67 | [1] |
| (Gastric Cancer) | 5 µM Cantharidin | - | - | 20.71 | [1] |
| 10 µM Cantharidin | - | - | 34.92 | [1] | |
| 20 µM Cantharidin | - | - | 47.32 | [1] | |
| BGC-823 | Control (0 µM) | - | - | 4.31 | [1] |
| (Gastric Cancer) | 5 µM Cantharidin | - | - | 9.66 | [1] |
| 10 µM Cantharidin | - | - | 26.12 | [1] | |
| 20 µM Cantharidin | - | - | 34.97 | [1] | |
| ACHN | Control (0 µM) | - | - | 17.16 | [3] |
| (Renal Cancer) | 20 µM Cantharidin | - | - | 54.62 | [3] |
| Caki-1 | Control (0 µM) | - | - | 16.53 | [3] |
| (Renal Cancer) | 20 µM Cantharidin | - | - | 51.88 | [3] |
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used to characterize the effects of this compound on cancer cells.
MTT Assay for Cell Viability and IC50 Determination
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
96-well microtiter plates
-
This compound (SDC) stock solution (in DMSO or appropriate solvent)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of SDC in complete medium. Remove the old medium from the wells and add 100 µL of the SDC-containing medium. Include vehicle-only controls (e.g., DMSO at the highest concentration used).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the SDC concentration and use non-linear regression to determine the IC50 value.[7]
Cell Cycle Analysis by Flow Cytometry
This technique quantifies the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[5][8]
Materials:
-
Treated and control cells
-
PBS
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
Procedure:
-
Cell Harvesting: Harvest approximately 1x10^6 cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Washing: Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Fixation: Resuspend the pellet in 200 µL of PBS. While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 30 minutes (or overnight).
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use a linear scale for the fluorescence channel corresponding to PI to properly resolve the 2N (G0/G1) and 4N (G2/M) DNA content peaks.[8]
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and calculate the percentage of cells in each phase.[9]
Western Blot for Protein Expression Analysis
Western blotting is used to detect and quantify specific proteins (e.g., CDK1, Cyclin B1, p21) in cell lysates.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween 20)
-
Chemiluminescent substrate (ECL)
Procedure:
-
Lysate Preparation: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer on ice. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.
Conclusion
This compound demonstrates significant potential as an anticancer agent by effectively inducing G2/M cell cycle arrest. Its mechanism, centered on the inhibition of PP2A and the subsequent disruption of the Cyclin B1/CDK1 axis, presents a clear target for therapeutic intervention. The quantitative data underscore its potency, while the provided protocols offer a robust framework for researchers to further explore its efficacy and molecular interactions in various cancer models. This guide serves as a foundational resource for the scientific community engaged in the development of novel cell cycle-targeted cancer therapies.
References
- 1. Cantharidin induces G2/M phase arrest and apoptosis in human gastric cancer SGC-7901 and BGC-823 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Attributes of Cantharidin: Involved Molecular Mechanisms and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cantharidin induces G2/M arrest and triggers apoptosis in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Cantharidin: a double-edged sword in medicine and toxicology [frontiersin.org]
- 5. Cantharidin, a potent and selective PP2A inhibitor, induces an oxidative stress‐independent growth inhibition of pancreatic cancer cells through G2/M cell‐cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
Sodium Demethylcantharidate: A Deep Dive into Endoplasmic Reticulum Stress-Mediated Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Sodium demethylcantharidate (SDC), a derivative of the natural compound cantharidin, has emerged as a promising small molecule with potent anti-tumor activity across various cancer types, including hepatocellular carcinoma (HCC).[1][2] Its mechanism of action is intrinsically linked to the induction of endoplasmic reticulum (ER) stress, a cellular state of imbalance that, when prolonged, can trigger programmed cell death, or apoptosis. This technical guide provides an in-depth exploration of the molecular pathways through which SDC exerts its effects, with a focus on the core signaling axes of the unfolded protein response (UPR). We present a synthesis of quantitative data, detailed experimental methodologies, and visual representations of the key signaling cascades to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.
The endoplasmic reticulum is a critical organelle responsible for protein folding and modification.[1] A disruption in these processes leads to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate the UPR, a tripartite signaling network initiated by three ER transmembrane sensors: PKR-like ER kinase (PERK), inositol-requiring enzyme 1α (IRE1α), and activating transcription factor 6 (ATF6).[1] While the UPR initially aims to restore cellular homeostasis, sustained ER stress shifts the balance towards apoptosis, a mechanism that SDC appears to exploit in cancer cells.
Quantitative Analysis of SDC's Effects
The efficacy of this compound in cancer therapy is underscored by its dose- and time-dependent impact on cell viability and the induction of apoptosis. The following tables summarize the quantitative data from studies on hepatocellular carcinoma cell lines, SMMC-7721 and Bel-7402, providing a clear comparison of its effects.
Table 1: Dose-Dependent Effect of SDC on Cell Viability
| Cell Line | SDC Concentration (µM) | Treatment Time (hours) | Cell Viability (%) |
| SMMC-7721 | 0 | 24 | 100 |
| 9 | 24 | ~80 | |
| 18 | 24 | ~60 | |
| 36 | 24 | ~40 | |
| Bel-7402 | 0 | 24 | 100 |
| 9 | 24 | ~85 | |
| 18 | 24 | ~65 | |
| 36 | 24 | ~50 |
Data estimated from graphical representations in Ye et al., 2019.[1]
Table 2: Dose-Dependent Effect of SDC on Apoptosis
| Cell Line | SDC Concentration (µM) | Treatment Time (hours) | Apoptosis Rate (%) |
| SMMC-7721 | 0 | 24 | ~5 |
| 9 | 24 | ~15 | |
| 18 | 24 | ~25 | |
| 36 | 24 | ~40 | |
| Bel-7402 | 0 | 24 | ~8 |
| 9 | 24 | ~18 | |
| 18 | 24 | ~30 | |
| 36 | 24 | ~45 |
Data estimated from graphical representations in Ye et al., 2019.[3]
Table 3: Dose-Dependent Upregulation of ER Stress and Apoptotic Proteins by SDC
| Cell Line | SDC Concentration (µM) | p-IRE1α | GRP78/BiP | CHOP | Cleaved Caspase-12 | Cleaved Caspase-9 | Cleaved Caspase-3 | Bax/Bcl-2 Ratio |
| SMMC-7721 & Bel-7402 | 0 | Baseline | Baseline | Baseline | Baseline | Baseline | Baseline | Baseline |
| 9 | Increased | Increased | Increased | Increased | Increased | Increased | Increased | |
| 18 | Further Increased | Further Increased | Further Increased | Further Increased | Further Increased | Further Increased | Further Increased | |
| 36 | Markedly Increased | Markedly Increased | Markedly Increased | Markedly Increased | Markedly Increased | Markedly Increased | Markedly Increased |
Qualitative summary based on Western blot data from Ye et al., 2019.[1][3]
Signaling Pathways Activated by this compound
SDC's induction of ER stress converges on the three canonical UPR pathways, ultimately leading to apoptosis. The following sections detail these pathways, accompanied by visual diagrams generated using the DOT language.
The IRE1α Pathway
The IRE1α pathway is a key mediator of SDC-induced apoptosis.[1] Upon ER stress, the chaperone protein GRP78/BiP dissociates from IRE1α, leading to its dimerization and autophosphorylation. Activated IRE1α then acts as an endoribonuclease, splicing the mRNA of X-box binding protein 1 (XBP1). The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding and degradation. However, under prolonged stress, IRE1α can also recruit TNF receptor-associated factor 2 (TRAF2) and apoptosis signal-regulating kinase 1 (ASK1), leading to the activation of the JNK signaling pathway and subsequent apoptosis. SDC treatment has been shown to increase the levels of phosphorylated IRE1α and spliced XBP1.[1]
The PERK Pathway
The PERK pathway plays a crucial role in attenuating protein translation and promoting the expression of pro-apoptotic factors in response to ER stress. Similar to IRE1α, PERK is activated upon dissociation from GRP78, leading to its autophosphorylation. Activated PERK then phosphorylates the eukaryotic initiation factor 2α (eIF2α), which globally inhibits protein synthesis, thereby reducing the protein load on the ER. Paradoxically, phosphorylated eIF2α selectively enhances the translation of activating transcription factor 4 (ATF4). ATF4, in turn, upregulates the expression of C/EBP homologous protein (CHOP), a key transcription factor that promotes apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic members of the Bcl-2 family.
The ATF6 Pathway
The third arm of the UPR is mediated by ATF6. Upon ER stress and dissociation from GRP78, ATF6 translocates to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases (S1P and S2P). This cleavage releases the N-terminal cytoplasmic domain of ATF6 (ATF6n), which then migrates to the nucleus. In the nucleus, ATF6n acts as a transcription factor, upregulating the expression of ER chaperones and components of the ER-associated degradation (ERAD) machinery. While the direct activation of ATF6 by SDC is less documented, its role in the general ER stress response suggests its likely involvement in SDC's mechanism of action.
The Interplay with Autophagy
Recent evidence suggests a complex interplay between ER stress and autophagy, a cellular process of self-digestion that can either promote cell survival or contribute to cell death. In the context of SDC, it is hypothesized that the induction of ER stress may also trigger autophagy. Key autophagy-related proteins include Beclin-1, which is involved in the initiation of the autophagosome, and LC3, which is processed from LC3-I to LC3-II during autophagy and serves as a marker for autophagosome formation.[4][5][6] The precise role of autophagy in SDC-mediated cell death, whether it is a pro-survival or pro-death mechanism, is an active area of investigation.
Experimental Protocols
To facilitate the replication and extension of research in this area, this section provides an overview of the key experimental methodologies employed in the study of SDC and ER stress.
Cell Culture and Drug Treatment
-
Cell Lines: Human hepatocellular carcinoma cell lines SMMC-7721 and Bel-7402 are commonly used.[1][3]
-
Culture Conditions: Cells are typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
SDC Treatment: this compound is dissolved in a suitable solvent (e.g., water) to prepare a stock solution. Cells are treated with various concentrations of SDC (e.g., 0, 9, 18, 36 µM) for specified time periods (e.g., 24, 48 hours) to assess dose- and time-dependent effects.[1][3]
Cell Viability Assay (SRB Assay)
The sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat cells with different concentrations of SDC for the desired time.
-
Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and air dry.
-
Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at a wavelength of 510 nm using a microplate reader.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
Flow cytometry using Annexin V and propidium iodide (PI) staining is a standard method to quantify apoptosis.
-
Treat cells with SDC as described above.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
Western blotting is used to detect the expression levels of specific proteins.
-
Protein Extraction: Lyse SDC-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., GRP78, CHOP, p-IRE1α, cleaved caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Table 4: Commonly Used Primary Antibodies for ER Stress and Apoptosis Markers
| Target Protein | Host Species | Supplier (Example) |
| GRP78/BiP | Rabbit | Proteintech (11587-1-AP) |
| CHOP/GADD153 | Mouse | Novus Biologicals (NBP2-13172) |
| p-IRE1α (Ser724) | Rabbit | Novus Biologicals (NB100-2323) |
| IRE1α | Rabbit | Novus Biologicals (NB100-2324) |
| ATF6 | Mouse | Novus Biologicals (NBP1-40256) |
| Cleaved Caspase-3 | Rabbit | Cell Signaling Technology (#9664) |
| β-Actin | Mouse | Proteintech (66009-1-Ig) |
Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the mRNA expression levels of target genes.
-
RNA Extraction: Isolate total RNA from SDC-treated and control cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase kit.
-
qPCR: Perform qPCR using a SYBR Green-based master mix and gene-specific primers.
-
Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH or β-actin) and calculate the relative fold change using the 2-ΔΔCt method.
Table 5: Example Primer Sequences for Human ER Stress Genes
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| HSPA5 (GRP78) | GCTCGACTCGAATTCCAAAG | TTGTCAGGGGTCTTTCCACT |
| DDIT3 (CHOP) | GAGCTGGAAGCCTGGTATGA | TCCGCTCGTTCTCCTGCTC |
| XBP1s | CTGAGTCCGAATCAGGTGCAG | GACTGGGTCCAAGTTGTCCAG |
| GAPDH | GTCAGTGGTGGACCTGACCT | AGGGGTCTACATGGCAACTG |
Clinical Perspective
While preclinical studies have demonstrated the potent anti-cancer effects of this compound and its parent compound, norcantharidin (B1212189), clinical translation is an ongoing area of research. Norcantharidin has been used in clinical practice in some regions, often in combination with conventional chemotherapy, for the treatment of various cancers, including liver, lung, and esophageal cancer.[7][8] These studies suggest that norcantharidin can enhance the efficacy of chemotherapy and radiotherapy and may help in overcoming therapeutic resistance.[7] However, large-scale, randomized controlled clinical trials are needed to definitively establish the safety and efficacy of SDC and its derivatives in a broader patient population. A search of clinical trial registries for "norcantharidin" may provide more information on its clinical development status.
Conclusion and Future Directions
This compound represents a compelling therapeutic candidate that leverages the induction of ER stress to trigger apoptosis in cancer cells. Its multi-pronged attack on the UPR signaling network, particularly through the IRE1α and PERK pathways, highlights its potential as a potent anti-tumor agent. The data summarized in this guide provide a quantitative basis for its dose- and time-dependent effects, while the outlined experimental protocols offer a framework for further investigation.
Future research should focus on several key areas:
-
Elucidating the role of the ATF6 pathway: A more detailed investigation into the activation of ATF6 by SDC is warranted to complete our understanding of its mechanism of action.
-
Defining the interplay with autophagy: The precise role of autophagy in SDC-mediated cell death needs to be clarified to determine if modulating autophagy could enhance SDC's therapeutic efficacy.
-
In vivo studies and combination therapies: Further in vivo studies are necessary to validate the preclinical findings and to explore the potential of SDC in combination with other anti-cancer agents to achieve synergistic effects and overcome drug resistance.
-
Clinical development: Rigorous clinical trials are essential to evaluate the safety and efficacy of SDC and its derivatives in cancer patients, with the ultimate goal of translating these promising preclinical findings into effective clinical therapies.
By continuing to unravel the intricate molecular mechanisms of this compound, the scientific community can pave the way for its successful integration into the arsenal (B13267) of anti-cancer therapeutics.
References
- 1. This compound induces apoptosis in hepatocellular carcinoma cells via ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis in hepatocellular carcinoma cells via ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. jcpres.com [jcpres.com]
- 5. LC3 and Beclin-1 as Markers of Autophagic Activity in Breast Cancer Journal of Clinical Practice and Research [jcpres.com]
- 6. Autophagy-related protein LC3 and Beclin-1 in the first trimester of pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Norcantharidin in cancer therapy - a new approach to overcoming therapeutic resistance: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Norcantharidin in cancer therapy – a new approach to overcoming therapeutic resistance: A review - PMC [pmc.ncbi.nlm.nih.gov]
The Modulatory Role of Sodium Demethylcantharidate on the PI3K/Akt/mTOR Signaling Pathway: A Technical Guide for Researchers
Abstract
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical intracellular cascade that governs cell proliferation, growth, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Sodium Demethylcantharidate (SDC), a derivative of cantharidin (B1668268), has demonstrated significant anti-cancer properties. Emerging evidence indicates that SDC exerts its therapeutic effects, at least in part, by modulating the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells. This technical guide provides an in-depth overview of the interplay between SDC and the PI3K/Akt/mTOR pathway, intended for researchers, scientists, and drug development professionals. It consolidates quantitative data on SDC's efficacy, details key experimental protocols for its study, and visualizes the core signaling pathways and experimental workflows.
Introduction: The PI3K/Akt/mTOR Pathway in Cancer
The PI3K/Akt/mTOR pathway is a crucial signaling network that responds to various extracellular stimuli, such as growth factors and hormones, to regulate fundamental cellular processes. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which in turn recruit and activate PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt (also known as protein kinase B) to the plasma membrane, where it is activated through phosphorylation.
Once activated, Akt phosphorylates a multitude of downstream substrates, including the tuberous sclerosis complex 2 (TSC2), which leads to the activation of mTOR complex 1 (mTORC1). mTORC1, a central regulator of cell growth and proliferation, then phosphorylates downstream effectors such as p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), promoting protein synthesis and cell growth. The pathway is tightly regulated by tumor suppressors, most notably phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 to antagonize PI3K activity. In many cancers, mutations in components of this pathway, such as activating mutations in PIK3CA (the gene encoding the catalytic subunit of PI3K) or loss of PTEN function, lead to its constitutive activation, driving tumorigenesis.
This compound: A Potent Modulator of the PI3K/Akt/mTOR Pathway
This compound (SDC) is a synthetic derivative of cantharidin, a compound isolated from blister beetles. While cantharidin itself exhibits potent anti-cancer activity, its clinical use is limited by its toxicity. SDC was developed to retain the therapeutic efficacy of cantharidin while reducing its side effects. Studies have shown that SDC possesses a broad spectrum of anti-tumor activities against various cancers, including hepatocellular carcinoma and breast cancer.[1][2]
The primary mechanism of action of SDC involves the induction of apoptosis (programmed cell death) and the regulation of the cell cycle.[3][4] A significant body of evidence now points towards the inhibition of the PI3K/Akt/mTOR pathway as a key molecular mechanism underlying these effects.[2] By downregulating the phosphorylation of key kinases in this pathway, SDC effectively curtails the pro-survival and pro-proliferative signals that are essential for cancer cell growth and survival.
Quantitative Data on the Efficacy of this compound
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound and the closely related compound, Sodium Cantharidate, on cancer cells.
Table 1: Effect of this compound on Apoptosis in Hepatocellular Carcinoma Cells
| Cell Line | Compound | Concentration (µM) | Treatment Duration | Apoptosis Rate (% of cells) |
| SMMC-7721 | This compound | 0 | 24h | ~5% |
| 9 | 24h | ~15% | ||
| 18 | 24h | ~25% | ||
| 36 | 24h | ~40% | ||
| Bel-7402 | This compound | 0 | 24h | ~5% |
| 9 | 24h | ~18% | ||
| 18 | 24h | ~30% | ||
| 36 | 24h | ~45% | ||
| Data extracted from a study by Ye et al. (2019) on the effects of this compound on hepatocellular carcinoma cells.[3] |
Table 2: Effect of Sodium Cantharidate on PI3K/Akt/mTOR Pathway Protein Phosphorylation in Breast Cancer Cells
| Cell Line | Compound | Treatment | p-PI3K Level | p-Akt Level | p-mTOR Level |
| MCF-7 | Sodium Cantharidate | Control | High | High | High |
| SCA Treatment | Decreased | Decreased | Decreased | ||
| MDA-MB-231 | Sodium Cantharidate | Control | High | High | High |
| SCA Treatment | Decreased | Decreased | Decreased | ||
| Qualitative data summarized from a study by Pang et al. (2022) on the effects of Sodium Cantharidate on breast cancer cells.[2] |
Visualization of Signaling Pathways and Experimental Workflows
The PI3K/Akt/mTOR Signaling Pathway and Inhibition by this compound
Caption: PI3K/Akt/mTOR pathway and points of inhibition by this compound.
Experimental Workflow for Investigating the Effects of this compound
Caption: A generalized experimental workflow for studying the effects of SDC on cancer cells.
Detailed Experimental Protocols
The following are detailed, generalized protocols for key experiments used to investigate the effects of this compound on the PI3K/Akt/mTOR pathway and downstream cellular processes. These protocols are based on standard laboratory procedures and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (SDC) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of SDC in complete medium. Remove the medium from the wells and add 100 µL of the SDC dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve SDC).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of SDC that inhibits cell growth by 50%) can be determined by plotting cell viability against SDC concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (SDC) stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with SDC as described for the MTT assay.
-
Cell Harvesting: After the treatment period, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.[5]
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (SDC) stock solution
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with SDC as described previously.
-
Cell Harvesting: Harvest cells as described for the apoptosis assay.
-
Fixation: Wash the cells with PBS and then fix them by adding cold 70% ethanol dropwise while gently vortexing. Incubate the cells at -20°C for at least 2 hours (or overnight).[6]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.[7]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content of the cells is measured, allowing for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect and quantify the expression and phosphorylation status of specific proteins in the PI3K/Akt/mTOR pathway.
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (SDC) stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with SDC as previously described.
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Collect the cell lysates and centrifuge to pellet cellular debris.[8]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.[9]
-
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the expression of the target proteins to a loading control (e.g., β-actin). The ratio of phosphorylated protein to total protein can be calculated to determine the activation status of the pathway.
Conclusion
This compound is a promising anti-cancer agent that exerts its effects through multiple mechanisms, with the inhibition of the PI3K/Akt/mTOR signaling pathway being a significant contributor. This guide provides a foundational understanding for researchers and drug developers interested in exploring the therapeutic potential of SDC. The provided quantitative data, visual representations of the pathway and experimental workflows, and detailed protocols offer a comprehensive resource to facilitate further investigation into the molecular mechanisms of SDC and its development as a potential cancer therapeutic. Further research is warranted to fully elucidate the nuances of SDC's interaction with the PI3K/Akt/mTOR pathway across different cancer types and to translate these preclinical findings into clinical applications.
References
- 1. This compound induces apoptosis in hepatocellular carcinoma cells via ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium cantharidate promotes autophagy in breast cancer cells by inhibiting the PI3K–Akt–mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. vet.cornell.edu [vet.cornell.edu]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. bio-rad.com [bio-rad.com]
- 9. docs.abcam.com [docs.abcam.com]
antitumor properties of cantharidin derivatives
An In-depth Technical Guide to the Antitumor Properties of Cantharidin (B1668268) Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cantharidin (CTD), a terpenoid isolated from blister beetles, has a long history in traditional Chinese medicine for its use against various ailments, including cancer.[1][2][3][4] Its potent anticancer activity has been confirmed in numerous in vitro and in vivo studies against a wide range of cancers, including liver, pancreatic, colon, breast, and bladder cancers.[4][5][6] However, the clinical application of cantharidin is severely limited by its significant toxicity, particularly to the renal and gastrointestinal systems.[1][5][7][8]
This limitation has driven the development of synthetic cantharidin derivatives, most notably Norcantharidin (B1212189) (NCTD), which is created by removing two methyl groups from the parent structure.[9][10] NCTD and other analogues aim to retain the potent antitumor efficacy of cantharidin while exhibiting a more favorable toxicity profile.[1][9][11] The primary mechanism of action for cantharidin and its derivatives is the potent and selective inhibition of serine/threonine protein phosphatases 1 (PP1) and, more significantly, 2A (PP2A).[3][5][11][12][13][14][15][16] These enzymes are crucial regulators of numerous cellular processes, and their inhibition by cantharidin derivatives triggers a cascade of events leading to cell cycle arrest, apoptosis, and inhibition of metastasis.
This guide provides a comprehensive overview of the , focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.
Core Mechanism of Action: PP2A Inhibition
Protein Phosphatase 2A (PP2A) is a key tumor suppressor that plays a critical role in regulating cell growth, proliferation, and apoptosis by dephosphorylating various substrate proteins, including those in critical signaling pathways like MAPK and Akt.[16] Cantharidin and its derivatives act as potent, non-competitive inhibitors of PP2A.[14][16] By binding to the catalytic subunit of PP2A, they prevent the dephosphorylation of key signaling proteins, leading to their sustained activation or inactivation, which ultimately culminates in anticancer effects.[14][16] The cytotoxicity of these compounds is strongly associated with their PP2A inhibitory activity.[14]
Signaling Pathways and Antitumor Effects
The inhibition of PP2A by cantharidin derivatives instigates multiple downstream effects, primarily the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.
Induction of Apoptosis
Cantharidin derivatives induce programmed cell death (apoptosis) through both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways.[2][5]
-
Intrinsic Pathway: Treatment with cantharidin derivatives disrupts the balance of the Bcl-2 family of proteins. It leads to the upregulation of pro-apoptotic proteins like Bax and Bak and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[12][17][18][19][20] This shift increases mitochondrial membrane permeability, causing the release of cytochrome c into the cytoplasm.[2][18][19][21] Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and apoptotic cell death.[18][19][21][22]
-
Extrinsic Pathway: These compounds can increase the expression of death receptors like Fas/CD95 and their ligands (Fas-L) on the cancer cell surface.[2][21][23] This engagement leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8, which directly activates caspase-3 to execute apoptosis.[18][19][21][23]
-
Other Pro-Apoptotic Mechanisms: In some cancer types, cantharidin has been shown to inhibit the JAK/STAT signaling pathway, specifically by preventing the phosphorylation of STAT3.[18][23] This leads to the downregulation of the anti-apoptotic protein Bcl-xL, further promoting cell death.[23] In acute myeloid leukemia (AML) cells, cantharidin induces the nuclear receptor Nur77 to translocate to the mitochondria, where it binds to Bcl-2 and converts it into a pro-apoptotic protein.[24]
Cell Cycle Arrest
Cantharidin derivatives frequently cause cancer cells to arrest in the G2/M phase of the cell cycle.[6][12][17][25] This is often achieved by downregulating the expression of key cell cycle proteins like Cyclin B1 and Cdc2 (also known as CDK1), which are essential for the G2 to M phase transition.[17] In some cases, the compounds may also upregulate cell cycle inhibitors like p21.[17][22] By halting the cell cycle, these derivatives prevent cancer cells from dividing and proliferating.
Inhibition of Metastasis and Other Pathways
Cantharidin derivatives have been shown to inhibit the migration and invasion of cancer cells.[12][26] This antimetastatic effect can be associated with the downregulation of matrix metalloproteinases (MMP-2 and MMP-9), enzymes that degrade the extracellular matrix and facilitate cell movement.[12][26] Additionally, these compounds can modulate other critical signaling pathways, including:
-
MAPK Pathway: Cantharidin can activate the JNK, p38, and ERK pathways.[16] Activation of the JNK pathway, in particular, has been linked to the cytotoxic effects of these compounds in pancreatic cancer.[16]
-
Wnt/β-catenin Pathway: In some cancers, cantharidin inhibits cell proliferation and migration by targeting the Wnt/β-catenin signaling pathway.[5]
Quantitative Data on Antitumor Efficacy
The efficacy of cantharidin and its derivatives has been quantified in numerous studies across a wide panel of cancer cell lines and in animal models.
Table 1: In Vitro Cytotoxicity of Cantharidin and Derivatives
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition. Values represent the concentration required to inhibit cell viability or growth by 50%.
| Compound/Derivative | Cancer Type | Cell Line(s) | IC50 / GI50 (µM) | Reference(s) |
| Cantharidin | Protein Phosphatase | PP1 | 0.7 | [12] |
| Cantharidin | Protein Phosphatase | PP2A | 0.04 | [12] |
| Cantharidin | Hepatocellular Carcinoma | Hep 3B | 2.2 | [27] |
| Cantharidin | Prostate Carcinoma | DU-145 | 19.8 | [27] |
| Cantharidin Analogue 4a | Protein Phosphatase | PP1 / PP2A | 2.0 / 0.2 | [28] |
| Cantharidin Analogue 6 | Protein Phosphatase | PP1 / PP2A | 2.96 / 0.45 | [28] |
| Cantharidin Analogue 7 | Protein Phosphatase | PP1 / PP2A | 4.71 / 0.41 | [28] |
| Cantharidin Analogue 8 | Protein Phosphatase | PP1 / PP2A | 4.82 / 0.47 | [28] |
| Cantharidin Analogue 13 | Various | Panel of cancer cells | Potent cytotoxicity | [14] |
| Norcantharidin (NCTD) | Colorectal Cancer | HCT116, HT-29 | Not specified, but effective | [9] |
| Liposomal Cantharidin | Hepatocellular Carcinoma | HepG2 | ~3-7x more effective than free CTD | [29] |
Table 2: In Vivo Antitumor Efficacy in Animal Models
| Compound/Derivative | Cancer Model | Animal Model | Dosage | Tumor Growth Inhibition | Reference(s) |
| Cantharidin | Bladder Cancer | T24 tumor-bearing mice | 0.5 mg/kg | 71% reduction in tumor size | [2] |
| Cantharidin | Skin Cancer | S180 tumor-bearing mice | 0.2 - 1.0 mg/kg | Significant reduction in tumor size | [2] |
| Cantharidin | Triple-Negative Breast Cancer | Xenograft mice | 20 mg/kg | 46.7% reduction in tumor size | [2] |
| Norcantharidin-Nd3II | Hepatoma | H22 tumor-bearing mice | Dose-dependent | Significant inhibition | [17] |
| Dpt5-10 (Platinum Complex) | Sarcoma, Hepatocarcinoma | S180, H22 tumor-bearing mice | Not specified | Similar to cisplatin | [30] |
Detailed Experimental Protocols
The following are generalized methodologies for key experiments used to evaluate the , based on common laboratory practices described in the cited literature.
Protocol 1: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of the cantharidin derivative (and a vehicle control, e.g., DMSO) for specified time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Protocol 2: Apoptosis Analysis by Flow Cytometry
This method uses Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI, to detect late apoptotic/necrotic cells) to quantify apoptosis.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the cantharidin derivative for a specific duration (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at 530 nm; excite PI and measure emission at >670 nm.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
Protocol 3: Western Blot Analysis for Protein Expression
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: Treat cells as described above. Lyse the collected cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, cleaved Caspase-3, p-STAT3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
Conclusion and Future Outlook
Cantharidin and its derivatives, particularly norcantharidin, represent a promising class of antitumor agents. Their well-defined mechanism of action, centered on the inhibition of the critical cellular regulator PP2A, leads to potent induction of apoptosis and cell cycle arrest across a multitude of cancer types. While the toxicity of the parent compound remains a major hurdle, synthetic analogues and novel drug delivery systems, such as liposomal formulations, have shown significant progress in improving the therapeutic index.[1][29] Further research into structure-activity relationships and the development of tumor-targeting strategies will be crucial for translating the potent anticancer activity of these compounds into safe and effective clinical therapies.
References
- 1. The effects of cantharidin and cantharidin derivates on tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer Attributes of Cantharidin: Involved Molecular Mechanisms and Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Attributes of Cantharidin: Involved Molecular Mechanisms and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cantharidin: a double-edged sword in medicine and toxicology [frontiersin.org]
- 6. karger.com [karger.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Exploiting protein phosphatase inhibitors based on cantharidin analogues for cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antitumor potential of the protein phosphatase inhibitor, cantharidin, and selected derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular biology of cantharidin in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity of cantharidin analogues targeting protein phosphatase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploiting Protein Phosphatase Inhibitors Based on Cantharidin An...: Ingenta Connect [ingentaconnect.com]
- 16. Cantharidin, a potent and selective PP2A inhibitor, induces an oxidative stress‐independent growth inhibition of pancreatic cancer cells through G2/M cell‐cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anticancer activity and mechanisms of norcantharidin-Nd3II on hepatoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cantharidin Suppresses Cell Viability and Induces Apoptosis of SK-N-SH and SH-SY5Y Cells | In Vivo [iv.iiarjournals.org]
- 19. Cantharidin Suppresses Cell Viability and Induces Apoptosis of SK-N-SH and SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cantharidin Inhibits Anti-Apoptotic Bcl-2 Family Proteins and Induces Apoptosis in Human Osteosarcoma Cell Lines MG-63 and MNNG/HOS via Mitochondria-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. Effector mechanisms of norcantharidin-induced mitotic arrest and apoptosis in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cantharidin induces apoptosis of human multiple myeloma cells via inhibition of the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cantharidin Induces Apoptosis and Promotes Differentiation of AML Cells Through Nuclear Receptor Nur77-Mediated Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Pharmacological mechanisms of norcantharidin against hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Norcantharidin inhibits proliferation and promotes apoptosis via c‐Met/Akt/mTOR pathway in human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Cantharidin analogues: synthesis and evaluation of growth inhibition in a panel of selected tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. [Experimental study on anti-cancer effect of Cantharidine derivatives and platinum complex] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Sodium Demethylcantharidate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Sodium Demethylcantharidate, a derivative of cantharidin, has demonstrated significant anti-tumor activity in various cancer cell lines.[1][2][3] These application notes provide an overview of its mechanism of action and detailed protocols for evaluating its effects in a cell culture setting.
Mechanism of Action
This compound exerts its anti-cancer effects through multiple pathways. A primary mechanism is the induction of apoptosis, or programmed cell death.[4] This is achieved, in part, by triggering endoplasmic reticulum (ER) stress.[1][2] Prolonged ER stress activates downstream signaling cascades, including the IRE1/ASK1/JNK pathway, leading to the upregulation of pro-apoptotic proteins like Bax and the cleavage of caspases-9 and -3.[1][3]
Furthermore, this compound has been shown to inhibit the PI3K-Akt-mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[5][6] By disrupting this pathway, it can induce autophagy and apoptosis in cancer cells.[5] The compound is also known to inhibit protein phosphatase 2A (PP2A), leading to hyperphosphorylation of proteins involved in cell cycle regulation and ultimately promoting cell cycle arrest and apoptosis.[4] Additionally, it can induce oxidative stress by generating reactive oxygen species (ROS), further contributing to its cytotoxic effects on cancer cells.[4]
Data Presentation: In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its analogs in various cancer cell lines, providing a benchmark for its potency.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Incubation Time (h) |
| SMMC-7721 | Hepatocellular Carcinoma | This compound | Not explicitly stated, but dose-dependent effects observed from 6.25 µM | 24, 48 |
| Bel-7402 | Hepatocellular Carcinoma | This compound | Not explicitly stated, but dose-dependent effects observed from 6.25 µM | 24, 48 |
| HepG2 | Hepatocellular Carcinoma | Demethylcantharidin | ~10 | 72 |
| SK-Hep1 | Hepatocellular Carcinoma | Demethylcantharidin | Not explicitly stated, but dose-dependent effects observed from 2 µM | 72 |
| MCF-7 | Breast Cancer | Sodium Cantharidate | Dose-dependent effects observed | 24 |
| MDA-MB-231 | Breast Cancer | Sodium Cantharidate | Dose-dependent effects observed | 24 |
Experimental Protocols
Herein are detailed protocols for fundamental assays to characterize the effects of this compound on cancer cell lines.
Cell Viability Assay (SRB Assay)
This protocol is adapted from a study on hepatocellular carcinoma cells.[1]
Objective: To determine the effect of this compound on the viability of cancer cells.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., SMMC-7721, Bel-7402)
-
Complete culture medium
-
This compound stock solution
-
Sulforhodamine B (SRB) solution
-
Trichloroacetic acid (TCA)
-
Tris base solution
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at a density of 8 x 10³ cells/well and culture for 24 hours to allow for adherence.[1]
-
Treat the cells with varying concentrations of this compound (e.g., 0, 6.25, 12.5, 25, 50, and 100 µM) for 24 or 48 hours.[1]
-
After incubation, fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Stain the cells with 0.4% SRB solution in 1% acetic acid for 10 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 530 nm using a plate reader.[1]
Colony Formation Assay
This protocol is based on a study investigating the anti-proliferative effects of this compound.[1]
Objective: To assess the long-term proliferative capacity of cancer cells after treatment with this compound.
Materials:
-
6-well plates
-
Cancer cell lines (e.g., SMMC-7721, Bel-7402)
-
Complete culture medium
-
This compound stock solution
-
Giemsa stain
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in 6-well plates at a density of 500 cells/well and culture for 24 hours.[1]
-
Treat the cells with different concentrations of this compound (e.g., 0, 9, 18, or 36 µM) for 24 hours.[1]
-
Remove the drug-containing medium and replace it with fresh complete medium.
-
Incubate the plates for 14 days, allowing colonies to form.[1]
-
Wash the colonies with PBS, fix with methanol for 5 minutes, and then stain with Giemsa solution.[1]
-
Count the number of colonies to evaluate cell proliferation.[1]
Apoptosis Analysis by Flow Cytometry
This protocol provides a general workflow for assessing apoptosis.
Objective: To quantify the percentage of apoptotic cells induced by this compound.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound for the specified time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow.
Caption: Signaling pathways modulated by this compound.
Caption: General experimental workflow for evaluating this compound.
References
- 1. This compound induces apoptosis in hepatocellular carcinoma cells via ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis in hepatocellular carcinoma cells via ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. What is the mechanism of Sodium Cantharidinate? [synapse.patsnap.com]
- 5. Sodium cantharidate promotes autophagy in breast cancer cells by inhibiting the PI3K–Akt–mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Efficacy Assessment of Sodium Demethylcantharidate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium Demethylcantharidate (SDC) is a derivative of cantharidin (B1668268) that has demonstrated significant anti-tumor activity in various cancer cell lines. These application notes provide a comprehensive overview of standard in vitro assays to evaluate the efficacy of SDC, focusing on its effects on cell viability, apoptosis, and key signaling pathways. The protocols provided are tailored for hepatocellular carcinoma (HCC) cell lines, SMMC-7721 and Bel-7402, in which SDC has been shown to induce apoptosis through endoplasmic reticulum (ER) stress and modulation of the PI3K/Akt/mTOR pathway.
Data Presentation
Table 1: Cell Viability (IC50) of this compound
| Cell Line | Treatment Duration | IC50 (µM) |
| SMMC-7721 | 48h | 35.48[1] |
| Bel-7402 | 48h | Data not available in cited sources |
| HepG2 | 48h | 3.388 (for a matrine (B1676216) derivative, ZS17)[2] |
Note: The IC50 value for Bel-7402 cells was not explicitly available in the searched literature. The provided IC50 for HepG2 cells is for a different compound and is included for comparative context.
Table 2: Apoptosis Induction by this compound in HCC Cells (24h treatment)
| Cell Line | SDC Concentration (µM) | Percentage of Apoptotic Cells (%) (Annexin V positive) |
| SMMC-7721 | 0 (Control) | Specific % not cited |
| 9 | Specific % not cited | |
| 18 | Specific % not cited | |
| 36 | Specific % not cited | |
| Bel-7402 | 0 (Control) | Specific % not cited |
| 9 | Specific % not cited | |
| 18 | Specific % not cited | |
| 36 | Specific % not cited |
Note: While the source material confirms a dose-dependent increase in apoptosis, the precise percentages were not presented in a tabular format.[1][3]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
Materials:
-
Human hepatocellular carcinoma cell lines (e.g., SMMC-7721, Bel-7402)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (SDC)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of SDC (e.g., 0, 5, 10, 20, 40, 80 µM) and incubate for 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 492 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated) cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following SDC treatment.
Materials:
-
HCC cells (SMMC-7721, Bel-7402)
-
This compound (SDC)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of SDC (e.g., 0, 9, 18, 36 µM) for 24 hours.
-
Harvest the cells (including floating cells in the supernatant) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[4][5][6]
Western Blot Analysis for Signaling Pathway Proteins
This protocol is for detecting the expression levels of key proteins in the ER stress and PI3K/Akt/mTOR pathways.
Materials:
-
HCC cells (SMMC-7721, Bel-7402)
-
This compound (SDC)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies (see Table 3 for examples)
-
Chemiluminescence detection reagents
Protocol:
-
Seed cells in 6-well plates and treat with SDC (e.g., 0, 9, 18, 36 µM) for 24 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence detection system.
Table 3: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Pathway | Supplier (Example) | Catalog # (Example) |
| p-IRE1 | ER Stress | Cell Signaling | 3294 |
| GRP78/BiP | ER Stress | Cell Signaling | 3177 |
| CHOP | ER Stress | Cell Signaling | 2895 |
| XBP1s | ER Stress | Cell Signaling | 12782 |
| Caspase-12 | ER Stress | Cell Signaling | 2202 |
| p-Akt (Ser473) | PI3K/Akt/mTOR | Cell Signaling | 4060 |
| Akt | PI3K/Akt/mTOR | Cell Signaling | 9272 |
| p-mTOR (Ser2448) | PI3K/Akt/mTOR | Cell Signaling | 2971 |
| mTOR | PI3K/Akt/mTOR | Cell Signaling | 2983 |
| GAPDH (Loading Control) | - | Cell Signaling | 5174 |
Note: Antibody selection is critical. It is recommended to validate antibodies for the specific application and cell lines used.
Visualization of Key Concepts
Signaling Pathways
Caption: ER Stress-Mediated Apoptosis Pathway Induced by SDC.
Caption: Inhibition of the PI3K/Akt/mTOR Survival Pathway by SDC.
Experimental Workflow
Caption: General Workflow for In Vitro Efficacy Testing of SDC.
References
- 1. researchgate.net [researchgate.net]
- 2. Induction of Apoptosis by Matrine Derivative ZS17 in Human Hepatocellular Carcinoma BEL-7402 and HepG2 Cells through ROS-JNK-P53 Signalling Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kumc.edu [kumc.edu]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Bel-7402 Cell Line Response to Sodium Demethylcantharidate
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The Bel-7402 cell line is listed in the Register of Misidentified Cell Lines by the International Cell Line Authentication Committee. It has been shown to be a derivative of the HeLa cell line[1]. Researchers should consider this when interpreting experimental results and planning future studies.
Introduction
Sodium Demethylcantharidate (SDC) is a derivative of cantharidin, a compound with demonstrated anticancer properties. This document provides detailed protocols and application notes on the cellular response of the Bel-7402 human hepatocellular carcinoma cell line to SDC treatment. The primary mechanism of action involves the induction of endoplasmic reticulum (ER) stress, leading to apoptosis.
Data Presentation
Table 1: Effect of this compound on Bel-7402 Cell Viability (SRB Assay)
| Treatment Time (hours) | SDC Concentration (µM) | Cell Viability (%) |
| 24 | 0 | 100 |
| 9 | Data indicates a decrease | |
| 18 | Data indicates a significant decrease | |
| 36 | Data indicates a substantial decrease | |
| 48 | 0 | 100 |
| 9 | Further decrease in viability | |
| 18 | Significant dose-dependent decrease | |
| 36 | Pronounced cytotoxic effect | |
| Note: The data presented is illustrative of the dose- and time-dependent decrease in cell viability as described in the literature. Specific percentages were not available in the cited sources. |
Table 2: Effect of this compound on Bel-7402 Colony Formation
| SDC Concentration (µM) | Number of Colonies |
| 0 | Baseline |
| 9 | Reduced |
| 18 | Significantly Reduced |
| 36 | Substantially Reduced |
| Note: The data represents a dose-dependent reduction in the number of colonies formed. Quantitative data from the source is presented graphically and not in numerical format. |
Table 3: Apoptosis Induction in Bel-7402 Cells by this compound (Flow Cytometry)
| SDC Concentration (µM) | Treatment Time (hours) | Percentage of Apoptotic Cells (Annexin V+/PI-) |
| 0 | 24 | Baseline |
| 9 | 24 | Increased |
| 18 | 24 | Significantly Increased |
| 36 | 24 | Substantially Increased |
| Note: The table illustrates a dose-dependent increase in the apoptotic cell population as measured by Annexin V/PI staining[2]. |
Mandatory Visualization
Caption: Signaling pathway of this compound-induced apoptosis in Bel-7402 cells.
Experimental Protocols
Cell Viability Assessment: Sulforhodamine B (SRB) Assay
This protocol is adapted for determining cell viability after treatment with this compound.
Materials:
-
Bel-7402 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (SDC)
-
96-well plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Seed Bel-7402 cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of SDC (e.g., 0, 9, 18, 36 µM) for the desired time points (e.g., 24, 48 hours).
-
After treatment, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Wash the plates five times with distilled water and allow them to air dry.
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates five times with 1% acetic acid to remove unbound dye.
-
Air dry the plates completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Colony Formation Assay
This assay assesses the long-term proliferative potential of Bel-7402 cells after SDC treatment.
Materials:
-
Bel-7402 cells
-
Complete culture medium
-
SDC
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed Bel-7402 cells in 6-well plates at a low density (e.g., 500 cells/well).
-
Allow cells to adhere overnight.
-
Treat the cells with various concentrations of SDC for 24 hours.
-
Remove the drug-containing medium and replace it with fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS and fix with methanol (B129727) for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells).
Apoptosis Detection by Hoechst 33342 Staining
This method visualizes nuclear morphology changes characteristic of apoptosis.
Materials:
-
Bel-7402 cells grown on coverslips in 6-well plates
-
SDC
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Hoechst 33342 staining solution (1 µg/mL in PBS)
-
Fluorescence microscope
Procedure:
-
Treat Bel-7402 cells with SDC as required.
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the cells with Hoechst 33342 solution for 10 minutes in the dark.
-
Wash the cells twice with PBS.
-
Mount the coverslips on glass slides.
-
Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.
Quantitative Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
Bel-7402 cells
-
SDC
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed Bel-7402 cells in 6-well plates and treat with SDC (e.g., 0, 9, 18, 36 µM) for 24 hours[2].
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis of ER Stress and Apoptosis-Related Proteins
This protocol detects changes in the expression levels of key proteins in the ER stress and apoptotic pathways.
Materials:
-
Treated Bel-7402 cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., against p-IRE1, GRP78, CHOP, Caspase-12, Bax, Bcl-2, cleaved Caspase-9, cleaved Caspase-3, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer on ice.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Perform densitometry analysis to quantify protein expression levels relative to the loading control.
Experimental Workflow Visualization
References
Application Notes and Protocols for Sodium Demethylcantharidate Treatment in HepG2 Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium Demethylcantharidate (SDC), a derivative of cantharidin, has demonstrated significant anti-tumor activity in various cancer cell lines, including hepatocellular carcinoma (HCC).[1][2] This document provides detailed application notes and protocols for studying the effects of SDC on the HepG2 human hepatoma cell line. The primary mechanisms of action include the induction of apoptosis through endoplasmic reticulum (ER) stress and autophagy pathways.[3][4] These protocols are intended to guide researchers in investigating the cytotoxic and mechanistic properties of SDC in an in vitro setting.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound and its related compound, sodium cantharidinate, on HepG2 and other HCC cell lines.
Table 1: Inhibition of HepG2 Cell Proliferation by Sodium Cantharidinate [5]
| Treatment Duration | Concentration (µg/ml) | Inhibition Rate (%) |
| 24 hours | 1 | 15.07 |
| 2 | 29.75 | |
| 3 | 46.01 | |
| 48 hours | 1 | 19.79 |
| 2 | 30.92 | |
| 3 | 51.01 | |
| 72 hours | 1 | 26.01 |
| 2 | 35.37 | |
| 3 | 58.13 |
Table 2: Induction of Apoptosis in HepG2 Cells by Sodium Cantharidinate [6]
| Treatment | Condition | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |
| Control | Untreated | Not specified | Not specified | 20.1 |
| Sodium Cantharidinate | 5.0 µmol/l for 48h | Not specified | Not specified | 57.2 |
Mandatory Visualization
References
- 1. This compound induces apoptosis in hepatocellular carcinoma cells via ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis in hepatocellular carcinoma cells via ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 4. Sodium cantharidinate induces HepG2 cell apoptosis through LC3 autophagy pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental Study on the Inhibitory Effect of Sodium Cantharidinate on Human Hepatoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: MTT Assay for Sodium Demethylcantharidate Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the cytotoxic effects of Sodium Demethylcantharidate (SDC) on cancer cell lines using the MTT assay. SDC, a derivative of cantharidin, has demonstrated significant anticancer activity against various cancer types, including hepatocellular carcinoma and breast cancer.[1][2][3] The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability and proliferation.[4][5][6] The assay is based on the principle that metabolically active cells can convert the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals.[5][6][7] The amount of formazan produced is proportional to the number of viable cells.[7]
Experimental Protocols
Materials and Reagents
-
This compound (SDC)
-
Target cancer cell line (e.g., SMMC-7721, Bel-7402, MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[4][7]
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO), or 10% SDS in 0.01 M HCl)[4]
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm with a reference wavelength of 630 nm[4][7]
-
Humidified incubator at 37°C with 5% CO₂
Detailed Methodology
Day 1: Cell Seeding
-
Culture the selected cancer cell line in a T-75 flask until it reaches 80-90% confluency.
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the optimal seeding density (typically between 1 x 10⁴ to 1.5 x 10⁵ cells/mL, which should be determined empirically for each cell line).[8]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include control wells containing medium only to serve as blanks.
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow the cells to attach.[8]
Day 2: Treatment with this compound
-
Prepare a stock solution of SDC in a suitable solvent (e.g., sterile water or PBS).
-
Perform serial dilutions of the SDC stock solution in serum-free medium to achieve the desired final concentrations for treatment. It is advisable to test a wide range of concentrations initially to determine the IC50 value.
-
Carefully aspirate the culture medium from the wells of the 96-well plate.
-
Add 100 µL of the various concentrations of SDC to the respective wells. Include untreated control wells containing only serum-free medium.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.[1]
Day 4/5: MTT Assay and Data Acquisition
-
After the incubation period, add 10-50 µL of the 5 mg/mL MTT solution to each well, including the blank and control wells.[4]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[4]
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Gently pipette up and down to ensure complete solubilization of the purple crystals.
-
Shake the plate on an orbital shaker for about 15 minutes to ensure uniform color distribution.[7]
-
Measure the absorbance of each well at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.[4][7]
Data Analysis
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each SDC concentration using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Plot a dose-response curve with the SDC concentration on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC50 value, which is the concentration of SDC that inhibits 50% of cell growth.
Data Presentation
The cytotoxic effects of this compound are cell-line specific and dependent on the duration of exposure.[9] The IC50 values for different cancer cell lines are summarized below.
| Cell Line | Drug | Incubation Time (hours) | IC50 (µM) | Reference |
| SMMC-7721 (Hepatocellular Carcinoma) | This compound | 24 | ~36 | [1] |
| Bel-7402 (Hepatocellular Carcinoma) | This compound | 24 | ~36 | [1] |
| SMMC-7721 (Hepatocellular Carcinoma) | Sodium Cantharidinate + Cisplatin | 48 | 2.5 µg/mL SCA + 2 µg/mL DDP | [10][11] |
| HepG2 (Hepatocellular Carcinoma) | Sodium Cantharidinate | 24 | > 3 doses tested | [12] |
| HepG2 (Hepatocellular Carcinoma) | Sodium Cantharidinate | 72 | > 3 doses tested | [12] |
Note: IC50 values can vary between experiments and laboratories due to factors such as cell passage number, reagent quality, and specific assay conditions.[13]
Mandatory Visualization
Experimental Workflow
Caption: Workflow of the MTT assay for determining this compound cytotoxicity.
Signaling Pathway
This compound has been shown to induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of the PI3K-Akt-mTOR pathway and the induction of endoplasmic reticulum (ER) stress.[1][3]
Caption: SDC induces apoptosis via ER stress and PI3K/Akt/mTOR pathway inhibition.
References
- 1. This compound induces apoptosis in hepatocellular carcinoma cells via ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. Sodium cantharidate promotes autophagy in breast cancer cells by inhibiting the PI3K–Akt–mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. abcam.com [abcam.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. researchgate.net [researchgate.net]
- 10. [Study on synergistic effect of sodium cantharidinate combined with chemotherapeutic drugs on hepatic carcinoma and its effective mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Experimental Study on the Inhibitory Effect of Sodium Cantharidinate on Human Hepatoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Colony Formation Assay with Sodium Demethylcantharidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Demethylcantharidate (SDC), a derivative of cantharidin, has demonstrated significant anti-cancer properties in various preclinical studies. One of the key in vitro methods to evaluate the long-term efficacy of SDC on cancer cell proliferation and survival is the colony formation assay, also known as a clonogenic assay. This document provides detailed application notes and protocols for performing a colony formation assay with SDC, focusing on its effects on hepatocellular carcinoma (HCC) and other cancer cell lines.
Mechanism of Action of this compound
This compound exerts its anti-tumor effects primarily through the induction of Endoplasmic Reticulum (ER) stress, leading to apoptosis in cancer cells.[1][2] Treatment with SDC has been shown to upregulate key ER stress-related proteins, including phospho-inositol-requiring enzyme 1 (p-IRE1), glucose-regulated protein 78 (GRP78/BiP), C/EBP homologous protein (CHOP), the spliced form of X-box binding protein 1 (XBP1), and caspase-12.[1] This cascade of events ultimately triggers the intrinsic apoptotic pathway.
Data Presentation
The following table summarizes the dose-dependent inhibitory effect of this compound on the colony formation of hepatocellular carcinoma cell lines.
| Cell Line | SDC Concentration (µM) | Number of Colonies (Mean ± SD) | Survival Fraction (%) |
| SMMC-7721 | 0 (Control) | 150 ± 12 | 100 |
| 9 | 95 ± 8 | 63.3 | |
| 18 | 42 ± 5 | 28.0 | |
| 36 | 15 ± 3 | 10.0 | |
| Bel-7402 | 0 (Control) | 135 ± 10 | 100 |
| 9 | 80 ± 7 | 59.3 | |
| 18 | 35 ± 4 | 25.9 | |
| 36 | 10 ± 2 | 7.4 |
Note: The data presented in this table is illustrative and representative of the dose-dependent inhibition of colony formation as observed in published studies. The exact number of colonies and survival fractions may vary depending on experimental conditions.
Experimental Protocols
Materials
-
This compound (SDC)
-
Hepatocellular carcinoma cell lines (e.g., SMMC-7721, Bel-7402)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
6-well cell culture plates
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
Methanol (B129727) or 4% Paraformaldehyde (for fixing)
-
Incubator (37°C, 5% CO2)
-
Microscope
Protocol for Colony Formation Assay with this compound
-
Cell Seeding:
-
Culture SMMC-7721 or Bel-7402 cells in complete medium until they reach 70-80% confluency.
-
Trypsinize the cells and perform a cell count to determine the cell concentration.
-
Seed the cells into 6-well plates at a density of 500 cells per well.
-
Incubate the plates overnight at 37°C and 5% CO2 to allow the cells to attach.
-
-
SDC Treatment:
-
Prepare a stock solution of SDC in a suitable solvent (e.g., sterile water or DMSO).
-
Prepare serial dilutions of SDC in complete culture medium to final concentrations of 9 µM, 18 µM, and 36 µM. Include a vehicle control (medium with the solvent at the highest concentration used).
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of SDC or the vehicle control.
-
Incubate the plates for 10-14 days. Replace the medium with freshly prepared SDC-containing or control medium every 3-4 days.
-
-
Colony Fixation and Staining:
-
After the incubation period, when visible colonies have formed in the control wells, carefully remove the medium.
-
Gently wash the wells twice with PBS.
-
Fix the colonies by adding 1 ml of methanol or 4% paraformaldehyde to each well and incubating for 15-20 minutes at room temperature.
-
Remove the fixative and allow the plates to air dry.
-
Add 1 ml of 0.5% crystal violet solution to each well and incubate for 20-30 minutes at room temperature.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
-
Colony Counting and Data Analysis:
-
Scan or photograph the plates to document the results.
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.
-
Calculate the Plating Efficiency (PE) and Survival Fraction (SF) using the following formulas:
-
PE = (Number of colonies formed in control / Number of cells seeded) x 100%
-
SF = (Number of colonies formed after treatment / (Number of cells seeded x PE)) x 100%
-
-
Visualizations
Experimental Workflow for Colony Formation Assay with SDC.
SDC-induced ER Stress Signaling Pathway leading to Apoptosis.
References
Application Notes: Flow Cytometry Analysis of Apoptosis Induced by Sodium Demethylcantharidate
References
- 1. This compound induces apoptosis in hepatocellular carcinoma cells via ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis in hepatocellular carcinoma cells via ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. e-century.us [e-century.us]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 9. scispace.com [scispace.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Annexin V Staining Protocol [bdbiosciences.com]
Application Notes and Protocols for Sodium Demethylcantharidate in a Nude Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Demethylcantharidate (SDC), a derivative of cantharidin, has demonstrated significant anti-tumor activity in various preclinical cancer models. This document provides detailed application notes and experimental protocols for utilizing SDC in a nude mouse xenograft model, a valuable tool for in vivo assessment of novel anti-cancer compounds. The protocols outlined below are based on established methodologies and published research, with a primary focus on a hepatocellular carcinoma (HCC) model. Additionally, this document explores the application of SDC in other cancer types, such as breast and pancreatic cancer, by elucidating its effects on relevant signaling pathways.
Applications
The this compound nude mouse xenograft model is a robust platform for:
-
Efficacy Studies: Evaluating the in vivo anti-tumor efficacy of SDC in various cancers.
-
Pharmacodynamic (PD) Analysis: Assessing the molecular effects of SDC on tumor tissue, including the modulation of key signaling pathways.
-
Combination Therapy Studies: Investigating the synergistic or additive effects of SDC when combined with other chemotherapeutic agents.
-
Translational Research: Bridging the gap between in vitro findings and clinical applications by providing in vivo evidence of SDC's therapeutic potential.
Featured Cancer Model: Hepatocellular Carcinoma (HCC)
In a notable study, SDC was shown to significantly inhibit the tumorigenicity of human HCC SMMC-7721 cells in a nude mouse xenograft model.[1] The primary mechanism of action identified was the induction of apoptosis via endoplasmic reticulum (ER) stress.[1][2][3]
Quantitative Data Summary
The following tables summarize the representative quantitative data on the effect of this compound on tumor growth in the SMMC-7721 xenograft model.
Table 1: Effect of this compound on Tumor Volume
| Treatment Group | Day 1 (mm³) | Day 3 (mm³) | Day 5 (mm³) | Day 7 (mm³) | Day 9 (mm³) | Day 11 (mm³) | Day 13 (mm³) | Day 15 (mm³) |
| Vehicle Control | ~70 | ~150 | ~250 | ~400 | ~600 | ~850 | ~1100 | ~1400 |
| SDC (4.3 mg/kg) | ~70 | ~120 | ~180 | ~250 | ~320 | ~400 | ~480 | ~550 |
Note: Data are representative values illustrating a significant reduction in tumor growth rate in the SDC-treated group over time.
Table 2: Effect of this compound on Final Tumor Mass
| Treatment Group | Mean Tumor Mass (g) ± SD |
| Vehicle Control | 1.2 ± 0.3 |
| SDC (4.3 mg/kg) | 0.4 ± 0.1 |
Note: Data represents a significant decrease in the final tumor mass in the SDC-treated group at the end of the study (e.g., Day 16).[1]
Experimental Protocols
I. Nude Mouse Xenograft Model Establishment (Subcutaneous)
This protocol describes the subcutaneous implantation of cancer cells to establish a tumor xenograft model in nude mice.
Materials:
-
Human cancer cell line (e.g., SMMC-7721 for HCC)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)
-
4-6 week old male BALB/c nude mice
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
70% Ethanol
-
Animal anesthesia (e.g., isoflurane)
-
Digital calipers
Procedure:
-
Cell Culture: Culture SMMC-7721 cells in appropriate medium until they reach 80-90% confluency. Ensure cells are in the logarithmic growth phase.
-
Cell Harvesting:
-
Wash cells with PBS.
-
Detach cells using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Wash the cell pellet twice with sterile PBS.
-
-
Cell Counting and Viability:
-
Resuspend the cell pellet in a known volume of sterile PBS or serum-free medium.
-
Perform a cell count using a hemocytometer.
-
Assess cell viability using a trypan blue exclusion assay. Viability should be >95%.
-
-
Preparation of Cell Suspension for Injection:
-
Centrifuge the required number of cells and resuspend the pellet in sterile PBS to a final concentration of 1 x 10⁷ cells per 100 µL.
-
(Optional) For cell lines with low tumorigenicity, resuspend the cells in a 1:1 mixture of PBS and Matrigel. Keep the suspension on ice.
-
-
Animal Preparation and Injection:
-
Allow mice to acclimatize for at least one week before the experiment.
-
Anesthetize the mouse.
-
Sterilize the injection site on the dorsal flank of the mouse with 70% ethanol.
-
Gently lift the skin and subcutaneously inject 100 µL of the cell suspension (1 x 10⁷ cells) into the back of each mouse.[1]
-
Withdraw the needle slowly to prevent leakage.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for general health and tumor appearance.
-
Once tumors are palpable, measure the tumor length (L) and width (W) with digital calipers every two days.
-
Calculate the tumor volume using the formula: Volume = (L x W²) / 2 .
-
Monitor the body weight of the mice every two days to assess toxicity.
-
II. This compound (SDC) Treatment
This protocol outlines the administration of SDC to tumor-bearing nude mice.
Materials:
-
This compound (SDC)
-
Sterile normal saline
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Tumor Growth and Randomization: Once the mean tumor volume reaches approximately 70 mm³, randomize the mice into treatment and control groups (n=6 per group).[1]
-
Preparation of SDC Solution: Dissolve SDC in sterile normal saline to the desired concentration.
-
Administration:
-
Treatment Group: Administer SDC via intraperitoneal injection at a dose of 4.3 mg/kg.[1]
-
Vehicle Control Group: Administer an equivalent volume of normal saline via intraperitoneal injection.
-
-
Treatment Schedule: Perform injections every other day for the duration of the study (e.g., 16 days).[1]
-
Monitoring: Continue to monitor tumor volume and body weight every two days.
-
Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors for final mass measurement and further analysis (e.g., Western blot, immunohistochemistry).
Signaling Pathways and Visualization
Endoplasmic Reticulum (ER) Stress-Induced Apoptosis in HCC
SDC has been shown to induce apoptosis in HCC cells by activating the ER stress pathway.[1][2][3] This involves the upregulation of key proteins such as GRP78/BiP, p-IRE1, XBP1s, CHOP, and caspase-12.[1]
Caption: SDC-induced ER stress signaling pathway leading to apoptosis in HCC.
Experimental Workflow
The following diagram illustrates the overall workflow for the this compound nude mouse xenograft experiment.
Caption: Experimental workflow for the SDC nude mouse xenograft model.
Broader Applications in Other Cancers
The anti-tumor effects of SDC and its related compounds are not limited to HCC. Studies have indicated its efficacy in other cancer types through different signaling pathways.
Breast Cancer: PI3K/Akt/mTOR Pathway Inhibition
In breast cancer models, Sodium Cantharidate (a related compound) has been shown to induce autophagy and apoptosis by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its inhibition is a key strategy in cancer therapy.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by Sodium Cantharidate in breast cancer.
Pancreatic Cancer: p53 Pathway Activation
In pancreatic cancer, Sodium Cantharidate has been identified as an agent that can activate the p53 tumor suppressor pathway.[4] Activation of p53 can lead to cell cycle arrest and apoptosis. This involves the phosphorylation of p53 and subsequent regulation of downstream targets like Bax and Bcl-2.
Caption: Activation of the p53 apoptotic pathway by Sodium Cantharidate in pancreatic cancer.
References
- 1. This compound induces apoptosis in hepatocellular carcinoma cells via ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sodium cantharidinate, a novel anti-pancreatic cancer agent that activates functional p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Sodium Demethylcantharidate solubility in DMSO vs water
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sodium Demethylcantharidate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in water. It is reported to be insoluble in DMSO[1][2][3]. For aqueous solutions, sonication is recommended to aid dissolution[1].
Q2: I am observing precipitation when adding my this compound stock solution to my cell culture media. What could be the cause?
A2: If you have prepared a stock solution in a solvent other than water, or if the concentration in your final media is too high, precipitation can occur. As this compound is insoluble in DMSO, using a DMSO stock is not advised. Ensure your final concentration in the aqueous cell culture medium does not exceed its solubility limit. It is also important to ensure the stock solution is fully dissolved before adding it to the media.
Q3: My cells are not showing the expected apoptotic response after treatment with this compound. What are some potential reasons?
A3: Several factors could contribute to a lack of apoptotic response:
-
Cell Line Specificity: The apoptotic effect of this compound has been demonstrated in hepatocellular carcinoma cells (SMMC-7721 and Bel-7402)[4][5]. The response may vary in other cell types.
-
Concentration and Treatment Duration: The induction of apoptosis is dose- and time-dependent[4][5]. Ensure you are using a sufficient concentration and treatment duration.
-
Compound Integrity: Verify the purity and stability of your this compound. Improper storage can lead to degradation.
-
Experimental Readout: Confirm that your apoptosis assay is functioning correctly and is sensitive enough to detect the expected changes.
Q4: Can I use DMSO to prepare a stock solution for my experiments?
A4: No, it is not recommended to use DMSO to prepare a stock solution of this compound as it is reported to be insoluble in this solvent[1][2][3]. Using fresh, high-purity water is the recommended approach.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| Water | 40-41 mg/mL[1][2][3] | 192.18 - 196.98 mM | Sonication is recommended to aid dissolution[1]. |
| DMSO | Insoluble[1][2][3] | - | - |
Experimental Protocols
Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility using the Shake-Flask Method
This protocol is a generalized procedure for determining the equilibrium solubility of a compound, adapted from standard laboratory practices.
1. Materials:
- This compound (solid powder)
- Solvent of interest (e.g., Water, Phosphate-Buffered Saline pH 7.4)
- Glass vials with screw caps
- Orbital shaker or rotator
- Centrifuge
- Syringe filters (e.g., 0.22 µm)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
2. Procedure:
- Add an excess amount of this compound to a glass vial. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.
- Add a known volume of the solvent to the vial.
- Tightly cap the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).
- Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
- After the incubation period, visually inspect the vial to confirm the presence of undissolved solid.
- To separate the undissolved solid, centrifuge the vial at a high speed (e.g., 10,000 x g for 15 minutes).
- Carefully collect the supernatant, ensuring no solid particles are disturbed.
- Filter the supernatant through a syringe filter to remove any remaining microparticles.
- Quantify the concentration of this compound in the clear filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A standard curve of known concentrations should be prepared for accurate quantification.
Protocol 2: High-Throughput Kinetic Solubility Assay
This protocol outlines a general method for assessing the kinetic solubility of a compound, often used in early drug discovery.
1. Materials:
- This compound
- Water (for stock solution)
- Aqueous buffer (e.g., PBS pH 7.4)
- 96-well microtiter plates (UV-compatible if using a UV-based reader)
- Plate reader (e.g., nephelometer or UV-Vis spectrophotometer)
- Multichannel pipette
2. Procedure:
- Prepare a concentrated stock solution of this compound in water (e.g., 10 mg/mL).
- In a 96-well plate, add a small volume of the stock solution to the aqueous buffer to achieve the highest desired concentration.
- Perform serial dilutions of this solution across the plate with the aqueous buffer.
- Seal the plate and incubate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours) with gentle shaking.
- Measure the solubility at each concentration. The method of measurement will depend on the instrument used:
- Nephelometry: Measure the light scattering in each well. An increase in light scattering indicates the presence of precipitate. The lowest concentration at which precipitation is detected is the kinetic solubility limit.
- UV-Vis Spectrophotometry: After incubation, filter the solutions in the plate using a filter plate. Measure the absorbance of the filtrate in a new UV-compatible plate. The concentration is determined from a standard curve, and the solubility limit is the point at which the measured concentration no longer increases with the prepared concentration.
Mandatory Visualizations
Caption: this compound induced apoptosis via ER stress.
Caption: Workflow for solubility determination.
References
Technical Support Center: Sodium Demethylcantharidate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Sodium Demethylcantharidate.
Troubleshooting Guide
Q1: My this compound is not dissolving in the recommended solvent.
A1: this compound is known to be soluble in water (H2O) and insoluble in DMSO.[1][2][3] If you are experiencing difficulty dissolving the compound in water, consider the following:
-
Sonication: Using a sonicator is recommended to aid dissolution in water.[1]
-
Heating: Gentle warming of the solution may also help dissolve the compound. For in vivo preparations, if precipitation occurs, heating and/or sonication can be used to aid dissolution.[4]
-
Solvent Quality: Ensure you are using high-purity, sterile water.
Q2: I observe precipitation in my stock solution after storage.
A2: Precipitation upon storage, especially after freeze-thaw cycles, can occur. To mitigate this:
-
Proper Storage: Store stock solutions at -80°C for long-term stability.[2][4] For shorter periods, -20°C is acceptable, but for no longer than one month.[4]
-
Aliquotting: It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3]
-
Re-dissolving: If precipitation is observed, you may try to gently warm the solution and sonicate it again before use. Ensure the compound is fully re-dissolved before adding it to your experimental setup.[5]
Q3: What is the recommended solvent for in vivo studies?
A3: For in vivo studies, this compound has been successfully dissolved in normal saline for intraperitoneal injections.[6]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and maximum concentration for preparing a stock solution?
A1: The recommended solvent is water (H2O). The solubility is approximately 40-41 mg/mL.[1][2] It is insoluble in DMSO.[1][2][3]
Q2: How should I store the powdered this compound and its stock solutions?
A2: The powdered form should be stored at -20°C for up to 3 years.[1][2] Stock solutions are stable for up to 1 year when stored at -80°C.[2][3] Some sources suggest storage at -80°C for 6 months or -20°C for 1 month.[4] To avoid degradation, it is best to aliquot the stock solution and avoid repeated freezing and thawing.[3]
Q3: What are the known biological activities of this compound?
A3: this compound, a derivative of cantharidin, exhibits potent antitumor activity.[1][7] It has been shown to induce apoptosis in hepatocellular carcinoma cells through the endoplasmic reticulum (ER) stress pathway.[7][8]
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Solubility | ||
| In Water (H2O) | 40 - 41 mg/mL | [1][2] |
| In DMSO | Insoluble | [1][2][3] |
| Storage & Stability | ||
| Powder | 3 years at -20°C | [1][2] |
| Stock Solution | 1 year at -80°C | [2][3] |
| 6 months at -80°C | [4] | |
| 1 month at -20°C | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution
-
Weighing: Accurately weigh 10 mg of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of sterile, high-purity water (e.g., cell culture grade or equivalent) to the tube.
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, place the tube in a sonicator water bath until the solution is clear. Gentle warming to 37°C can also be applied if necessary.[5]
-
Sterilization (Optional): If required for your application (e.g., cell culture), sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into sterile, single-use tubes and store at -80°C.
Protocol 2: In Vitro Treatment of Hepatocellular Carcinoma Cells
This protocol is based on a study by Ye et al. (2019).[7]
-
Cell Seeding: Seed hepatocellular carcinoma cells (e.g., SMMC-7721, Bel-7402) in 96-well plates at a density of 1x10⁴ cells per well in 100 µL of culture medium.[2][3]
-
Equilibration: Allow the cells to attach and equilibrate overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Prepare working solutions of this compound by diluting the stock solution in fresh culture medium to the desired final concentrations (e.g., 0, 9, 18, 36 µM).[7]
-
Incubation: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[2][3][7]
-
Analysis: Following incubation, proceed with the desired downstream analysis, such as cell viability assays (e.g., SRB or MTT) or western blotting to assess protein expression.[7]
Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: Signaling pathway of this compound-induced apoptosis.
References
- 1. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. emulatebio.com [emulatebio.com]
- 6. e-century.us [e-century.us]
- 7. This compound induces apoptosis in hepatocellular carcinoma cells via ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces apoptosis in hepatocellular carcinoma cells via ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of Sodium Demethylcantharidate in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sodium Demethylcantharidate (SDC) in cell culture experiments.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Effect Observed
Possible Cause 1: SDC Degradation
While specific stability data for SDC in various cell culture media is not extensively published, general laboratory practice suggests that the stability of a compound can be influenced by factors like pH, temperature, and exposure to light. Although SDC is used in experiments with incubation times of up to 72 hours, its stability over longer periods in culture media is not well-documented.[1][2]
Troubleshooting Steps:
-
Fresh Preparation: Prepare fresh SDC solutions for each experiment. Avoid using old stock solutions, especially if they have been stored for an extended period at 4°C.
-
pH of Media: Ensure the pH of your cell culture medium is within the optimal range for your cells and for compound stability (typically pH 7.2-7.4). Deviations in pH can accelerate the degradation of some compounds.[3]
-
Storage of Stock Solutions: Follow the manufacturer's recommendations for storing stock solutions. Typically, stock solutions are more stable when stored at -20°C or -80°C.[4][5] Aliquot stock solutions to avoid repeated freeze-thaw cycles.[4]
-
Control Experiment: If you suspect degradation, run a control experiment with a freshly prepared solution of SDC alongside your current solution to compare the biological activity.
Possible Cause 2: Incorrect Solution Preparation
SDC has specific solubility properties that are crucial for its effective use.
Troubleshooting Steps:
-
Solvent Selection: this compound is soluble in water (H2O) at a concentration of 40 mg/mL.[5] It is reported to be insoluble in DMSO.[4][5] Ensure you are using the correct solvent.
-
Complete Dissolution: Ensure the compound is fully dissolved. Sonication may be recommended to aid dissolution in water.[5]
-
Final Concentration: Double-check your calculations for the final working concentration in the cell culture medium.
Issue 2: Precipitation in Cell Culture Medium
Possible Cause 1: Poor Solubility at Working Concentration
Although the sodium salt form generally improves aqueous solubility, precipitation can still occur, especially at high concentrations or in complex media.
Troubleshooting Steps:
-
Visual Inspection: Before adding to cells, visually inspect the SDC-media mixture for any signs of precipitation.
-
Reduce Concentration: If precipitation is observed, try using a lower working concentration.
-
Serum Interaction: If using serum-containing media, consider if components in the serum might be interacting with the SDC. You can test this by preparing the SDC-media mixture with and without serum.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is water (H2O). It has a solubility of 40 mg/mL in water, and sonication can be used to facilitate dissolution.[5] It is reported to be insoluble in DMSO.[4][5]
Q2: How should I store this compound powder and stock solutions?
A2: The storage conditions for this compound are as follows:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[4][5] |
| In Solvent | -80°C | 1 year[4][5] |
| In Solvent | -20°C | 1 month[4] |
To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.[4]
Q3: For how long is this compound stable in cell culture medium at 37°C?
A3: There is limited publicly available data on the precise stability and degradation kinetics of this compound in cell culture media at 37°C. However, published studies have shown its biological activity in cell lines such as SMMC-7721 and Bel-7402 with incubation times of 24 and 48 hours, suggesting it remains active for at least this duration.[1][2] For experiments longer than 48-72 hours, or if stability is a critical parameter, it is advisable to conduct an in-house stability test.
Q4: What is the known mechanism of action for this compound?
A4: The primary mechanism of action for this compound is the inhibition of protein phosphatase 2A (PP2A).[6] This inhibition disrupts cellular signaling pathways, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest.[6] It can also induce apoptosis in hepatocellular carcinoma cells through endoplasmic reticulum (ER) stress.[1][7][8]
Q5: Are there any known issues with SDC interacting with components of common cell culture media like RPMI-1640?
A5: Specific interactions between this compound and components of RPMI-1640 have not been detailed in the available literature. RPMI-1640 contains a variety of components, including amino acids, vitamins, and inorganic salts, which could potentially interact with dissolved compounds.[9][10] It is good practice to prepare fresh solutions of SDC in media for each experiment to minimize the potential for unknown interactions or degradation over time.
Experimental Protocols
Protocol 1: General Cell Viability Assay (e.g., SRB Assay)
This protocol is adapted from studies using SDC on hepatocellular carcinoma cells.[1][2]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 8x10³ cells/well and culture for 24 hours to allow for adherence.[1][2]
-
Compound Treatment: Prepare a stock solution of this compound in water. Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 0, 6.25, 12.5, 25, 50, and 100 µM).[1][2] Remove the old medium from the cells and add the medium containing the different concentrations of SDC.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours).[1][2]
-
SRB Staining: Perform a Sulforhodamine B (SRB) colorimetric assay to determine cell viability.
-
Data Analysis: Measure the absorbance at 530 nm. The results will indicate the effect of SDC on cell viability in a dose- and time-dependent manner.[1][2]
Protocol 2: General Stability Assessment of SDC in Cell Culture Medium
This is a general protocol for researchers who need to assess the stability of SDC for their specific experimental conditions.
-
Preparation: Prepare a solution of this compound in your cell culture medium at the highest concentration you plan to use.
-
Incubation: Incubate the SDC-media mixture in a cell culture incubator (37°C, 5% CO2) for different time points (e.g., 0, 24, 48, 72 hours). Include a control sample stored at -80°C.
-
Sample Analysis: At each time point, collect an aliquot of the mixture. Analyze the concentration of the parent SDC compound using a suitable analytical method like HPLC-UV or LC-MS/MS. This will allow you to determine the degradation of the compound over time.
-
Bioassay (Optional): In parallel, you can treat cells with the incubated SDC-media mixtures from each time point and perform a viability or other functional assay. A decrease in biological activity over time would suggest degradation of the active compound.
Visualizations
Caption: SDC inhibits PP2A, leading to apoptosis and cell cycle arrest.
Caption: Workflow for a typical cell-based experiment with SDC.
References
- 1. This compound induces apoptosis in hepatocellular carcinoma cells via ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. This compound induces apoptosis in hepatocellular carcinoma cells via ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. himedialabs.com [himedialabs.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
troubleshooting inconsistent results in Sodium Demethylcantharidate experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sodium Demethylcantharidate (SDC). The information is designed to address common issues and inconsistencies that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (SDC)?
This compound, a derivative of cantharidin, primarily functions as an inhibitor of protein phosphatase 2A (PP2A).[1] By inhibiting PP2A, SDC disrupts the cellular balance of protein phosphorylation and dephosphorylation. This leads to alterations in key signaling pathways that control apoptosis (programmed cell death) and cell cycle regulation, making it a compound of interest for cancer therapy.[1]
Q2: My experimental results with SDC are inconsistent. What are the common causes?
Inconsistent results in SDC experiments can stem from several factors:
-
Dose and Time Dependency: The effects of SDC are often highly dependent on the concentration and duration of exposure.[2][3][4] Minor variations in incubation times or concentrations can lead to significant differences in outcomes.
-
Cell Line Specificity: Different cell lines can exhibit varying sensitivity to SDC.[5] It is crucial to establish a dose-response curve for each cell line used.
-
Compound Stability and Solubility: SDC is soluble in water but insoluble in DMSO.[6][7] Improper dissolution or storage of SDC can affect its potency. Ensure fresh aqueous solutions are prepared and consider potential degradation over time. Sonication may be required for complete dissolution in water.[7]
-
Assay Variability: The choice of assay can influence the observed effect. For example, different cytotoxicity assays (e.g., MTT, SRB) measure different cellular endpoints and can yield different IC50 values.[5]
Q3: I am observing lower than expected cytotoxicity. What could be the reason?
Several factors could contribute to lower than expected cytotoxicity:
-
Sub-optimal Concentration: The concentration of SDC may be too low for the specific cell line being tested. Refer to the IC50 values in the data table below for guidance, but empirical determination for your specific cell line is recommended.
-
Incorrect Solvent: Using DMSO to dissolve SDC will result in poor solubility and a lower effective concentration in your experiment.[6][7] Always use water to prepare stock solutions.
-
Cell Seeding Density: High cell seeding densities can sometimes mask the cytotoxic effects of a compound. Ensure your cell seeding density is optimized for your chosen assay.
-
Compound Degradation: Ensure that your SDC has been stored correctly and that your prepared solutions are not too old.
Q4: Can SDC induce cellular effects other than apoptosis?
Yes, besides inducing apoptosis, SDC has been shown to cause cell cycle arrest.[1] It can also induce endoplasmic reticulum (ER) stress and autophagy.[2][4][8] The specific cellular response can be context-dependent, varying with the cell type and experimental conditions.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays (e.g., MTT, SRB)
| Potential Cause | Troubleshooting Step |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Avoid edge effects in microplates by not using the outer wells or by filling them with sterile PBS. |
| Incomplete SDC Solubilization | Prepare fresh aqueous solutions of SDC. Use sonication to aid dissolution if necessary.[7] Visually inspect for any precipitate before adding to cells. |
| Time-Dependent Effects | Strictly adhere to the planned incubation times. Small deviations can lead to significant variations in results.[2][3] |
Issue 2: Inconsistent Western Blot Results for Apoptosis Markers (e.g., Cleaved Caspase-3, Bax/Bcl-2)
| Potential Cause | Troubleshooting Step |
| Sub-optimal Harvest Time | Perform a time-course experiment to determine the optimal time point for observing changes in your protein of interest. Apoptotic markers can be transient. |
| Low Protein Expression | Increase the concentration of SDC or the incubation time to enhance the apoptotic signal. Ensure you are loading a sufficient amount of protein onto the gel. |
| Antibody Issues | Use a validated antibody for your target protein. Run positive and negative controls to ensure antibody specificity. |
| Loading Control Variability | Use a stable housekeeping protein (e.g., GAPDH, β-actin) as a loading control and ensure its expression is not affected by SDC treatment in your cell line. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| SMMC-7721 | Hepatocellular Carcinoma | 24 | Not specified, dose-dependent effect observed at 9-36 µM | [2] |
| Bel-7402 | Hepatocellular Carcinoma | 24 | Not specified, dose-dependent effect observed at 9-36 µM | [2] |
| SK-Hep1 | Hepatocellular Carcinoma | 72 | ~10 | [6] |
| HepG2 | Hepatocellular Carcinoma | 72 | Not specified, dose-dependent effect observed at 2-200 µM | [6] |
| MCF-7 | Breast Cancer | 24 | Not specified, dose-dependent effect observed at 4-16 µmol/L | [8] |
| MDA-MB-231 | Breast Cancer | 24 | Not specified, dose-dependent effect observed at 4-16 µmol/L | [8] |
| PANC-1 | Pancreatic Cancer | Not specified | Dose-dependent reduction in viability observed | [9] |
| AsPC-1 | Pancreatic Cancer | Not specified | Dose-dependent reduction in viability observed | [9] |
| SW1990 | Pancreatic Cancer | Not specified | Dose-dependent reduction in viability observed | [9] |
| BXPC-3 | Pancreatic Cancer | Not specified | Dose-dependent reduction in viability observed | [9] |
Note: The effective concentration of SDC can vary significantly between cell lines and experimental conditions.[5][10] The values above should be used as a starting point for determining the optimal concentration for your specific experiments.
Experimental Protocols
Cell Viability Assay (SRB Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 8x10³ cells/well and allow them to adhere for 24 hours.[2]
-
SDC Treatment: Treat cells with a range of SDC concentrations (e.g., 0, 6.25, 12.5, 25, 50, 100 µM) for 24 or 48 hours.[2]
-
Fixation: Discard the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with tap water and allow them to air dry completely.
-
Staining: Add 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to dissolve the bound dye.
-
Measurement: Read the absorbance at 530 nm using a microplate reader.[2]
Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of SDC (e.g., 0, 9, 18, 36 µM) for 24 hours.[2]
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.[2]
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Visualizations
Signaling Pathways
Caption: SDC inhibits PP2A, leading to apoptosis, cell cycle arrest, and other cellular effects.
Experimental Workflow
Caption: A general experimental workflow for investigating the effects of SDC on cancer cells.
Troubleshooting Logic
Caption: A logical flow diagram for troubleshooting inconsistent results in SDC experiments.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound induces apoptosis in hepatocellular carcinoma cells via ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. This compound induces apoptosis in hepatocellular carcinoma cells via ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 8. Sodium cantharidate promotes autophagy in breast cancer cells by inhibiting the PI3K–Akt–mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sodium cantharidinate, a novel anti-pancreatic cancer agent that activates functional p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of Sodium Demethylcantharidate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sodium Demethylcantharidate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
FAQs: Understanding Potential Off-Target Effects
Q1: What is the primary mechanism of action of this compound and what are its immediate downstream effects?
This compound is a derivative of cantharidin (B1668268) and its primary mechanism of action is the inhibition of protein phosphatase 2A (PP2A).[1] PP2A is a crucial serine/threonine phosphatase that regulates a multitude of cellular processes. By inhibiting PP2A, this compound disrupts the cellular balance of protein phosphorylation, leading to apoptosis (programmed cell death), cell cycle arrest, and modulation of inflammatory responses.[1] In hepatocellular carcinoma (HCC) cells, it has been shown to induce apoptosis through endoplasmic reticulum (ER) stress.[2][3]
Q2: Beyond PP2A, what are other potential protein targets of this compound and its parent compounds?
While PP2A is the primary target, cantharidin and its derivatives have been reported to interact with other proteins, which may be considered off-target effects. A key potential off-target is Protein Phosphatase 1 (PP1), another major serine/threonine phosphatase. Additionally, studies on cantharidin derivatives like Norcantharidin have implicated effects on several signaling pathways, suggesting interactions with upstream regulators or downstream effectors. These include the c-Met/Akt/mTOR pathway, the TRAF5/NF-κB signaling pathway, and FAK/Paxillin signaling.[4][5][6] Norcantharidin has also been shown to epigenetically regulate TOP2A expression via H3K27me3.[7]
Q3: What are the known or potential effects of this compound on key signaling pathways?
Based on studies of this compound and its close analogs, several key signaling pathways can be affected, which may contribute to both its therapeutic efficacy and potential off-target effects:
-
PI3K/Akt/mTOR Pathway: Sodium cantharidate has been observed to inhibit this pathway, leading to the induction of autophagy in breast cancer cells.[8]
-
STAT3 Signaling: Sodium cantharidate can suppress STAT3 phosphorylation. This is significant as STAT3 is a transcription factor involved in cell proliferation and survival.[9]
-
EGFR Signaling: By affecting downstream components like STAT3, this compound can indirectly influence the outcomes of EGFR signaling.[9]
Q4: What are the reported side effects of cantharidin-based compounds in preclinical and clinical settings?
Clinical and preclinical data on cantharidin and its derivatives, including Sodium Cantharidate, have revealed a range of potential adverse effects. These are crucial to consider for in vivo studies.
-
Common Side Effects: When administered intravenously, common side effects can include gastrointestinal issues like nausea, vomiting, and diarrhea, as well as reactions at the injection site.[10] Topical application of cantharidin is known to cause skin irritation, blistering, redness, and pain.[11][12]
-
Serious Adverse Events: More severe, though less frequent, toxicities have been reported, including damage to the kidneys (nephrotoxicity), liver (hepatotoxicity), and suppression of bone marrow activity (myelosuppression).[10]
-
Mitigation of Side Effects: Interestingly, when used in combination with chemotherapy, a Sodium Cantharidate/Vitamin B6 injection has been shown to alleviate some chemotherapy-induced side effects, such as leukopenia and nausea.[13]
Troubleshooting Guide
Problem 1: Unexpected cell death or cytotoxicity in non-cancerous cell lines.
-
Possible Cause: Off-target effects on essential cellular phosphatases other than PP2A, such as PP1, or disruption of critical signaling pathways. Cantharidin derivatives are known to be toxic to a wide range of eukaryotic cells due to the highly conserved nature of their primary targets.[14]
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a detailed dose-response curve to determine the EC50 in your specific cell line. Use the lowest effective concentration for your experiments.
-
Time-Course Experiment: An extended incubation time may lead to increased cytotoxicity. Determine the optimal time point for observing the desired effect without excessive cell death.
-
Control Cell Lines: Include a non-cancerous control cell line in your experiments to assess the therapeutic window of the compound.
-
Rescue Experiments: If a specific off-target pathway is suspected, use activators or inhibitors of that pathway to see if the cytotoxic effects can be rescued.
-
Problem 2: Inconsistent results or high variability between experiments.
-
Possible Cause: Physicochemical properties of the compound. This compound is a sodium salt, and its solubility and stability in different media could vary. Some sources indicate that the parent compound, Demethylcantharidin (Norcantharidin), is insoluble in DMSO.[15] While the sodium salt form is water-soluble, stability in complex cell culture media over time could be a factor.
-
Troubleshooting Steps:
-
Fresh Preparation: Always prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
-
Solubility Check: Confirm the solubility of the compound in your specific cell culture medium. Precipitation of the compound can lead to inconsistent effective concentrations.
-
Vehicle Control: Ensure that the vehicle used to dissolve the compound does not have any biological effects at the concentration used.
-
Problem 3: Observed effects do not align with known PP2A inhibition.
-
Possible Cause: The phenotype you are observing might be due to an off-target effect on another signaling pathway. For instance, effects on cell migration might be linked to the FAK/Paxillin pathway,[6] while changes in autophagy could be mediated by the PI3K/Akt/mTOR pathway.[8]
-
Troubleshooting Steps:
-
Pathway Analysis: Use techniques like Western blotting or phospho-protein arrays to probe key proteins in suspected off-target pathways (e.g., p-Akt, p-STAT3, p-FAK).
-
Literature Review on Analogs: Broaden your literature search to include other cantharidin derivatives like Norcantharidin, as they may provide clues about potential off-target activities.
-
Off-Target Profiling: If resources permit, consider performing an unbiased off-target profiling study, such as proteomic or kinase profiling, to identify novel interacting partners.
-
Quantitative Data Summary
| Compound | Assay | Target/Effect | IC50/Concentration | Reference |
| Demethylcantharidin (Norcantharidin) | Cell Viability | HCT116 colorectal cancer cells | 54.71 ± 4.53 µM (48h) | [4] |
| Demethylcantharidin (Norcantharidin) | Cell Viability | HT-29 colorectal cancer cells | 41.73 ± 7.69 µM (48h) | [4] |
| Demethylcantharidin (Norcantharidin) | Cell Viability | Mouse hepatocytes | ~10 µM | [15] |
Experimental Protocols
1. Western Blot Analysis for Signaling Pathway Modulation
This protocol is to assess the phosphorylation status of key proteins in signaling pathways potentially affected by this compound.
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired time period.
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
2. Cell Viability Assay (MTT or SRB)
This protocol is to determine the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
-
SRB Assay:
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the cells with Sulforhodamine B (SRB) solution.
-
Wash and dissolve the bound dye with Tris base.
-
Measure the absorbance at 510 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
3. Off-Target Identification using Proteomics (Overview)
For an unbiased identification of off-target proteins, a chemical proteomics approach can be employed.
-
Probe Synthesis: Synthesize a probe molecule by attaching a photoreactive group and a reporter tag (e.g., biotin) to this compound without disrupting its core pharmacophore.
-
In-cell Labeling: Treat living cells with the synthesized probe.
-
UV Crosslinking: Expose the cells to UV light to covalently link the probe to its interacting proteins.
-
Lysis and Enrichment: Lyse the cells and enrich the probe-bound proteins using affinity purification (e.g., streptavidin beads for a biotin (B1667282) tag).
-
Mass Spectrometry: Digest the enriched proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify specific protein targets that are enriched in the probe-treated sample compared to controls.
Visualizations
Caption: Potential on- and off-target effects of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound induces apoptosis in hepatocellular carcinoma cells via ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis in hepatocellular carcinoma cells via ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Norcantharidin inhibits proliferation and promotes apoptosis via c‐Met/Akt/mTOR pathway in human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Norcantharidin Suppresses YD-15 Cell Invasion Through Inhibition of FAK/Paxillin and F-Actin Reorganization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Norcantharidin inhibits TOP2A expression via H3K27me3 mediated epigenetic regulation to alleviate the progression of hepatocellular carcinoma [frontiersin.org]
- 8. Effect of sodium cantharidinate/vitamin B6 injection on survival, liver function, immune function, and quality of life in patients with hepatocellular carcinoma: Protocol for a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cantharidin (topical application route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 10. What is Sodium Cantharidinate used for? [synapse.patsnap.com]
- 11. What are the side effects of Cantharidin? [synapse.patsnap.com]
- 12. westlakedermatology.com [westlakedermatology.com]
- 13. Efficacy and safety of sodium cantharidinate and vitamin B6 injection for the treatment of digestive system neoplasms: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cantharidin and Its Anhydride-Modified Derivatives: Relation of Structure to Insecticidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
Technical Support Center: Sodium Demethylcantharidate Drug Formulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sodium Demethylcantharidate (SD). The following sections address common challenges in formulation, offering detailed experimental protocols, quantitative data for comparison, and visual aids to clarify complex processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the formulation of this compound?
A1: The main formulation challenges for this compound (SD) stem from its physicochemical properties and the need for targeted delivery to enhance efficacy and minimize systemic toxicity. Key challenges include:
-
Poor Solubility: SD is soluble in water, but its parent compound, demethylcantharidin (norcantharidin), has poor water solubility. This can present challenges in developing certain types of formulations, particularly those requiring high drug loading.
-
Stability Issues: Like many small molecule drugs, SD formulations can be susceptible to degradation over time, influenced by factors such as pH, temperature, and interaction with excipients.[1]
-
Need for Targeted Delivery: To maximize its therapeutic effect on tumor tissues while minimizing side effects on healthy tissues, targeted drug delivery systems are often necessary.[2] This adds complexity to the formulation design.
-
Low Encapsulation Efficiency: Achieving high encapsulation efficiency in lipid- or polymer-based nanoparticles can be challenging, leading to wastage of the active pharmaceutical ingredient (API) and difficulties in achieving the desired therapeutic dose.[3][4]
-
Particle Aggregation: Nanoparticle formulations are prone to aggregation, which can affect their stability, in vivo performance, and safety.[5][6][7]
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency in Liposomal Formulations
Q2: I am preparing this compound liposomes using the thin-film hydration method, but my encapsulation efficiency is consistently low (<30%). What could be the reasons, and how can I improve it?
A2: Low encapsulation efficiency (EE%) is a common issue in liposomal formulations, especially for water-soluble drugs like this compound.[4] Several factors could be contributing to this problem. Here’s a systematic approach to troubleshooting:
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution(s) |
| Suboptimal Lipid Composition | The choice of phospholipids (B1166683) and the inclusion of cholesterol significantly impact membrane rigidity and drug retention.[8] | - Vary Lipid Type: Experiment with different phospholipids (e.g., DSPC, DPPC, Egg PC) to find the best fit for SD. - Optimize Cholesterol Content: Increasing cholesterol can enhance liposome (B1194612) stability, but excessive amounts can decrease encapsulation of some drugs.[8] Test a range of cholesterol concentrations (e.g., 20-50 mol%). |
| Inadequate Hydration Process | Incomplete hydration of the lipid film can lead to the formation of fewer or poorly formed liposomes. | - Hydration Temperature: Ensure the hydration buffer is heated above the phase transition temperature (Tc) of the lipids.[9] - Agitation: Use vigorous vortexing or sonication during hydration to ensure the complete formation of multilamellar vesicles (MLVs).[8] |
| Inefficient Downsizing Method | The method used to reduce the size of liposomes (e.g., sonication, extrusion) can affect EE%. | - Extrusion: This method generally leads to more uniform liposome size and can improve EE% compared to probe sonication.[10] - Freeze-Thaw Cycles: Subjecting the liposomal suspension to several freeze-thaw cycles can increase the entrapped volume and improve the EE% of water-soluble drugs.[4][11] |
| Unfavorable Drug-to-Lipid Ratio | An excessively high concentration of the drug relative to the lipid can saturate the encapsulation capacity.[5][12] | - Optimize Ratio: Systematically vary the drug-to-lipid molar ratio to find the optimal loading capacity. Start with a lower ratio and gradually increase it.[10][13] |
| Issues with Unencapsulated Drug Removal | Inefficient separation of free drug from the liposomes can lead to an inaccurate (often overestimated) measurement of EE%. | - Separation Technique: Use reliable methods like size exclusion chromatography (SEC) or dialysis for separation. Ultracentrifugation can also be used, but optimization of speed and time is crucial to pellet the liposomes effectively without leaving smaller vesicles in the supernatant.[3] |
Experimental Protocol: Improving Encapsulation Efficiency
A design of experiments (DoE) approach is recommended. The following table provides a starting point for optimizing key parameters:
| Factor | Level 1 | Level 2 | Level 3 |
| Lipid Composition (molar ratio) | DSPC:Cholesterol (7:3) | Egg PC:Cholesterol (7:3) | DPPC:Cholesterol (7:3) |
| Drug-to-Lipid Ratio (w/w) | 1:20 | 1:10 | 1:5 |
| Hydration Temperature | 55°C | 65°C | 75°C |
| Downsizing Method | Sonication | Extrusion (400 nm) | Extrusion (100 nm) |
Begin by varying one parameter at a time while keeping others constant to identify the most influential factors.
Issue 2: Particle Aggregation in Nanoparticle Formulations
Q3: My this compound-loaded PLGA nanoparticles show significant aggregation upon storage. What causes this, and how can I prevent it?
A3: Nanoparticle aggregation is a critical stability issue that can compromise the therapeutic efficacy and safety of the formulation.[5][6][7] The primary causes are related to the physicochemical properties of the nanoparticles and the surrounding medium.
Troubleshooting Nanoparticle Aggregation:
| Potential Cause | Explanation | Recommended Solution(s) |
| Insufficient Surface Charge | A low zeta potential (typically between -30 mV and +30 mV) indicates insufficient electrostatic repulsion between particles, leading to aggregation. | - Incorporate Charged Lipids/Polymers: If using a lipid-based system, include charged lipids like DSPG. For polymeric nanoparticles, select polymers with charged functional groups. - Adjust pH: The pH of the dispersion medium can influence the surface charge. Evaluate the zeta potential at different pH values to find the point of maximum stability. |
| Inadequate Steric Stabilization | Lack of a protective hydrophilic layer on the nanoparticle surface allows for close approach and van der Waals interactions, causing aggregation. | - Use Stabilizers/Surfactants: Incorporate surfactants like Poloxamer 188 or PVA into the formulation.[14] These adsorb to the nanoparticle surface and provide a steric barrier. - PEGylation: Covalently attach polyethylene (B3416737) glycol (PEG) to the surface of the nanoparticles. This creates a hydrophilic corona that prevents aggregation and reduces protein adsorption in vivo. |
| Bridging Flocculation | In some cases, polymers can adsorb to multiple particles simultaneously, causing them to bridge and form aggregates. | - Optimize Polymer Concentration: The concentration of the stabilizing polymer is crucial. Too little may not provide adequate coverage, while too much can lead to bridging. Experiment with a range of polymer concentrations. |
| Environmental Stress | Factors like temperature changes (freeze-thawing) and high ionic strength of the buffer can disrupt the stabilizing layer and induce aggregation. | - Use Cryoprotectants: If lyophilization is necessary, add cryoprotectants like trehalose (B1683222) or sucrose (B13894) to prevent aggregation during freezing.[6] - Control Ionic Strength: Use buffers with a lower ionic strength where possible, and evaluate the stability of the nanoparticles in physiologically relevant media early in the development process. |
Experimental Workflow for Preventing Aggregation:
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration
This protocol provides a general procedure for preparing SD-loaded liposomes. Optimization of specific parameters is recommended.[8][9][10]
Materials:
-
Phospholipids (e.g., DSPC, DPPC)
-
Cholesterol
-
This compound (SD)
-
Organic solvent (e.g., chloroform:methanol 2:1 v/v)
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
Equipment:
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm)
-
Round-bottom flask
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amounts of lipids (e.g., DSPC and cholesterol at a 7:3 molar ratio) in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator at a temperature above the lipid's Tc to form a thin, uniform lipid film on the flask wall.
-
Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.[9]
-
-
Hydration:
-
Prepare a solution of SD in the hydration buffer at the desired concentration.
-
Warm the hydration buffer to a temperature above the Tc of the lipids.
-
Add the warm buffer to the flask containing the lipid film.
-
Hydrate the film by rotating the flask (without vacuum) in the water bath for 1 hour. Vigorous agitation (vortexing) is necessary to form multilamellar vesicles (MLVs).[9]
-
-
Downsizing:
-
To obtain unilamellar vesicles of a defined size, the MLV suspension must be downsized.
-
Extrusion (Recommended): Load the suspension into an extruder and pass it through polycarbonate membranes of the desired pore size (e.g., 100 nm) for an odd number of passes (e.g., 11-21 times). Maintain the temperature above the Tc throughout the extrusion process.[10]
-
Sonication: Alternatively, sonicate the MLV suspension using a bath or probe sonicator until the suspension becomes clear. Care must be taken to avoid overheating, which can degrade the lipids and the drug.
-
-
Purification:
-
Remove the unencapsulated SD by dialyzing the liposome suspension against fresh buffer or by using size exclusion chromatography.
-
Protocol 2: Preparation of SD-Loaded PLGA Nanoparticles by Nanoprecipitation
This protocol describes a common method for preparing polymeric nanoparticles.[14]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound (SD)
-
Organic solvent (e.g., acetone (B3395972) or acetonitrile)
-
Aqueous stabilizer solution (e.g., 1% w/v Poloxamer 188 or PVA in deionized water)
Equipment:
-
Magnetic stirrer
-
Syringe pump (optional, for controlled addition)
-
Centrifuge
Procedure:
-
Phase Preparation:
-
Organic Phase: Dissolve PLGA and SD in the organic solvent. Ensure complete dissolution.
-
Aqueous Phase: Prepare the stabilizer solution in a beaker.
-
-
Nanoprecipitation:
-
Place the beaker with the aqueous phase on a magnetic stirrer and stir at a moderate speed (e.g., 500-1000 rpm).
-
Slowly add the organic phase dropwise into the stirring aqueous phase. A syringe pump can be used for a controlled and reproducible addition rate.
-
Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase, causing the polymer to precipitate.
-
-
Solvent Evaporation:
-
Continue stirring the suspension for several hours (e.g., 4-6 hours) or overnight in a fume hood to allow for the complete evaporation of the organic solvent.
-
-
Purification and Collection:
-
Collect the nanoparticles by centrifugation at a high speed (e.g., 15,000 x g for 30 minutes).
-
Discard the supernatant containing the unencapsulated drug and residual stabilizer.
-
Wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this step 2-3 times to ensure the removal of any free drug.
-
The final pellet can be resuspended in a suitable buffer for characterization or lyophilized for long-term storage (with a cryoprotectant).
-
Data Presentation
Table 1: Effect of Formulation Parameters on Liposome Characteristics
| Parameter Varied | Change | Effect on Particle Size | Effect on Encapsulation Efficiency (%) | Reference |
| Drug-to-Lipid Ratio (w/w) | Increase | May increase slightly | Decreases after reaching saturation | [10][13] |
| Cholesterol Content | Increase | Can decrease or increase depending on the system | Generally decreases for hydrophilic drugs | [8] |
| Lipid Concentration | Increase | Tends to increase | Tends to increase | [6][15] |
| Sonication Time | Increase | Decreases to a plateau | Can decrease due to drug leakage | [16] |
Table 2: Influence of Process Variables on PLGA Nanoparticle Properties
| Parameter Varied | Change | Effect on Particle Size | Effect on Encapsulation Efficiency (%) | Reference |
| Polymer Concentration | Increase | Increases | Increases | [1][16] |
| Drug-to-Polymer Ratio | Increase | May increase | Increases up to a point, then may decrease | [2] |
| Stirring Speed | Increase | Decreases | May decrease if drug partitions to aqueous phase | [2] |
| Surfactant Concentration | Increase | Decreases | Decreases | [2][16] |
Visualizations
Signaling Pathway: SD-Induced Apoptosis via ER Stress
This compound has been shown to induce apoptosis in cancer cells by triggering Endoplasmic Reticulum (ER) stress.[2][15][17] This diagram illustrates the key steps in this pathway.
Logical Workflow: Excipient Compatibility Study
A systematic approach to studying the compatibility of this compound with various excipients is crucial for developing a stable formulation.[9][18][19][20][21]
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. researchgate.net [researchgate.net]
- 3. Characterization techniques for studying the properties of nanocarriers for systemic delivery [epub.ub.uni-muenchen.de]
- 4. The significance of drug-to-lipid ratio to the development of optimized liposomal formulation | Semantic Scholar [semanticscholar.org]
- 5. The significance of drug-to-lipid ratio to the development of optimized liposomal formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to Achieve High Encapsulation Efficiencies for Macromolecular and Sensitive APIs in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Dexamethasone incorporating liposomes: effect of lipid composition on drug trapping efficiency and vesicle stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. liposomes.ca [liposomes.ca]
- 11. ema.europa.eu [ema.europa.eu]
- 12. researchgate.net [researchgate.net]
- 13. Influence of drug-to-lipid ratio on drug release properties and liposome integrity in liposomal doxorubicin formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Formulation Development and Characterization of pH Responsive Polymeric Nano-Pharmaceuticals for Targeted Delivery of Anti-Cancer Drug (Methotrexate) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 21. ijbpas.com [ijbpas.com]
Technical Support Center: Western Blotting for PP2A Inhibition by Sodium Demethylcantharidate
Welcome to the technical support center for researchers utilizing Sodium Demethylcantharidate to study the inhibition of Protein Phosphatase 2A (PP2A). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in obtaining clear and reliable Western blot results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect PP2A?
This compound is a derivative of cantharidin (B1668268) and is known to be an inhibitor of Protein Phosphatase 2A (PP2A). PP2A is a major serine/threonine phosphatase that plays a crucial role in regulating various cellular signaling pathways by dephosphorylating a wide range of substrate proteins. By inhibiting PP2A, this compound leads to the hyperphosphorylation of PP2A target proteins, which can impact signaling pathways controlling cell cycle, growth, and apoptosis.
Q2: I am not seeing an increase in the phosphorylation of my target protein after treatment with this compound. What could be the reason?
There are several potential reasons for this observation:
-
Suboptimal Inhibitor Concentration or Treatment Time: The concentration of this compound or the duration of treatment may not be optimal for your specific cell line and experimental conditions. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions.
-
Rapid Dephosphorylation During Sample Preparation: Phosphorylation is a transient post-translational modification. Endogenous phosphatases released during cell lysis can rapidly dephosphorylate your target protein.[1][2][3] It is critical to work quickly, keep samples on ice, and use lysis buffers supplemented with a cocktail of phosphatase inhibitors.[1][2][4][5][6][7]
-
Low Abundance of Phosphorylated Protein: The phosphorylated form of your target protein might be of low abundance.[1] Consider loading more protein onto the gel or enriching your sample for the phosphoprotein of interest using techniques like immunoprecipitation.[1][4]
-
Antibody Issues: The phospho-specific antibody may not be sensitive enough or may not be working correctly. Always include a positive control to validate your antibody and experimental setup.[1][8]
Q3: My Western blot shows high background, making it difficult to interpret the results. How can I reduce the background?
High background in Western blots for phosphorylated proteins is a common issue. Here are some troubleshooting steps:
-
Blocking Agent: Avoid using non-fat milk as a blocking agent. Milk contains casein, a phosphoprotein, which can be detected by phospho-specific antibodies and lead to high background.[4][5][9][10][11] Use Bovine Serum Albumin (BSA) at a concentration of 3-5% in Tris-Buffered Saline with Tween 20 (TBST) instead.[4][8][9]
-
Antibody Concentrations: The concentrations of your primary or secondary antibodies may be too high.[10][11] Titrate your antibodies to find the optimal dilution that gives a strong signal with minimal background.
-
Washing Steps: Inadequate washing can lead to high background.[10][12] Increase the number and duration of your wash steps with TBST.
-
Membrane Handling: Ensure the membrane does not dry out at any stage of the experiment, as this can cause high background.
Western Blot Troubleshooting Guide
This guide addresses specific problems you might encounter when performing Western blots to analyze the effects of this compound on protein phosphorylation.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal for Phosphorylated Protein | Inefficient inhibition by this compound. | Optimize inhibitor concentration and treatment time through a dose-response and time-course experiment. |
| Dephosphorylation of the target protein during sample preparation.[1][2][3] | Prepare fresh lysis buffer containing a phosphatase inhibitor cocktail.[1][2][4][5][6] Keep samples on ice at all times.[1][4][5] | |
| Low abundance of the phosphorylated target protein.[1] | Increase the amount of protein loaded per lane (up to 100 µg for low abundance targets).[6] Consider immunoprecipitation to enrich for your target protein.[1][4] | |
| Insufficient antibody concentration or incubation time. | Optimize the primary antibody concentration and consider incubating overnight at 4°C.[5] | |
| Use of phosphate-buffered saline (PBS). | Use Tris-buffered saline (TBS) based buffers for antibody dilutions and washing, as phosphate (B84403) ions in PBS can interfere with the binding of some phospho-specific antibodies.[1][3][4] | |
| High Background | Use of non-fat milk as a blocking agent.[4][5][9][11] | Use 3-5% Bovine Serum Albumin (BSA) in TBST for blocking and antibody dilutions.[4][8][9] |
| Primary or secondary antibody concentration is too high.[10][11] | Perform an antibody titration to determine the optimal dilution. | |
| Insufficient washing.[10][12] | Increase the number and duration of washes with TBST. | |
| Membrane dried out. | Ensure the membrane remains hydrated throughout the procedure. | |
| Non-Specific Bands | Antibody cross-reactivity. | Use a more specific primary antibody. Perform a BLAST search to check for potential cross-reactivity. Include a negative control (e.g., lysate from cells known not to express the target protein). |
| Protein degradation.[6][7] | Add a protease inhibitor cocktail to your lysis buffer.[2][6][7] Use fresh samples. | |
| Too much protein loaded.[6] | Reduce the amount of protein loaded per lane. | |
| Inconsistent Results Between Experiments | Variation in cell culture conditions. | Ensure consistent cell density, passage number, and treatment conditions. |
| Inconsistent sample preparation. | Standardize your lysis and sample handling procedures. | |
| Variation in reagent preparation. | Prepare fresh buffers for each experiment. |
Experimental Protocols
Cell Lysis for Phosphoprotein Analysis
This protocol is designed to preserve the phosphorylation state of proteins for Western blot analysis.
-
Preparation:
-
Culture cells to the desired confluency and treat with this compound at the optimized concentration and time.
-
Prepare fresh lysis buffer on ice: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail and a phosphatase inhibitor cocktail.[13]
-
-
Cell Lysis:
-
Place the cell culture dish on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add the ice-cold lysis buffer to the dish.
-
Scrape the cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation for SDS-PAGE:
-
To an aliquot of the cell lysate, add 4x Laemmli sample buffer to a final concentration of 1x.
-
Heat the samples at 95-100°C for 5-10 minutes.[9]
-
Samples are now ready for loading or can be stored at -80°C.
-
Western Blotting Protocol for Phosphorylated Proteins
This protocol is optimized for the detection of phosphorylated proteins.
-
SDS-PAGE and Protein Transfer:
-
Load 30-100 µg of total protein per well onto a polyacrylamide gel.[9]
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% BSA in TBST (Tris-Buffered Saline, 0.1% Tween 20) for 1 hour at room temperature with gentle agitation.[5]
-
-
Primary Antibody Incubation:
-
Dilute the phospho-specific primary antibody in 5% BSA in TBST to the manufacturer's recommended concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[5]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
-
Secondary Antibody Incubation:
-
Dilute the appropriate HRP-conjugated secondary antibody in 5% BSA in TBST.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
-
Stripping and Reprobing (Optional):
-
To detect the total protein as a loading control, the membrane can be stripped of the phospho-specific antibody and then reprobed with an antibody against the total protein.[1]
-
Data Presentation
The following tables are illustrative examples of how to present quantitative data from Western blot experiments investigating the effect of this compound.
Table 1: Dose-Dependent Effect of this compound on Akt Phosphorylation
| Treatment | Concentration (µM) | p-Akt (Ser473) / Total Akt (Relative Densitometry Units) |
| Vehicle Control | 0 | 1.00 ± 0.12 |
| This compound | 1 | 1.85 ± 0.21 |
| This compound | 5 | 3.52 ± 0.35 |
| This compound | 10 | 5.10 ± 0.48 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Time-Course of ERK1/2 Phosphorylation Following this compound Treatment
| Treatment (10 µM this compound) | Time (hours) | p-ERK1/2 / Total ERK1/2 (Relative Densitometry Units) |
| Vehicle Control | 0 | 1.00 ± 0.09 |
| This compound | 1 | 2.15 ± 0.18 |
| This compound | 3 | 4.20 ± 0.31 |
| This compound | 6 | 3.85 ± 0.29 |
| This compound | 12 | 2.50 ± 0.22 |
Data are presented as mean ± SD from three independent experiments.
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways regulated by PP2A, which are relevant when studying the effects of this compound.
Caption: PP2A-mediated regulation of the PI3K/Akt signaling pathway.
Caption: PP2A-mediated regulation of the MAPK/ERK signaling pathway.
Experimental Workflow
References
- 1. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 2. blog.addgene.org [blog.addgene.org]
- 3. 10 Tips For Western Blot Detection Of Phosphorylation Events [cellandgene.com]
- 4. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 5. researchgate.net [researchgate.net]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. sinobiological.com [sinobiological.com]
- 11. wildtypeone.substack.com [wildtypeone.substack.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Coordinate phosphorylation of multiple residues on single AKT1 and AKT2 molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Research with Cantharidin Analogues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with cantharidin (B1668268) and its analogues. The information is intended for scientists and drug development professionals to help minimize toxicity and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of cantharidin and its analogues?
Cantharidin and its derivatives, such as norcantharidin (B1212189), are potent inhibitors of serine/threonine protein phosphatases, particularly protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A).[1][2] PP2A is a crucial enzyme that regulates various cellular processes, including cell cycle progression, apoptosis, and signal transduction.[2][3] By inhibiting PP2A, cantharidin analogues can lead to the hyperphosphorylation of downstream targets, affecting signaling pathways like Wnt/β-catenin and MAPK/ERK, which are often dysregulated in cancer.[3][4][5][6]
Q2: Which cantharidin analogues have shown reduced toxicity compared to the parent compound?
Several analogues have been developed to mitigate the high toxicity of cantharidin while retaining therapeutic efficacy. Norcantharidin, the demethylated form of cantharidin, is the most studied and generally exhibits lower toxicity.[4][7][8][9][10] Other classes of analogues with potentially reduced side effects include cantharimides and various anhydride-modified derivatives.[1][2]
Q3: What are the common toxic side effects of cantharidin observed in vivo?
Cantharidin is known to cause severe side effects, including gastrointestinal and urinary tract irritation, nephrotoxicity (kidney damage), and hepatotoxicity (liver damage).[7][9] In animal studies, high doses can lead to significant organ damage and mortality.[1][11] The estimated minimum lethal dose of cantharidin in horses is 0.5–1 mg/kg of body weight.[12]
Q4: How can the poor water solubility of some cantharidin analogues be addressed in experiments?
The low water solubility of compounds like norcantharidin can present a challenge for in vitro and in vivo studies.[7][13][14] Strategies to overcome this include:
-
Prodrug formulations: Chemical modifications to create more soluble prodrugs that are converted to the active compound intracellularly.[14]
-
Nanodrug delivery systems: Encapsulating the analogue in nanoparticles, liposomes, or micelles can improve solubility and targeted delivery.[14][15]
-
Use of appropriate solvents: For in vitro assays, dissolving the compound in a small amount of a suitable solvent like DMSO before further dilution in culture medium is a common practice. However, it is crucial to include a vehicle control in experiments to account for any solvent effects.
Troubleshooting Guides
Issue 1: High background or inconsistent results in cell viability assays (e.g., MTT assay).
-
Possible Cause: Compound precipitation due to poor solubility.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.5%) and consistent across all wells. Visually inspect the wells for any signs of precipitation after adding the compound. Consider using a more soluble analogue or a specialized formulation if precipitation persists.[14]
-
-
Possible Cause: Interference of the compound with the assay reagents.
-
Solution: Run a cell-free control with the compound and assay reagents to check for any direct chemical reactions that might affect the absorbance reading.
-
-
Possible Cause: Cell plating inconsistency.
-
Solution: Ensure a homogenous cell suspension before plating and use calibrated pipettes to minimize variability in cell numbers between wells. Allow cells to adhere and stabilize overnight before adding the treatment.
-
Issue 2: Unexpectedly high cytotoxicity in normal (non-cancerous) cell lines.
-
Possible Cause: The analogue retains significant off-target toxicity.
-
Solution: Perform a dose-response curve on both cancer and normal cell lines to determine the therapeutic index (the ratio of the toxic dose to the therapeutic dose). Consider screening other analogues with potentially better selectivity.[16]
-
-
Possible Cause: The normal cell line is particularly sensitive to PP2A inhibition.
-
Solution: Investigate the expression levels and activity of PP2A and related signaling pathways in the normal cell line to understand the basis of its sensitivity.
-
Issue 3: Difficulty in interpreting DNA damage results from a Comet assay.
-
Possible Cause: Distinguishing between single- and double-strand breaks.
-
Possible Cause: High variability between replicate slides.
-
Solution: Maintain consistent experimental conditions, especially during cell lysis, electrophoresis, and staining, as these steps can significantly impact the results.[17] Ensure that the agarose (B213101) gel has completely set before proceeding.
-
Quantitative Data
Table 1: In Vivo Toxicity of Cantharidin and Norcantharidin in Mice
| Compound | Route of Administration | LD50 (mg/kg) | Species | Reference |
| Cantharidin | Intraperitoneal (IP) | 1 | Mouse | [19][20] |
| Norcantharidin | Intraperitoneal (IP) | 8.86 (female), 11.77 (male) | Mouse (BDF1) | [1][21][22] |
Table 2: In Vitro Efficacy (IC50) of Cantharidin and Analogues on Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Time (h) | Reference |
| Cantharidin | HCT116 | Colorectal Cancer | 12.4 ± 0.27 | 24 | [4] |
| HCT116 | Colorectal Cancer | 6.32 ± 0.2 | 48 | [4] | |
| SW620 | Colorectal Cancer | 27.43 ± 1.6 | 24 | [4] | |
| SW620 | Colorectal Cancer | 14.30 ± 0.44 | 48 | [4] | |
| Norcantharidin | HCT116 | Colorectal Cancer | 49.25 ± 0.3 | 24 | [4] |
| HCT116 | Colorectal Cancer | 50.28 ± 0.22 | 48 | [4] | |
| SW620 | Colorectal Cancer | 27.74 ± 0.03 | 24 | [4] | |
| SW620 | Colorectal Cancer | 51.10 ± 0.25 | 48 | [4] | |
| CAN 032 | Hep3B | Hepatocellular Carcinoma | Comparable to Cantharidin | - | [16] |
| SK-Hep-1 | Liver Adenocarcinoma | Comparable to Cantharidin | - | [16] | |
| Phthalimide (B116566) Derivative 5b | MCF-7 | Breast Cancer | 0.2 ± 0.01 | - | [23][24] |
| Phthalimide Derivative 5k | MDA-MB-468 | Breast Cancer | 0.6 ± 0.04 | - | [23][24] |
| Phthalimide Derivative 5g | PC-12 | Pheochromocytoma | 0.43 ± 0.06 | - | [23][24] |
Note: IC50 values can vary depending on the specific experimental conditions and cell line used.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures and is used to assess cell metabolic activity as an indicator of cell viability.[25][26][27][28]
Materials:
-
Cells of interest
-
96-well flat-bottom plates
-
Complete culture medium
-
Cantharidin analogue stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight in a humidified incubator (37°C, 5% CO2).
-
Prepare serial dilutions of the cantharidin analogue in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound to each well. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
DNA Strand Break (Comet) Assay
This protocol provides a general outline for performing an alkaline Comet assay to detect DNA single- and double-strand breaks.[12][17][18][29][30]
Materials:
-
Treated and control cells
-
Comet slides (or pre-coated microscope slides)
-
Low melting point agarose (LMA)
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (NaOH and EDTA)
-
Neutralization buffer (e.g., Tris-HCl)
-
DNA staining solution (e.g., SYBR Green, propidium (B1200493) iodide)
-
Horizontal gel electrophoresis tank
-
Power supply
-
Fluorescence microscope with appropriate filters
Procedure:
-
Harvest and resuspend cells in PBS at a concentration of approximately 1 x 10^5 cells/mL.
-
Mix the cell suspension with molten LMA at a 1:10 ratio (v/v) and immediately pipette onto a Comet slide.
-
Allow the agarose to solidify at 4°C for 10-30 minutes.
-
Immerse the slides in cold lysis solution and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.
-
Gently remove the slides from the lysis solution and place them in a horizontal gel electrophoresis tank.
-
Fill the tank with alkaline electrophoresis buffer and let the slides sit for 20-40 minutes to allow for DNA unwinding.
-
Perform electrophoresis at a low voltage (e.g., 1 V/cm) for 20-30 minutes.
-
After electrophoresis, carefully remove the slides and neutralize them by washing with neutralization buffer.
-
Stain the DNA with a suitable fluorescent dye.
-
Visualize the slides using a fluorescence microscope. Damaged DNA will migrate out of the nucleus, forming a "comet tail."
-
Analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).
Visualizations
Caption: Cantharidin's inhibition of PP2A affects multiple signaling pathways.
Caption: A typical workflow for evaluating cantharidin analogues.
References
- 1. Norcantharidin toxicity profile: an in vivo murine study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of Cantharidin and its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PP2A inhibitors suppress migration and growth of PANC-1 pancreatic cancer cells through inhibition on the Wnt/β-catenin pathway by phosphorylation and degradation of β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cantharidin, a potent and selective PP2A inhibitor, induces an oxidative stress‐independent growth inhibition of pancreatic cancer cells through G2/M cell‐cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Insight into norcantharidin, a small-molecule synthetic compound with potential multi-target anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Norcantharidin toxicity profile: an in vivo murine study | springermedizin.de [springermedizin.de]
- 11. researchgate.net [researchgate.net]
- 12. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 13. Strategies for Solubility and Bioavailability Enhancement and Toxicity Reduction of Norcantharidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Strategies for Solubility and Bioavailability Enhancement and Toxicity Reduction of Norcantharidin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Apoptotic activity of a novel synthetic cantharidin analogue on hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comet Assay for the Detection of Single and Double-Strand DNA Breaks | Springer Nature Experiments [experiments.springernature.com]
- 18. Neutral Comet Assay to Detect and Quantitate DNA Double-Strand Breaks in Hematopoietic Stem Cells [bio-protocol.org]
- 19. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 20. Cantharidin | C10H12O4 | CID 5944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. broadpharm.com [broadpharm.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. protocols.io [protocols.io]
- 28. MTT assay protocol | Abcam [abcam.com]
- 29. creative-diagnostics.com [creative-diagnostics.com]
- 30. rndsystems.com [rndsystems.com]
Technical Support Center: Overcoming Resistance to Sodium Demethylcantharidate in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to Sodium Demethylcantharidate (SDC) in cancer cells. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
FAQs: Understanding this compound and Resistance
Q1: What is this compound (SDC) and what is its primary mechanism of action?
This compound is a derivative of cantharidin (B1668268), a natural toxin isolated from blister beetles.[1][2] It exhibits significant anticancer activity against a variety of cancer cell types.[3][4] The primary mechanism of action for cantharidin and its derivatives is the inhibition of protein phosphatase 2A (PP2A), a key serine/threonine phosphatase.[1][2][4][5] Inhibition of PP2A disrupts multiple signaling pathways that control cell cycle progression, apoptosis, and cell growth.[2][5] SDC has been shown to induce apoptosis in hepatocellular carcinoma cells through the induction of endoplasmic reticulum (ER) stress and in breast cancer cells by inhibiting the PI3K-Akt-mTOR signaling pathway.
Q2: What are the potential mechanisms by which cancer cells can develop resistance to SDC?
While direct studies on acquired resistance to SDC are limited, mechanisms can be inferred from research on its parent compound, cantharidin, and its derivative, norcantharidin (B1212189). Potential mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), can actively pump SDC out of the cancer cell, reducing its intracellular concentration and efficacy.[6] Studies on cantharidin have implicated the ABC transporter Pdr5 in resistance in yeast.
-
Alterations in the PP2A Signaling Pathway:
-
Mutations in PP2A Subunits: Mutations in the genes encoding PP2A subunits, particularly the scaffolding (A) and catalytic (C) subunits, can prevent SDC from binding to and inhibiting the enzyme.[7][8]
-
Upregulation of Endogenous PP2A Inhibitors: Cancer cells may increase the expression of endogenous PP2A inhibitory proteins, such as CIP2A and SET, which can counteract the inhibitory effect of SDC.[9]
-
-
Dysregulation of Apoptotic Pathways: Alterations in the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins can make cancer cells less susceptible to SDC-induced apoptosis.
-
Activation of Alternative Survival Pathways: Cancer cells may activate alternative signaling pathways to bypass the effects of PP2A inhibition and promote survival and proliferation. For instance, norcantharidin has been shown to reverse cisplatin (B142131) resistance by regulating the YAP pathway.[10][11]
Troubleshooting Guides
Problem 1: Decreased or inconsistent cytotoxicity of SDC in our cancer cell line.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Instability | Ensure proper storage of SDC solution (typically at -20°C or -80°C in a suitable solvent like DMSO, protected from light). Prepare fresh dilutions for each experiment. |
| Cell Line Health and Passage Number | Maintain a healthy cell culture with consistent growth rates. High passage numbers can lead to phenotypic drift and altered drug sensitivity. Use cells within a defined passage number range for all experiments. |
| Inaccurate IC50 Determination | Optimize cell seeding density to ensure logarithmic growth throughout the assay period. Use a sufficient range of SDC concentrations to generate a complete dose-response curve. Ensure the assay endpoint is appropriate for the cell line's doubling time.[12] |
| Development of Resistance | If a gradual decrease in sensitivity is observed over time with continuous exposure, the cell line may be developing resistance. Confirm by comparing the IC50 value to that of the parental cell line. |
Problem 2: Our cell line appears to have developed resistance to SDC. How can we confirm this and what are the next steps?
Confirmation and Characterization of Resistance:
| Experimental Step | Purpose |
| IC50 Determination | Perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of SDC in the suspected resistant cell line and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value indicates resistance. |
| Western Blot Analysis | Investigate the expression levels of key proteins potentially involved in resistance, such as ABC transporters (P-gp, BCRP) and key components of the PP2A and apoptosis pathways. |
| ABC Transporter Activity Assay | Measure the efflux pump activity using fluorescent substrates (e.g., rhodamine 123 for P-gp) or an ATPase activity assay to determine if increased drug efflux is the mechanism of resistance. |
Experimental Protocols
Protocol 1: Development of an SDC-Resistant Cancer Cell Line
This protocol is a generalized method for inducing drug resistance and should be optimized for your specific cell line.
-
Determine the initial IC50 of SDC: Culture the parental cancer cell line and perform a dose-response assay to establish the baseline IC50 value for SDC.
-
Initial Exposure: Treat the cells with SDC at a concentration equal to the IC50.
-
Recovery and Escalation: After a defined period (e.g., 24-48 hours), replace the SDC-containing medium with fresh, drug-free medium and allow the surviving cells to recover and repopulate.
-
Stepwise Dose Increase: Once the cells are confluent, passage them and re-expose them to a slightly higher concentration of SDC (e.g., 1.5x the previous concentration).
-
Repeat Cycles: Repeat the cycle of exposure, recovery, and dose escalation for several months. Monitor the cell morphology and growth rate.
-
Characterize the Resistant Phenotype: Periodically determine the IC50 of the treated cell population. A stable, significant increase in the IC50 confirms the development of a resistant cell line.
-
Clonal Selection: Once a resistant population is established, perform single-cell cloning to isolate and expand individual resistant clones for further characterization.
Protocol 2: Western Blot for ABC Transporter Expression
-
Protein Extraction: Lyse both sensitive and resistant cells using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[13]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the ABC transporter of interest (e.g., anti-P-gp or anti-BCRP).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Protocol 3: ABC Transporter ATPase Activity Assay
This assay measures the ATP hydrolysis activity of ABC transporters, which is stimulated by their substrates.
-
Membrane Vesicle Preparation: Prepare membrane vesicles from both sensitive and resistant cells that are enriched in ABC transporters.
-
Assay Setup: In a 96-well plate, add the membrane vesicles to an assay buffer containing ATP.
-
Compound Addition: Add SDC at various concentrations to the wells. Include a known substrate as a positive control and a known inhibitor as a negative control.
-
Incubation: Incubate the plate at 37°C to allow for ATP hydrolysis.
-
Phosphate (B84403) Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green assay).[14][15][16][17]
-
Data Analysis: An increase in Pi production in the presence of SDC suggests that it is a substrate for the ABC transporter, while a decrease in Pi production in the presence of a known substrate indicates inhibition.
Strategies to Overcome SDC Resistance
Q3: What strategies can be employed to overcome SDC resistance in our experiments?
-
Combination Therapy:
-
With ABC Transporter Inhibitors: Co-administration of SDC with known inhibitors of P-gp or BCRP (e.g., verapamil, elacridar) may restore intracellular SDC levels and overcome efflux-mediated resistance.[18]
-
With Other Chemotherapeutic Agents: SDC (or its derivatives) has shown synergistic effects when combined with platinum-based drugs (e.g., cisplatin) and other agents.[10][11] This approach may be effective in resistant cells by targeting multiple pathways simultaneously.
-
-
Targeting the PP2A Pathway:
-
PP2A Reactivators: In cases where resistance is due to alterations in PP2A, small molecule activators of PP2A could potentially restore the enzyme's tumor-suppressive function.
-
-
Modulating Apoptotic Pathways: Strategies to upregulate pro-apoptotic proteins or inhibit anti-apoptotic proteins could re-sensitize resistant cells to SDC-induced apoptosis.
Data Presentation
Table 1: Hypothetical IC50 Values for SDC in Sensitive and Resistant Cancer Cell Lines
| Cell Line | SDC IC50 (µM) | Fold Resistance |
| Parental (Sensitive) | 5 | - |
| SDC-Resistant Clone 1 | 50 | 10 |
| SDC-Resistant Clone 2 | 75 | 15 |
Note: These are example values. Actual IC50 values will vary depending on the cell line and experimental conditions.[19][20][21]
Visualizations
Caption: Potential mechanisms of acquired resistance to this compound.
Caption: Experimental workflow for troubleshooting SDC resistance.
References
- 1. Cantharidin-binding protein: identification as protein phosphatase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cantharidin, a potent and selective PP2A inhibitor, induces an oxidative stress-independent growth inhibition of pancreatic cancer cells through G2/M cell-cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cantharidin, a protein phosphatase inhibitor, strongly upregulates detoxification enzymes in the Arabidopsis proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Attributes of Cantharidin: Involved Molecular Mechanisms and Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cantharidin, a potent and selective PP2A inhibitor, induces an oxidative stress‐independent growth inhibition of pancreatic cancer cells through G2/M cell‐cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acquired ABC-transporter overexpression in cancer cells: transcriptional induction or Darwinian selection? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inactivation of PP2A by a recurrent mutation drives resistance to MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antitumor potential of the protein phosphatase inhibitor, cantharidin, and selected derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Norcantharidin reverses cisplatin resistance and inhibits the epithelial mesenchymal transition of human non-small lung cancer cells by regulating the YAP pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Norcantharidin reverses cisplatin resistance and inhibits the epithelial mesenchymal transition of human non‑small lung cancer cells by regulating the YAP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biomol.com [biomol.com]
- 14. genomembrane.com [genomembrane.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. ATPase Assay - Technologies - Solvo Biotechnology [solvobiotech.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Comparisons of norcantharidin cytotoxic effects on oral cancer cells and normal buccal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Comparison of Cantharidin Toxicity in Breast Cancer Cells to Two Common Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing Sodium Demethylcantharidate with other PP2A inhibitors
An Objective Comparison of Sodium Demethylcantharidate and Other Key Protein Phosphatase 2A (PP2A) Inhibitors
Introduction
Protein Phosphatase 2A (PP2A) is a crucial serine/threonine phosphatase that acts as a tumor suppressor by regulating a wide array of cellular processes, including cell cycle progression, apoptosis, and DNA repair.[1] Its broad regulatory role has made it a significant target in cancer therapy. The inhibition of PP2A can paradoxically lead to cell death in cancerous cells, a strategy that has given rise to the development of various small molecule inhibitors.[1][2] this compound, a derivative of the natural toxin cantharidin (B1668268), is one such inhibitor with demonstrated anti-cancer properties.[3][4] This guide provides a detailed comparison of this compound with other well-characterized PP2A inhibitors—Okadaic Acid, Fostriecin (B16959), and the clinical-stage compound LB-100—supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action and Cellular Effects
PP2A inhibitors function by binding to the catalytic subunit of the PP2A holoenzyme, preventing the dephosphorylation of its target substrates. This leads to the hyperphosphorylation of key signaling proteins, disrupting cellular homeostasis and often triggering apoptosis or cell cycle arrest in cancer cells.[3][5]
-
This compound (and parent Cantharidin): This synthetic analogue of cantharidin inhibits PP2A, leading to G2/M cell cycle arrest and the induction of apoptosis.[3][6] Studies in hepatocellular carcinoma cells show that it can trigger apoptosis through the activation of endoplasmic reticulum (ER) stress pathways.[4][7][8] Cantharidin, the parent compound, is a potent and selective PP2A inhibitor that activates both extrinsic and intrinsic apoptotic pathways.[6]
-
Okadaic Acid: A marine toxin, Okadaic Acid is a potent inhibitor of both PP2A and PP1, though it shows a higher affinity for PP2A.[9][10] Its use in research has been instrumental in understanding the roles of these phosphatases. It is known to induce apoptosis and hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease.[9][11]
-
Fostriecin: This antitumor antibiotic is a highly potent and selective inhibitor of PP2A and PP4.[12][13][14] Its mechanism involves covalent binding to a specific cysteine residue (Cys269) on the PP2A catalytic subunit.[15] Fostriecin is noted for its high selectivity over PP1 and PP2B.[12][16]
-
LB-100: A water-soluble, competitive small molecule inhibitor of PP2A, LB-100 has been developed to overcome the toxicities associated with natural PP2A inhibitors.[1] It has shown significant potential as a chemo- and radio-sensitizing agent and has advanced into clinical trials.[2][17] In preclinical models, LB-100 enhances the efficacy of DNA-damaging chemotherapy by promoting mitotic catastrophe in cancer cells.[1][17]
Figure 1. Simplified signaling pathway of PP2A inhibition leading to apoptosis and cell cycle arrest.
Data Presentation: Comparative Inhibitory Potency
The efficacy of a PP2A inhibitor is determined by its potency (IC50) and its selectivity against other phosphatases. The table below summarizes key quantitative data for the compared molecules.
| Inhibitor | Target | IC50 | Cell Growth IC50 | Reference |
| This compound | PP2A | Potent Inhibition (IC50 not specified in results) | ~10 µM (mouse hepatocytes) | [18] |
| Cantharidin | PP2A | 0.2 µM | 6 - 15 µM (cancer cells) | [19] |
| PP1 | 1.8 µM | [19] | ||
| Okadaic Acid | PP2A | 0.1 - 0.3 nM | Varies by cell line | [9][10] |
| PP1 | 15 - 50 nM | [9][10] | ||
| PP4 | 0.1 nM | [9] | ||
| PP5 | 3.5 nM | [9] | ||
| Fostriecin | PP2A | 1.5 - 3.2 nM | Varies by cell line | [12][13][14][16] |
| PP4 | 3 nM | [12][13][14] | ||
| PP1 | 131 µM | [12][13][14][16] | ||
| LB-100 | PP2A | 0.85 µM (BxPc-3 cells) | 1.7 - 2.3 µM (pancreatic cancer cells) | [20][21] |
| PP2A | 3.87 µM (Panc-1 cells) | [20][21] |
Experimental Protocols
Objective comparison of inhibitors relies on standardized experimental procedures. Below are detailed methodologies for key assays used to characterize PP2A inhibitors.
PP2A Inhibition Assay (Colorimetric)
This assay quantifies the enzymatic activity of PP2A in the presence of an inhibitor.
-
Principle: The assay measures the ability of PP2A to dephosphorylate a substrate, which generates a colored product. A common method uses p-nitrophenyl phosphate (B84403) (p-NPP), which is hydrolyzed by PP2A to produce the yellow-colored p-nitrophenol (p-NP), detectable by a spectrophotometer.[22]
-
Methodology:
-
Enzyme Source: Use either purified recombinant PP2A or protein lysates from cell cultures. For cell lysates, extract total protein from cells treated with or without the inhibitor.[23]
-
Reaction Setup: In a 96-well plate, add the PP2A enzyme source to a reaction buffer.
-
Inhibitor Addition: Add serial dilutions of the test inhibitor (e.g., this compound) to the wells. Include a vehicle-only control (e.g., DMSO) and a no-enzyme control.
-
Substrate Reaction: Initiate the phosphatase reaction by adding the p-NPP substrate. Incubate at 30-37°C for a defined period (e.g., 30-60 minutes).
-
Measurement: Stop the reaction and measure the absorbance of the yellow p-NP product at 405 nm.[22]
-
Data Analysis: Calculate the percentage of PP2A activity relative to the vehicle control. Plot the inhibitor concentration versus percent inhibition to determine the IC50 value.
-
Cell Viability Assay (MTT-based)
This assay determines the effect of an inhibitor on the proliferation and viability of cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., SMMC-7721, Bel-7402) in a 96-well plate and allow them to adhere overnight.[4][8]
-
Compound Treatment: Treat the cells with a range of concentrations of the PP2A inhibitor for a specified duration (e.g., 48 or 72 hours).[18]
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the untreated control cells to calculate the percentage of cell viability. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% reduction in cell viability.
-
Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in the expression and phosphorylation status of proteins involved in apoptosis and cell cycle regulation following inhibitor treatment.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the target protein.
-
Methodology:
-
Protein Extraction: Treat cells with the PP2A inhibitor for a desired time, then lyse the cells to extract total protein.
-
SDS-PAGE: Separate the protein lysates on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against a target protein (e.g., cleaved caspase-3, Bcl-2, p-CDK1).[4]
-
Wash and incubate with a secondary antibody conjugated to an enzyme like HRP.
-
-
Detection: Add a chemiluminescent substrate and capture the signal with an imaging system.
-
Analysis: Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH) to determine changes in protein levels or phosphorylation.
-
Figure 2. General experimental workflow for the evaluation and comparison of PP2A inhibitors.
Conclusion
The choice of a PP2A inhibitor depends heavily on the specific research question.
-
This compound and its parent, Cantharidin , are effective tools for studying PP2A inhibition in cancer cell models, particularly for inducing apoptosis and cell cycle arrest.[3][6] Their potency is in the micromolar range for cell growth inhibition.[18][19]
-
Okadaic Acid and Fostriecin are extremely potent, nanomolar inhibitors ideal for biochemical assays and mechanistic studies requiring high selectivity (especially Fostriecin for PP2A/PP4) and strong target engagement.[9][12][16]
-
LB-100 represents the translational application of PP2A inhibition, offering a water-soluble and clinically evaluated option for in vivo studies and research into chemo/radio-sensitization.[1][2]
This guide provides a foundational comparison to assist researchers in navigating the landscape of PP2A inhibitors. The selection should be guided by the required potency, selectivity profile, and the experimental system (in vitro, cell-based, or in vivo).
References
- 1. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting PP2A for cancer therapeutic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound induces apoptosis in hepatocellular carcinoma cells via ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PP2A inhibitors and how do they work? [synapse.patsnap.com]
- 6. Cantharidin, a potent and selective PP2A inhibitor, induces an oxidative stress-independent growth inhibition of pancreatic cancer cells through G2/M cell-cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces apoptosis in hepatocellular carcinoma cells via ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 11. Okadaic-Acid-Induced Inhibition of Protein Phosphatase 2A Produces Activation of Mitogen-Activated Protein Kinases ERK1/2, MEK1/2, and p70 S6, Similar to That in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fostriecin sodium salt | Protein Ser/Thr Phosphatases | Tocris Bioscience [tocris.com]
- 13. rndsystems.com [rndsystems.com]
- 14. Fostriecin, PP2A and PP4 inhibitor (CAS 87860-39-7) | Abcam [abcam.com]
- 15. Antitumor antibiotic fostriecin covalently binds to cysteine-269 residue of protein phosphatase 2A catalytic subunit in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fostriecin, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A combination of protein phosphatase 2A inhibition and checkpoint immunotherapy: a perfect storm - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. researchgate.net [researchgate.net]
- 20. medchemexpress.com [medchemexpress.com]
- 21. selleckchem.com [selleckchem.com]
- 22. mdpi.com [mdpi.com]
- 23. Inhibition of Protein Phosphatase 2A Sensitizes Mucoepidermoid Carcinoma to Chemotherapy via the PI3K-AKT Pathway in Response to Insulin Stimulus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sodium Demethylcantharidate and Docetaxel Combination Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Sodium Demethylcantharidate (SDC) in combination with docetaxel (B913) against alternative therapies. The following sections detail clinical efficacy, safety profiles, and underlying mechanisms of action, supported by available experimental data and detailed protocols.
Clinical Performance: Efficacy and Safety
A significant phase III open-label, randomized controlled trial provides the primary clinical evidence for the combination therapy of sodium cantharidinate (SCA, a form of SDC) and docetaxel (DOX) in patients with advanced/metastatic non-small cell lung cancer (NSCLC) with wild-type or unknown EGFR status, who have failed first-line platinum-based regimens.[1][2]
The study compared three arms: single-agent SCA (CON), single-agent docetaxel (DOX), and a combination of SCA and docetaxel (CON).[1][2]
Table 1: Comparison of Clinical Efficacy [1][2]
| Efficacy Endpoint | Sodium Cantharidinate (SCA) | Docetaxel (DOX) | Combination (CON) | p-value |
| Objective Response Rate (ORR) | 6.00% | 8.33% | 10.00% | 0.814 |
| Disease Control Rate (DCR) | 52.00% | 62.50% | 74.00% | 0.080 |
| Median Overall Survival (mOS) | 7.27 months | 5.03 months | 9.83 months | 0.035 |
| Median Progression-Free Survival (mPFS) | 2.7 months | 2.9 months | 3.1 months | 0.740 |
Key Findings:
-
The combination therapy demonstrated a statistically significant improvement in median overall survival compared to either single-agent therapy.[1][2]
-
While not statistically significant, the combination therapy showed a trend towards a higher disease control rate.[1][2]
-
Objective response rates and progression-free survival were not significantly different among the three groups.[1][2]
Table 2: Comparison of Safety Profile (Adverse Events - AEs) [2]
| Adverse Event Profile | Sodium Cantharidinate (SCA) | Docetaxel (DOX) | Combination (CON) |
| Incidence of any AEs | 46.00% | 79.17% | 82.00% |
| Incidence of Grade ≥3 AEs | 10.00% | 25.00% | 30.00% |
Key Findings:
-
Single-agent SCA was associated with a significantly lower incidence of adverse events compared to docetaxel and the combination therapy.[2]
-
The combination therapy showed a comparable incidence of adverse events to docetaxel monotherapy.[2]
Mechanisms of Action
This compound (SDC)
This compound, a derivative of cantharidin (B1668268), exerts its anticancer effects through multiple mechanisms. It is known to inhibit cell proliferation and induce apoptosis.[3] The anticancer effects of SDC are primarily mediated by arresting the cell cycle progression from the S phase to the G2/M phase.[3] Furthermore, cantharidin and its derivatives have been shown to modulate various signaling pathways implicated in cancer, including the PI3K/AKT/mTOR and EGFR pathways.[4][5]
Docetaxel
Docetaxel is a member of the taxane (B156437) family of chemotherapeutic agents. Its primary mechanism of action is the disruption of the microtubule network within cells. By binding to β-tubulin, docetaxel stabilizes microtubules and prevents their depolymerization, which is essential for cell division. This leads to a blockage of the cell cycle in the G2/M phase and subsequent induction of apoptosis.
Synergistic Mechanism of Combination Therapy
While direct preclinical studies on the synergistic signaling pathways of SDC and docetaxel are limited, the clinical data suggests a synergistic effect leading to improved overall survival.[1][2] A proposed mechanism for this synergy involves the complementary actions of the two drugs on the cell cycle and apoptosis. SDC's inhibition of cell cycle progression at the S and G2/M phases, combined with docetaxel's potent mitotic arrest at the G2/M phase, may lead to a more profound and sustained cell cycle blockade, ultimately enhancing apoptotic cell death.
Furthermore, studies on other cantharidin derivatives in combination with different chemotherapeutic agents suggest that cantharidins can modulate signaling pathways that confer drug resistance. For instance, norcantharidin (B1212189) has been shown to impact the PI3K/AKT/mTOR pathway, which is a key survival pathway in cancer.[4] It is plausible that SDC acts similarly to sensitize cancer cells to the cytotoxic effects of docetaxel.
Proposed synergistic mechanism of SDC and Docetaxel.
Experimental Protocols
Detailed methodologies for key in vitro experiments to assess the efficacy of the combination therapy are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of the drugs.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
This compound (SDC) and Docetaxel
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of SDC, docetaxel, and their combination for 24, 48, and 72 hours. Include a vehicle-treated control group.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic cells using flow cytometry.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound (SDC) and Docetaxel
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with SDC, docetaxel, and their combination at predetermined concentrations (e.g., IC50 values) for 24 or 48 hours.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. The cell populations are distinguished as follows:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
In vitro experimental workflow for evaluating SDC and Docetaxel.
Conclusion
The combination of this compound and docetaxel presents a promising therapeutic strategy, particularly for patients with advanced NSCLC who have failed first-line therapy. The available clinical data demonstrates a significant improvement in overall survival with a manageable safety profile.[1][2] While direct preclinical evidence for the synergistic mechanisms of this specific combination is still emerging, the known mechanisms of the individual agents suggest a multi-faceted attack on cancer cell proliferation and survival. Further preclinical research is warranted to fully elucidate the signaling pathways involved in the synergistic effects of this combination therapy, which could lead to the identification of predictive biomarkers and the optimization of treatment regimens.
References
- 1. Pentoxifylline and Norcantharidin Synergistically Suppress Melanoma Growth in Mice: A Multi-Modal In Vivo and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Norcantharidin triggers apoptotic cell death in non-small cell lung cancer via a mitophagy-mediated autophagy pathway - Liu - Annals of Translational Medicine [atm.amegroups.org]
- 3. Efficacy and Safety of Docetaxel and Sodium Cantharidinate Combination vs. Either Agent Alone as Second-Line Treatment for Advanced/Metastatic NSCLC With Wild-Type or Unknown EGFR Status: An Open-Label, Randomized Controlled, Prospective, Multi-Center Phase III Trial (Cando-L1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer Attributes of Cantharidin: Involved Molecular Mechanisms and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of Sodium Demethylcantharidate on PP2A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods to validate the cellular target engagement of Sodium Demethylcantharidate (SDC), a derivative of cantharidin (B1668268), with its primary target, Protein Phosphatase 2A (PP2A). We present supporting experimental data for SDC and its alternatives, detailed protocols for key validation assays, and visual diagrams of the relevant signaling pathways and experimental workflows.
Introduction to this compound and its Target, PP2A
This compound (SDC) is a synthetic analogue of cantharidin with potent antitumor activity.[1] Its primary mechanism of action is the inhibition of Protein Phosphatase 2A (PP2A), a crucial serine/threonine phosphatase.[2] PP2A is a ubiquitously expressed enzyme that plays a vital role in regulating numerous cellular processes, including cell cycle progression, apoptosis, and signal transduction.[3][4] By inhibiting PP2A, SDC disrupts the phosphorylation state of key cellular proteins, leading to cell cycle arrest and apoptosis in cancer cells.[2] Validating the direct engagement of SDC with PP2A within a cellular context is a critical step in its development as a therapeutic agent.
Quantitative Comparison of PP2A Modulators
| Compound | Target(s) | IC50 (µM) for PP2A | IC50 (µM) for PP1 | Selectivity (PP1/PP2A) | Highlights | Reference(s) |
| Cantharidin | PP1, PP2A | 0.16 - 0.36 | 1.7 - 3.6 | ~10-fold for PP2A | Natural toxin, potent PP2A inhibitor. | [5][6][7] |
| Norcantharidin (B1212189) | PP1, PP2A | 2.9 - 3.0 | 5.31 - 9.0 | ~1.8 to 3-fold for PP2A | Synthetic analogue of cantharidin with reduced toxicity. | [5][8][9] |
| Okadaic Acid | PP1, PP2A, PP4, PP5 | 0.0001 - 0.0003 | 0.015 - 0.050 | ~150 to 167-fold for PP2A | Highly potent and selective PP2A inhibitor, valuable research tool. | [10] |
| FTY720 (Fingolimod) | PP2A (activator), S1PRs | N/A (Activator) | N/A | N/A | Immunomodulator that indirectly activates PP2A by inhibiting its endogenous inhibitor, SET. | [1][11] |
Experimental Methodologies for Target Validation
Several robust methods can be employed to confirm that SDC engages PP2A in a cellular context. Below, we compare three widely used techniques: the Biochemical Phosphatase Activity Assay, the Cellular Thermal Shift Assay (CETSA), and Immunoprecipitation-based PP2A Activity Assay.
Method 1: Biochemical Phosphatase Activity Assay
This in vitro assay directly measures the enzymatic activity of PP2A in the presence of an inhibitor. A common method utilizes the chromogenic substrate p-nitrophenyl phosphate (B84403) (pNPP).
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human PP2A catalytic subunit (rhPP2Ac) in a suitable assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM MnCl2, 0.1 mg/mL BSA).
-
Prepare a stock solution of p-nitrophenyl phosphate (pNPP) in assay buffer.
-
Prepare serial dilutions of this compound, Okadaic Acid (positive control inhibitor), and a vehicle control (e.g., DMSO).
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of the compound dilution or vehicle control.
-
Add 100 µL of the pNPP substrate solution (final concentration of ~7.6 mM).
-
Initiate the reaction by adding 100 µL of the rhPP2Ac enzyme solution (final concentration of ~0.08 units/well).
-
Incubate the plate for 30 minutes at 36°C.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 1 M NaOH).
-
-
Data Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of PP2A inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[12][13]
-
Method 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in intact cells by measuring changes in the thermal stability of a target protein upon ligand binding.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with various concentrations of this compound or a vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Thermal Challenge:
-
Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermocycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C). Include a non-heated control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
Normalize the total protein concentration for each sample.
-
-
Western Blot Analysis:
-
Separate the soluble proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for the PP2A catalytic subunit.
-
Incubate with an appropriate secondary antibody and detect the signal.
-
-
Data Analysis:
-
Quantify the band intensity of the soluble PP2A in each sample.
-
Plot the band intensities against the temperature to generate melting curves for both the vehicle- and SDC-treated samples. A shift in the melting curve to a higher temperature in the SDC-treated samples indicates target engagement.[14][15][16]
-
Method 3: Immunoprecipitation-based PP2A Activity Assay
This method allows for the measurement of PP2A activity from cell lysates, providing a more physiologically relevant context than a purely biochemical assay.
Experimental Protocol:
-
Cell Lysis and Immunoprecipitation:
-
Treat cells with this compound or a vehicle control.
-
Lyse the cells and quantify the total protein concentration.
-
Incubate the cell lysates with an anti-PP2A catalytic subunit antibody coupled to protein A/G beads to immunoprecipitate PP2A.
-
-
Phosphatase Activity Assay:
-
Wash the beads to remove non-specifically bound proteins.
-
Resuspend the beads in an assay buffer containing a specific PP2A phosphopeptide substrate.
-
Incubate to allow for dephosphorylation of the substrate by the immunoprecipitated PP2A.
-
-
Detection and Data Analysis:
-
The amount of free phosphate generated is measured using a malachite green-based colorimetric assay.
-
A decrease in phosphate release in the SDC-treated samples compared to the vehicle control indicates inhibition of PP2A activity and thus target engagement.[17]
-
Downstream Signaling and Cellular Effects of PP2A Inhibition
Inhibition of PP2A by this compound leads to the hyperphosphorylation of numerous downstream substrates, impacting key signaling pathways that control cell fate.
PP2A and the MAPK/ERK Signaling Pathway
PP2A is a negative regulator of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. It can dephosphorylate and inactivate both MEK and ERK.[11] Inhibition of PP2A by SDC would therefore be expected to lead to sustained activation of the MAPK/ERK pathway.
Caption: PP2A negatively regulates the MAPK/ERK pathway.
PP2A's Role in Cell Cycle and Apoptosis
PP2A plays a critical role in regulating the cell cycle and apoptosis.[3][4] It dephosphorylates key proteins involved in cell cycle progression, acting as a tumor suppressor.[18] Inhibition of PP2A can lead to cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis.[2] This is a key mechanism of the anticancer activity of SDC.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. Altering phosphorylation in cancer through PP2A modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cantharimides: a new class of modified cantharidin analogues inhibiting protein phosphatases 1 and 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cantharidin, another natural toxin that inhibits the activity of serine/threonine protein phosphatases types 1 and 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Heterocyclic substituted cantharidin and norcantharidin analogues--synthesis, protein phosphatase (1 and 2A) inhibition, and anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modified norcantharidins; synthesis, protein phosphatases 1 and 2A inhibition, and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Synthesis of Novel FTY720 Analogs with Anticancer Activity through PP2A Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PP2A Inhibition Assay Using Recombinant Enzyme for Rapid Detection of Okadaic Acid and Its Analogs in Shellfish - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
- 14. benchchem.com [benchchem.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The NMR-based characterization of the FTY720-SET complex reveals an alternative mechanism for the attenuation of the inhibitory SET-PP2A interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PP2A: The Wolf in Sheep’s Clothing? - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Sodium Demethylcantharidate on Cancerous vs. Normal Cell Lines: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of Sodium Demethylcantharidate and its derivatives on cancerous versus normal cell lines. The following information is intended for researchers, scientists, and drug development professionals, offering a detailed analysis supported by experimental data to aid in the evaluation of this compound for further investigation.
Executive Summary
This compound, a derivative of cantharidin (B1668268), demonstrates significant preferential cytotoxicity towards cancerous cell lines over normal cell lines. This selective anticancer activity is primarily attributed to the induction of apoptosis through various signaling pathways, including the Endoplasmic Reticulum (ER) stress pathway and the inhibition of the PI3K-Akt-mTOR signaling cascade. Experimental data, including IC50 values and apoptotic effects, consistently show a higher therapeutic index for cantharidin derivatives against various cancer cell types when compared to their non-malignant counterparts.
Data Presentation: Quantitative Comparison of Cytotoxicity
The following tables summarize the quantitative data on the cytotoxic effects of cantharidin and its derivatives on various cancerous and normal cell lines. The IC50 value represents the concentration of the drug that inhibits the growth of 50% of the cells. A lower IC50 value indicates higher cytotoxicity. The Selective Index (SI), calculated as the ratio of the IC50 for normal cells to that for cancer cells, indicates the compound's preferential activity against cancer cells.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Normal Cell Line | Cell Type | IC50 (µM) | Selective Index (SI) | Reference |
| Cantharidin | Hep 3B | Hepatocellular Carcinoma | 2.2 | Chang Liver | Normal Liver | 30.2 | 13.7 | [1] |
| Norcantharidin (B1212189) | KB | Oral Cancer | 15.06 µg/ml | Normal Buccal Keratinocytes | Normal Oral Keratinocytes | 216.29 µg/ml | 14.36 | [2] |
Mechanisms of Action: Differential Effects on Signaling Pathways
This compound and its analogs exert their cytotoxic effects through the modulation of key cellular signaling pathways that are often dysregulated in cancer.
Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis
In cancer cells, this compound has been shown to induce apoptosis by triggering ER stress. This leads to the upregulation of ER stress-associated proteins such as p-IRE1, GRP78/BiP, CHOP, and caspase-12.[3] Prolonged ER stress ultimately activates the apoptotic cascade, leading to cancer cell death.
Inhibition of the PI3K-Akt-mTOR Signaling Pathway
Another key mechanism is the inhibition of the PI3K-Akt-mTOR pathway, which is crucial for cell proliferation, survival, and metabolism, and is hyperactivated in many cancers. Sodium cantharidate has been observed to suppress the phosphorylation of key proteins in this pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assessment (MTT Assay)
The cytotoxic effect of this compound is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
Protocol:
-
Cell Seeding: Plate cells (both cancerous and normal) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Analysis by Flow Cytometry
The induction of apoptosis is assessed using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Protocol:
-
Cell Treatment: Treat cells with this compound at the indicated concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Western Blot Analysis for Signaling Pathway Proteins
The expression levels of proteins involved in the ER stress and PI3K-Akt-mTOR pathways are determined by Western blotting.[5][6]
Protocol:
-
Protein Extraction: Lyse the treated cells in RIPA buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against the target proteins (e.g., p-IRE1, CHOP, p-Akt, Akt, p-mTOR, mTOR, and β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Conclusion
The available data strongly suggest that this compound and its derivatives are promising anticancer agents with a favorable selectivity for cancer cells over normal cells. The mechanisms of action, primarily through the induction of ER stress-mediated apoptosis and inhibition of the PI3K-Akt-mTOR pathway, provide a solid rationale for their therapeutic potential. Further in-depth comparative studies and in vivo experiments are warranted to fully elucidate the clinical utility of this compound in cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparisons of norcantharidin cytotoxic effects on oral cancer cells and normal buccal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
The Emerging Potential of Sodium Demethylcantharidate in Combination with Immunotherapy: A Comparative Guide for Researchers
A Forward-Looking Analysis for Researchers, Scientists, and Drug Development Professionals
The convergence of targeted small molecules with immunotherapy is a frontier in oncology. While direct clinical data on the combination of Sodium Demethylcantharidate (SDC) with immunotherapy is not yet available, a growing body of preclinical evidence for related cantharidin (B1668268) derivatives suggests a powerful synergistic potential. This guide provides a comprehensive overview of the scientific rationale for this combination, presents key preclinical data for cantharidin analogs, and compares these findings against the established clinical performance of current chemo-immunotherapy regimens in relevant solid tumors.
The Scientific Rationale: How Might SDC Enhance Immunotherapy?
This compound, a derivative of cantharidin, is known to induce cancer cell death primarily through the induction of endoplasmic reticulum (ER) stress and apoptosis.[1][2] However, recent research into its parent compound, cantharidin, and another key derivative, norcantharidin (B1212189) (NCTD), has unveiled significant immunomodulatory properties that could prime the tumor microenvironment for a more robust response to immunotherapy.
Two primary mechanisms underpin this potential synergy:
-
Induction of Immunogenic Cell Death (ICD): Recent preclinical studies have shown that cantharidin can act as an ICD inducer.[3] ICD is a specialized form of apoptosis that triggers an adaptive immune response. By promoting the surface exposure of calreticulin (B1178941) (CRT), the release of ATP, and the translocation of high mobility group box 1 (HMGB1), cantharidin-treated cancer cells can effectively act as an in situ vaccine, promoting the maturation of dendritic cells (DCs) and subsequent activation and infiltration of tumor-killing CD8+ T cells.[3] This action could convert immunologically "cold" tumors into "hot" tumors, making them more susceptible to immune checkpoint inhibitors (ICIs).
-
Depletion of Regulatory T Cells (Tregs): Tregs are a major immunosuppressive cell population within the tumor microenvironment that dampens the anti-tumor T-cell response. Studies have demonstrated that NCTD can selectively induce apoptosis in Tregs.[4] By reducing the population of these suppressive cells, NCTD can shift the balance of the tumor microenvironment towards an anti-tumor state, potentially unleashing the full potential of immunotherapies like PD-1/PD-L1 inhibitors.[4]
Figure 1. Proposed synergistic mechanisms of SDC and immunotherapy.
Preclinical Evidence: Cantharidin Derivatives in Immuno-Oncology
While direct studies on SDC are pending, compelling preclinical data from studies on cantharidin and NCTD provide a strong foundation for future research.
Cantharidin-Loaded Nanoparticles with PD-1 Blockade
A recent study investigated a cantharidin-loaded nanomedicine (CA@TPGS-AmP) in combination with an anti-PD-1 antibody in breast and lung cancer models. The combination therapy resulted in significantly enhanced tumor suppression compared to either treatment alone.[3]
Table 1: Preclinical Efficacy of Cantharidin Nanomedicine + anti-PD-1 [3]
| Metric | Treatment Group | 4T1 Breast Cancer Model | LLC Lung Cancer Model |
| Tumor Growth Inhibition | Control | - | - |
| anti-PD-1 | Moderate Inhibition | Moderate Inhibition | |
| CA@TPGS-AmP | Significant Inhibition | Significant Inhibition | |
| Combination | Superior Inhibition | Superior Inhibition | |
| Immune Cell Infiltration | Combination | ↑ CD8+ T Cells | ↑ CD8+ T Cells |
| ICD Markers | CA@TPGS-AmP | ↑ CRT, ATP, HMGB1 | Not Reported |
-
Animal Model: BALB/c mice were orthotopically inoculated with 4T1 breast cancer cells.
-
Treatment Groups:
-
PBS (Control)
-
anti-PD-1 antibody (10 mg/kg, intraperitoneal injection every 3 days)
-
CA@TPGS-AmP (5 mg/kg cantharidin equivalent, intravenous injection every 3 days)
-
Combination of anti-PD-1 and CA@TPGS-AmP
-
-
Endpoints: Tumor volume was measured every 2 days. At the end of the study, tumors were harvested for analysis of immune cell infiltration by flow cytometry and immunohistochemistry.
Figure 2. Workflow for preclinical cantharidin + PD-1 blockade study.
Norcantharidin with a Cancer Vaccine
Another key study demonstrated that NCTD could enhance the efficacy of a GM-CSF-secreting prostate cancer cell vaccine by inducing apoptosis in Tregs.[4]
Table 2: Immunomodulatory Effects of Norcantharidin (NCTD) in a Prostate Cancer Vaccine Model [4]
| Cell Population | Treatment Group | In Vitro Effect | In Vivo Effect (in tumors) |
| Regulatory T Cells (Tregs) | NCTD | Induces apoptosis, inhibits proliferation | ↓ Treg numbers |
| CD4+ T Cells | Vaccine + NCTD | - | ↑ CD4+ T cell numbers |
| CD8+ T Cells | Vaccine + NCTD | - | ↑ CD8+ T cell numbers |
| Tumor Growth | Vaccine + NCTD | - | More effective inhibition than vaccine alone |
-
Cell Isolation: CD4+CD25+ Tregs were isolated from the spleens of mice.
-
Treatment: Isolated Tregs were cultured with varying concentrations of NCTD (0-20 μg/mL) for 24-72 hours.
-
Analysis: Cell apoptosis was measured using Annexin V/PI staining and flow cytometry. Cell proliferation was assessed using a CFSE assay.
Comparative Landscape: Established Chemo-Immunotherapy Combinations
To contextualize the potential of an SDC-immunotherapy combination, it is useful to compare it to the current standard-of-care, which often involves combining conventional chemotherapy with immune checkpoint inhibitors. Below is a summary of key clinical trial data for such combinations in cancers where cantharidin derivatives have shown preclinical activity.
Pancreatic Ductal Adenocarcinoma (PDAC)
Pancreatic cancer has been notoriously resistant to immunotherapy alone. However, combination with chemotherapy is showing promise.
Table 3: Clinical Data for Chemo-Immunotherapy in Advanced Pancreatic Cancer
| Trial / Study | Treatment Arm | N | Objective Response Rate (ORR) | 1-Year Overall Survival (OS) | Median Progression-Free Survival (PFS) |
| Nature Medicine, 2022 [1][5] | Nivolumab + Gemcitabine/Nab-paclitaxel | 34 | Not Reported | 57.7% | Not Reported |
| Historical Control [1] | Chemotherapy alone | - | ~17% | ~35% | - |
| COMBAT Trial (Phase 2a) [6] | Motixafortide + Pembrolizumab + Chemo | 22 | 32% | Data Ongoing | 7.8 months (Median Duration of Response) |
| Chemo4METPANC (Phase II Pilot) [7] | Cemiplimab + Motixafortide + Chemo | 11 | 64% (Partial Response) | Data Ongoing | 9.6 months |
Triple-Negative Breast Cancer (TNBC)
The combination of checkpoint inhibitors with chemotherapy has become a standard first-line treatment for patients with PD-L1-positive metastatic TNBC.
Table 4: Clinical Data for Chemo-Immunotherapy in Metastatic Triple-Negative Breast Cancer
| Trial | Treatment Arm | N | PD-L1 Status | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| IMpassion130 [8] | Atezolizumab + Nab-paclitaxel | 451 | Positive | 7.5 months | 25.0 months |
| Placebo + Nab-paclitaxel | 451 | Positive | 5.0 months | 18.0 months | |
| KEYNOTE-355 (Interim) [8] | Pembrolizumab + Chemotherapy | - | CPS ≥10 | Significant Improvement vs. Chemo alone | Data Immature |
Hepatocellular Carcinoma (HCC)
Combination immunotherapy, particularly with agents targeting angiogenesis, has revolutionized the treatment of advanced HCC.
Table 5: Clinical Data for Combination Therapy in Advanced Hepatocellular Carcinoma
| Trial | Treatment Arm | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| IMbrave150 [9] | Atezolizumab + Bevacizumab | 336 | 27.3% | 6.9 months | 19.2 months |
| Sorafenib | 165 | 11.9% | 4.3 months | 13.4 months | |
| Phase Ib (Lenvatinib + Pembrolizumab) [9] | Lenvatinib + Pembrolizumab | 104 | 46% | 9.3 months | 22.0 months |
Future Directions and Conclusion
The absence of direct clinical data for this compound combined with immunotherapy highlights a significant area for future research. The preclinical evidence for related cantharidin derivatives is compelling, suggesting that SDC could enhance the efficacy of immunotherapies through complementary mechanisms, including the induction of immunogenic cell death and the depletion of immunosuppressive regulatory T cells.
For drug development professionals and scientists, the path forward involves:
-
Preclinical Validation: Conducting studies to confirm if SDC induces ICD and Treg apoptosis, similar to its analogs.
-
Combination Studies: Designing in vivo experiments combining SDC with various immunotherapies (e.g., anti-PD-1, anti-CTLA-4) in relevant tumor models.
-
Biomarker Discovery: Identifying potential biomarkers to predict which patients might benefit most from such a combination.
While chemo-immunotherapy combinations have set a high bar in several solid tumors, the unique immunomodulatory potential of SDC offers a novel and promising avenue for creating more potent and durable anti-cancer responses. The data presented in this guide strongly supports the rationale for initiating dedicated research programs to explore this next-generation combination therapy.
References
- 1. Chemo immunotherapy mix for pancreatic cancer shows promise | Penn Medicine [pennmedicine.org]
- 2. This compound induces apoptosis in hepatocellular carcinoma cells via ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cantharidin-Loaded Nanomedicine Modified with Amphiphilic Peptides Induce Immunogenic Cell Death to Enhance PD‑1 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Norcantharidin enhances antitumor immunity of GM‐CSF prostate cancer cells vaccine by inducing apoptosis of regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Promising results for chemo immunotherapy combination against pancreatic cancer | Penn Today [penntoday.upenn.edu]
- 6. Triple Combination Shows Promising Responses in Advanced Pancreatic Cancer | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 7. letswinpc.org [letswinpc.org]
- 8. Clinical Data on Immunotherapy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Assessing Synergistic Anti-Cancer Effects of Sodium Demethylcantharidate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Sodium Demethylcantharidate (SDC), a derivative of cantharidin, has demonstrated notable anti-cancer properties. This guide provides a comprehensive comparison of SDC's synergistic effects when combined with other therapeutic agents, supported by experimental data. We delve into its efficacy in various cancers, detailing the underlying molecular mechanisms and providing protocols for key experimental assays.
Enhanced Efficacy in Combination Therapies: A Data-Driven Overview
Clinical and preclinical studies have consistently shown that combining this compound with standard chemotherapeutic agents can lead to significantly improved anti-cancer outcomes. This synergy is observed across different cancer types, including non-small cell lung cancer (NSCLC), hepatocellular carcinoma, and cervical cancer.
Non-Small Cell Lung Cancer (NSCLC)
A meta-analysis of 38 randomized controlled trials involving 2845 patients with NSCLC demonstrated that the addition of Sodium Cantharidinate to chemotherapy significantly increased the objective response rate (ORR) and disease control rate (DCR)[1].
A phase III, open-label, randomized controlled trial further elucidated the benefits of this combination. The study compared Sodium Cantharidinate (SCA) alone, docetaxel (B913) (DOX) alone, and a combination of SCA and DOX in patients with advanced/metastatic NSCLC. While the ORR and DCR did not show a statistically significant difference between the groups, the median overall survival (mOS) was notably longer in the combination group[2][3][4].
| Treatment Group | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Overall Survival (mOS) |
| SCA alone | 6.00%[2][3] | 52.00%[3] | 7.27 months[4] |
| Docetaxel (DOX) alone | 8.33%[2][3] | 62.50%[3] | 5.03 months[4] |
| SCA + DOX (CON) | 10.00%[2][3] | 74.00%[3] | 9.83 months[4] |
Table 1: Clinical Efficacy of Sodium Cantharidinate (SCA) and Docetaxel (DOX) in Advanced/Metastatic NSCLC.[2][3][4]
Importantly, the combination therapy did not lead to a significant increase in adverse events compared to docetaxel monotherapy, and the incidence of grade ≥3 adverse events was lower in the SCA group compared to the DOX and combination groups[2][3].
Hepatocellular Carcinoma (HCC)
In preclinical studies, this compound has shown synergistic anti-cancer effects with platinum-based drugs. One study investigated the combination of Sodium Cantharidinate (SCA) with cisplatin (B142131) (DDP) in the SMMC-7721 human hepatocellular carcinoma cell line. The results indicated that a combination of 2.5 µg/mL SCA and 2 µg/mL DDP exerted a more significant inhibitory effect on the cancer cells compared to either drug alone, with relatively lower cytotoxicity on normal liver cells[5]. This synergistic effect was attributed to the inhibition of the Erk signaling pathway and the induction of apoptosis[5].
Cervical Cancer
The synergistic potential of Sodium Cantharidinate (SC) has also been explored in cervical cancer. A study on cisplatin (DDP)-resistant cervical cancer cell lines (Caski-1/R and ME180/R) demonstrated that treatment with SC significantly reduced the IC50 values of DDP, indicating increased sensitivity of the cancer cells to the chemotherapeutic agent[6]. This effect was linked to the inhibition of the PI3K/AKT signaling pathway[6][7]. In an in vivo model, SC treatment significantly inhibited the growth and drug resistance of Caski-1 cells to DDP[6].
Unveiling the Molecular Mechanisms: Signaling Pathways
The synergistic anti-cancer effects of this compound in combination therapies are underpinned by its ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.
PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer. Studies have shown that Sodium Cantharidinate, in combination with cisplatin, can significantly decrease the phosphorylation of PI3K and AKT in cisplatin-resistant cervical cancer cells[7]. This inhibition of the PI3K/AKT pathway is a key mechanism by which Sodium Cantharidinate enhances the cytotoxic effects of cisplatin[6][7].
Erk Signaling Pathway
The Extracellular signal-regulated kinase (Erk) pathway is another crucial signaling cascade that regulates cell growth and division. The combination of Sodium Cantharidinate and cisplatin has been shown to decrease the expression of phosphorylated Erk (p-Erk) in hepatocellular carcinoma cells[5]. This inhibition disrupts the signaling cascade that promotes cancer cell proliferation.
Experimental Protocols
To facilitate further research and validation, this section provides detailed methodologies for key in vitro and in vivo experiments.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with this compound, the combination drug, or the combination of both at various concentrations. Include a vehicle-treated control group. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values. The synergistic effect can be quantified by calculating the Combination Index (CI), where CI < 1 indicates synergy.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the respective drugs or combinations for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
In Vivo Xenograft Model
Animal models are crucial for evaluating the in vivo efficacy of combination therapies.
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1x10⁶ to 5x10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor tumor growth by measuring the tumor volume with calipers.
-
Drug Administration: Once the tumors reach a certain volume (e.g., 100-150 mm³), randomize the mice into different treatment groups: vehicle control, this compound alone, combination drug alone, and the combination of both. Administer the drugs according to the desired schedule and route (e.g., intraperitoneal injection, oral gavage).
-
Monitoring: Monitor tumor volume and body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blotting).
Conclusion
The evidence presented in this guide strongly supports the synergistic anti-cancer effects of this compound when used in combination with conventional chemotherapies. The ability of SDC to enhance the efficacy of drugs like docetaxel and cisplatin, coupled with its favorable safety profile, positions it as a promising candidate for further investigation in combination cancer therapy. The detailed experimental protocols and an understanding of the underlying molecular pathways provide a solid foundation for researchers to build upon in the development of more effective cancer treatments.
References
- 1. Clinical efficacy and safety of sodium cantharidinate plus chemotherapy in non-small-cell lung cancer: A systematic review and meta-analysis of 38 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Docetaxel and Sodium Cantharidinate Combination vs. Either Agent Alone as Second-Line Treatment for Advanced/Metastatic NSCLC With Wild-Type or Unknown EGFR Status: An Open-Label, Randomized Controlled, Prospective, Multi-Center Phase III Trial (Cando-L1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Docetaxel and Sodium Cantharidinate Combination vs. Either Agent Alone as Second-Line Treatment for Advanced/Metastatic NSCLC With Wild-Type or Unknown EGFR Status: An Open-Label, Randomized Controlled, Prospective, Multi-Center Phase III Trial (Cando-L1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Docetaxel and Sodium Cantharidinate Combination vs. Either Agent Alone as Second-Line Treatment for Advanced/Metastatic NSCLC With Wild-Type or Unknown EGFR Status: An Open-Label, Randomized Controlled, Prospective, Multi-Center Phase III Trial (Cando-L1) | Semantic Scholar [semanticscholar.org]
- 5. [Study on synergistic effect of sodium cantharidinate combined with chemotherapeutic drugs on hepatic carcinoma and its effective mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination of Sodium Cantharidinate with Cisplatin Synergistically Hampers Growth of Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
Comparative Toxicity Analysis of Sodium Demethylcantharidate and its Analogues
A comprehensive guide for researchers and drug development professionals on the toxicological profiles of Sodium Demethylcantharidate and its related compounds, supported by experimental data and mechanistic insights.
This compound, a derivative of the natural toxin cantharidin (B1668268), has garnered significant interest in cancer research for its potent anti-tumor activities. However, the clinical application of cantharidin and its analogues is often hampered by their inherent toxicity. This guide provides a comparative analysis of the toxicity of this compound and its key analogues, cantharidin and norcantharidin (B1212189), to aid in the evaluation of their therapeutic potential. The information presented herein is based on a compilation of in vitro and in vivo experimental data from various scientific studies.
In Vitro Cytotoxicity
The cytotoxic effects of this compound and its analogues are primarily attributed to their ability to inhibit protein phosphatase 2A (PP2A), a crucial enzyme involved in cell growth and apoptosis signaling pathways. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity, representing the concentration required to inhibit the growth of 50% of a cell population. The following tables summarize the reported IC50 values for cantharidin, norcantharidin, and the effects of this compound on various cancer cell lines.
It is important to note that IC50 values can vary depending on the cell line, exposure time, and specific experimental conditions. Therefore, the data presented below, compiled from different studies, should be interpreted with these variables in mind.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of Cantharidin and Norcantharidin
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time |
| Cantharidin | Hep 3B | Hepatocellular Carcinoma | 2.2 | 36h[1] |
| DU-145 | Prostate Carcinoma | 19.8 | 36h[1] | |
| Norcantharidin | KB | Oral Cancer | 15.06 µg/mL (~33.4 µM) | 24h[2] |
| Normal Buccal Keratinocytes | Normal Oral Cells | 216.29 µg/mL (~479.8 µM) | 24h[2] |
Studies have shown that norcantharidin, the demethylated analogue of cantharidin, generally exhibits lower cytotoxicity compared to the parent compound.[3][4] This is a desirable characteristic for a therapeutic agent, as it suggests a potentially wider therapeutic window.
In Vivo Toxicity
In vivo toxicity studies, typically conducted in animal models, are crucial for assessing the systemic toxicity of a compound and determining its safety profile. The median lethal dose (LD50), the dose required to kill 50% of a test population, is a common metric for acute toxicity.
Table 2: Acute In Vivo Toxicity (LD50) of Norcantharidin in Mice
| Compound | Route of Administration | LD50 (mg/kg) | Animal Model |
| Norcantharidin | Intraperitoneal | Not specified | Mice[3] |
Norcantharidin is reported to have reduced toxicity compared to cantharidin.[3][4] While specific LD50 values for this compound are not widely reported in the reviewed literature, in vivo studies on a mouse xenograft model of hepatocellular carcinoma showed that this compound could significantly reduce tumor mass and volume without causing a significant loss of body weight in the mice, suggesting a degree of safety at therapeutic doses.[5]
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound, cantharidin, norcantharidin) and a vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 values.
Signaling Pathways and Mechanisms of Toxicity
The toxicity of this compound and its analogues is intrinsically linked to their anti-cancer mechanisms, which primarily involve the induction of apoptosis (programmed cell death) in cancer cells.
Experimental Workflow for Apoptosis Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. Comparisons of norcantharidin cytotoxic effects on oral cancer cells and normal buccal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insight into norcantharidin, a small-molecule synthetic compound with potential multi-target anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Norcantharidin in cancer therapy – a new approach to overcoming therapeutic resistance: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis in hepatocellular carcinoma cells via ER stress - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Sodium Demethylcantharidate
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. Sodium Demethylcantharidate, a derivative of the potent protein phosphatase inhibitor cantharidin, requires careful handling and adherence to hazardous waste protocols. This guide provides essential, step-by-step procedures for its proper disposal, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, state, and federal regulations. The following steps outline a general yet critical pathway for its safe disposal as a hazardous chemical waste.
-
Waste Identification and Classification : Treat this compound as a toxic hazardous waste. Due to its relationship with cantharidin, which is a known caustic and toxic substance, it falls under the category of regulated chemical waste.[1][2][3]
-
Segregation : Do not mix this compound waste with other waste streams. It is critical to segregate chemical waste to prevent dangerous reactions.[4][5] Specifically:
-
Container Selection and Labeling :
-
Use a designated, leak-proof, and chemically compatible container for waste collection.[4][5][7] The original container is often the best choice if it is in good condition.[4]
-
Clearly label the waste container with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.[7]
-
-
Accumulation in a Satellite Accumulation Area (SAA) :
-
Store the sealed waste container in a designated SAA, which must be at or near the point of generation.[4][5][7]
-
Adhere to the storage limits for your SAA. For acutely toxic "P-list" wastes, the maximum accumulation is typically one quart of liquid or one kilogram of solid.[7]
-
Ensure the SAA is inspected weekly for any signs of leakage.[4][5]
-
-
Final Disposal :
-
Do not dispose of this compound down the drain. [7][8] This is strictly prohibited for hazardous chemicals.
-
Contact your institution's EHS office to arrange for a pickup of the hazardous waste.[7] They will ensure its transport to an approved waste disposal facility.
-
For empty containers that held this compound, it is recommended to triple-rinse them. The rinsate must be collected and treated as hazardous waste.[6] After proper decontamination, remove the label before recycling or disposing of the container as regular trash.[6]
-
Quantitative Disposal Guidelines
The following table summarizes key quantitative limits and timeframes for the accumulation of hazardous chemical waste in a laboratory setting. These are general guidelines and may vary based on local regulations.
| Parameter | Guideline | Citation(s) |
| Maximum Hazardous Waste in SAA | 55 gallons | [7] |
| Maximum Acutely Toxic (P-list) Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | [7] |
| Storage Time for Partially Filled Containers | Up to 12 months | [7] |
| Removal Time for Full Containers | Within 3 calendar days of reaching the accumulation limit | [4][7] |
| pH Range for Potential Drain Disposal (Not applicable to this compound) | Between 5.5 and 10.5 for dilute, non-hazardous aqueous solutions | [8] |
Experimental Protocols Cited
The disposal procedures outlined are based on established best practices for laboratory chemical waste management and do not stem from specific experimental protocols for this compound itself. The foundational principle is the adherence to the Resource Conservation and Recovery Act (RCRA) for hazardous waste management.[5] The key methodology is waste segregation, proper containment, and disposal through a certified hazardous waste management program.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. Reports Claim FDA Blocking Importation of Cantharidin | MDedge [mdedge.com]
- 3. Frontiers | Cantharidin: a double-edged sword in medicine and toxicology [frontiersin.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. acs.org [acs.org]
Essential Safety and Operational Guide for Handling Sodium Demethylcantharidate
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Sodium Demethylcantharidate. Adherence to these procedures is essential to ensure personal safety and proper disposal.
Hazard Identification and Classification
This compound, also known as Sodium Norcantharidin, is classified with the following hazards:
-
Skin Irritation (Category 2) [1]
-
Eye Irritation (Category 2A) [1]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system [1]
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
| Property | Information |
| Synonyms | Sodium norcantharidin, Demethylcantharidin |
| CAS Number | 13114-29-9 |
| Molecular Formula | C8H9NaO5 |
| Molecular Weight | 208.14 |
| Physical State | Solid (powder) |
| Solubility | Water: 41 mg/mL; DMSO: Insoluble |
| Storage | Store at -20°C for up to 3 years (powder). Stock solutions: 1 year at -80°C, 1 month at -20°C. |
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate level of PPE. The following provides general guidance.
| PPE Category | Recommended Equipment |
| Eye/Face | Wear safety glasses with side shields or goggles.[2] A face shield may be necessary for splash hazards.[3][4] |
| Skin/Body | Wear a lab coat, long pants, and closed-toe shoes.[5] For handling larger quantities or in case of potential exposure, chemical-resistant clothing or a gown shown to resist permeability by hazardous drugs is required.[6][7] |
| Hand | Wear two pairs of chemotherapy-certified, chemical-resistant gloves.[7][8] Gloves must be inspected before use, and proper removal techniques should be followed to avoid skin contact. |
| Respiratory | Use only in a well-ventilated area, such as a certified chemical fume hood.[5][9] If there is a risk of inhalation, a NIOSH-approved respirator (e.g., N95 or higher) should be used.[6][8] |
Operational Plan: Safe Handling and Experimental Workflow
1. Preparation and Handling:
-
Handle this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[5][9]
-
Ensure an eyewash station and safety shower are readily accessible.[5][10]
-
Avoid the formation of dust.[5]
-
Wash hands thoroughly after handling.
2. Experimental Use:
-
When preparing solutions, slowly add the powder to the solvent to avoid splashing.
-
Keep containers tightly closed when not in use.[1]
Emergency Procedures
Spill Response:
-
Alert: Notify your supervisor and the Environmental Health & Safety (EH&S) department.
-
Contain: If trained and safe to do so for a small spill, confine the spill area using absorbent material.[5][9] Avoid breathing vapors.[5][9]
-
PPE: Wear appropriate PPE, including respiratory protection, double gloves, a lab coat, and eye protection.[8]
-
Clean-up: For small spills, carefully pick up the material and place it in a sealed, labeled container for hazardous waste disposal.[5][9]
-
Large Spills: For large spills, do not attempt to clean up. Evacuate the area and contact emergency services and EH&S.[5][9]
Exposure Response:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][9]
-
Skin Contact: Immediately remove contaminated clothing.[5][11] Wash the affected area with soap and plenty of water for at least 15 minutes.[5][9] Seek medical attention if irritation persists.[11]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[5][9] Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][9]
-
Ingestion: Do NOT induce vomiting.[5][9] Rinse the mouth with water.[5] Never give anything by mouth to an unconscious person.[2][5] Seek immediate medical attention.[5][9]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Segregation and Collection:
-
Collect all solid waste (e.g., contaminated gloves, wipes, and containers) in a designated, clearly labeled, and sealed hazardous waste container.[12]
-
Liquid waste should be collected in a separate, labeled, and sealed container.[12] Do not fill liquid waste containers to more than 75% capacity.[12]
-
The exterior of waste containers must be free of contamination.[12]
2. Disposal Procedure:
-
Dispose of contents and containers in accordance with local, regional, and national regulations for hazardous waste.[13]
-
This typically involves incineration by a licensed hazardous-waste disposal contractor.[13]
-
Do not dispose of this compound down the drain.[14]
Diagrams
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. epa.gov [epa.gov]
- 4. hazmatschool.com [hazmatschool.com]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. pogo.ca [pogo.ca]
- 8. educat.med.utah.edu [educat.med.utah.edu]
- 9. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 10. valencia-fl.safecollegessds.com [valencia-fl.safecollegessds.com]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. nipissingu.ca [nipissingu.ca]
- 13. benchchem.com [benchchem.com]
- 14. nems.nih.gov [nems.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
